Product packaging for Desethylbilastine(Cat. No.:)

Desethylbilastine

Cat. No.: B15330403
M. Wt: 435.6 g/mol
InChI Key: RMALIQMLRXZLAU-UHFFFAOYSA-N
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Description

Desethylbilastine, also known as Bilastine Des Ethyl Impurity or Bilastine Hydroxy Impurity, is a known impurity of the antihistamine drug Bilastine . It is offered for research and development purposes, specifically for use in analytical testing and quality control (QC) to ensure the purity and safety of pharmaceutical products containing Bilastine . The compound is identified by the CAS Number 202189-83-1 and has a molecular formula of C26H33N3O3 with a molecular weight of 435.56 g/mol . The chemical name is 2-(4-(2-(4-(1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic acid . This product is intended for Research Use Only and is strictly not for human consumption, diagnostic use, or therapeutic application. Researchers should handle this material in accordance with safe laboratory practices. For comprehensive handling, storage, and stability information, please consult the specific product certificate of analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H33N3O3 B15330403 Desethylbilastine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H33N3O3

Molecular Weight

435.6 g/mol

IUPAC Name

2-[4-[2-[4-[1-(2-hydroxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid

InChI

InChI=1S/C26H33N3O3/c1-26(2,25(31)32)21-9-7-19(8-10-21)11-14-28-15-12-20(13-16-28)24-27-22-5-3-4-6-23(22)29(24)17-18-30/h3-10,20,30H,11-18H2,1-2H3,(H,31,32)

InChI Key

RMALIQMLRXZLAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)CCN2CCC(CC2)C3=NC4=CC=CC=C4N3CCO)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Desethylbilastine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of Desethylbilastine, a primary metabolite of the second-generation antihistamine, Bilastine. While Bilastine undergoes minimal metabolism, understanding the synthesis and properties of its potential metabolites is crucial for comprehensive drug development programs, including impurity profiling and safety assessments. This document outlines a step-by-step synthetic protocol, starting from commercially available precursors, and provides predicted analytical data for the final compound and key intermediates. The presented methodologies are based on established organic chemistry principles and analogous reactions reported in the scientific literature.

Introduction

Bilastine is a non-sedating, long-acting H1 histamine receptor antagonist widely used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria. Preclinical and clinical studies have consistently shown that Bilastine is minimally metabolized in humans, with the majority of the administered dose being excreted unchanged. However, the identification and characterization of any potential metabolites are fundamental aspects of drug safety and metabolism studies. This compound, the N-de-ethylated analog of the ethoxyethyl side chain of Bilastine, represents a potential, albeit minor, metabolic product.

This guide details a feasible synthetic pathway for this compound, enabling its preparation as a reference standard for analytical and toxicological studies. The proposed synthesis is a multi-step process involving the preparation of two key intermediates, followed by their coupling and final hydrolysis.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a convergent approach, as illustrated in the workflow diagram below. The synthesis is divided into three main stages:

  • Stage 1: Synthesis of the benzimidazole-piperidine core with a hydroxyethyl side chain (Intermediate 2).

  • Stage 2: Synthesis of the substituted phenylpropanoic acid side chain with a reactive leaving group (Intermediate 4).

  • Stage 3: Coupling of the two intermediates followed by hydrolysis to yield this compound.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Intermediate 2 cluster_stage2 Stage 2: Synthesis of Intermediate 4 cluster_stage3 Stage 3: Coupling and Hydrolysis A o-Phenylenediamine I1 Intermediate 1 (2-(Piperidin-4-yl)-1H-benzimidazole) A->I1 B Piperidine-4-carboxylic acid B->I1 I2 Intermediate 2 (1-(2-Hydroxyethyl)-2-(piperidin-4-yl)- 1H-benzo[d]imidazole) I1->I2 C 2-Chloroethanol C->I2 I5 Intermediate 5 (this compound Methyl Ester) I2->I5 D Methyl 2-methyl-2-phenylpropanoate I3 Intermediate 3 (Methyl 2-(4-(2-chloroacetyl)phenyl) -2-methylpropanoate) D->I3 E Chloroacetyl chloride E->I3 I4 Intermediate 4 (Methyl 2-(4-(2-chloroethyl)phenyl) -2-methylpropanoate) I3->I4 F Triethylsilane, TiCl4 F->I4 I4->I5 P This compound I5->P G Base (e.g., NaOH) G->P caption Proposed synthetic workflow for this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 1-(2-Hydroxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole (Intermediate 2)

Step 1.1: Synthesis of 2-(Piperidin-4-yl)-1H-benzimidazole (Intermediate 1)

  • To a solution of o-phenylenediamine (1.0 eq) in 4M hydrochloric acid, piperidine-4-carboxylic acid (1.0 eq) is added.

  • The reaction mixture is heated to reflux for 24-48 hours and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature, and the pH is adjusted to 8-9 with a 5M sodium hydroxide solution.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford Intermediate 1 .

Step 1.2: Synthesis of 1-(2-Hydroxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole (Intermediate 2)

  • Intermediate 1 (1.0 eq) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).

  • A base, for instance, potassium carbonate (2.0 eq), is added to the solution.

  • 2-Chloroethanol (1.2 eq) is added dropwise, and the mixture is heated to 80-100 °C for 12-24 hours, with monitoring by TLC.

  • After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield Intermediate 2 .

Stage 2: Synthesis of Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate (Intermediate 4)

Step 2.1: Synthesis of Methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate (Intermediate 3)

  • To a cooled (0 °C) suspension of anhydrous aluminum chloride (2.5 eq) in dichloromethane, methyl 2-methyl-2-phenylpropanoate (1.0 eq) is added.

  • Chloroacetyl chloride (1.2 eq) is added dropwise, and the reaction is stirred at room temperature for 4-6 hours.

  • The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated to give Intermediate 3 , which can be used in the next step without further purification.

Step 2.2: Synthesis of Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate (Intermediate 4)

  • Intermediate 3 (1.0 eq) is dissolved in dichloromethane and cooled to 0 °C.

  • Titanium tetrachloride (1.1 eq) is added, followed by the dropwise addition of triethylsilane (1.5 eq).

  • The reaction is stirred at room temperature for 12-16 hours.

  • The reaction is carefully quenched with water, and the organic layer is separated, washed with brine, and dried.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford Intermediate 4 .[1][2][3]

Stage 3: Synthesis of this compound

Step 3.1: Coupling of Intermediates to form this compound Methyl Ester (Intermediate 5)

  • Intermediate 2 (1.0 eq) and Intermediate 4 (1.1 eq) are dissolved in a suitable solvent like toluene or acetonitrile.

  • An inorganic base such as sodium carbonate or potassium carbonate (2.5 eq) and a phase transfer catalyst like tetrabutylammonium bromide (0.1 eq) are added.

  • The reaction mixture is heated to reflux for 24-48 hours.

  • After completion, the reaction is cooled, filtered, and the filtrate is concentrated.

  • The residue is dissolved in ethyl acetate, washed with water, and dried.

  • The crude product is purified by column chromatography to yield This compound Methyl Ester (Intermediate 5) .

Step 3.2: Hydrolysis of the Methyl Ester to this compound

  • Intermediate 5 is dissolved in a mixture of methanol and water.

  • An excess of sodium hydroxide or lithium hydroxide (3-5 eq) is added, and the mixture is stirred at room temperature or gentle heat (40-50 °C) for 6-12 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • The methanol is removed under reduced pressure, and the aqueous solution is neutralized to pH 6-7 with dilute hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield This compound .

Characterization Data

The following tables summarize the predicted and known analytical data for this compound and its key intermediates. The predicted data is based on the known data for Bilastine and general principles of spectroscopy.

Table 1: Predicted Physicochemical and Spectroscopic Data for this compound
ParameterPredicted Value
Molecular Formula C₂₆H₃₃N₃O₃
Molecular Weight 435.56 g/mol
Appearance White to off-white solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.1 (s, 1H, COOH), 7.5-7.1 (m, 8H, Ar-H), 4.8 (t, 1H, OH), 4.2 (t, 2H, N-CH₂), 3.7 (t, 2H, CH₂-OH), 3.0-2.5 (m, 8H, piperidine-H & Ph-CH₂-CH₂-N), 1.4 (s, 6H, C(CH₃)₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 178 (C=O), 154, 145, 142, 137, 128, 126, 121, 118, 110 (Ar-C), 60 (CH₂-OH), 55 (N-CH₂), 53 (piperidine-C), 46 (C(CH₃)₂), 35, 30 (CH₂-CH₂), 25 (CH₃)
Mass Spectrometry (ESI+) m/z: 436.25 [M+H]⁺
IR (KBr, cm⁻¹) 3400 (O-H), 2970 (C-H), 1700 (C=O), 1610, 1460 (Ar C=C), 1250 (C-N), 1100 (C-O)
Table 2: Characterization Data for Key Intermediates
IntermediateMolecular FormulaMolecular WeightKey Characterization Features
1: 2-(Piperidin-4-yl)-1H-benzimidazole C₁₂H₁₅N₃201.27¹H NMR: Aromatic protons, piperidine protons, and two NH protons. MS: [M+H]⁺ at m/z 202.
2: 1-(2-Hydroxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole C₁₄H₁₉N₃O245.32¹H NMR: Appearance of signals for the N-CH₂-CH₂-OH group. MS: [M+H]⁺ at m/z 246.
3: Methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate C₁₄H₁₇ClO₃268.74¹H NMR: Singlet for the CO-CH₂-Cl protons around 4.8 ppm. MS: Isotopic pattern for chlorine.
4: Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate C₁₄H₁₉ClO₂254.75¹H NMR: Triplets for the Ph-CH₂-CH₂-Cl protons. MS: Isotopic pattern for chlorine.[1][2][3]
5: this compound Methyl Ester C₂₇H₃₅N₃O₃449.59¹H NMR: Presence of a singlet for the methyl ester protons around 3.6 ppm. MS: [M+H]⁺ at m/z 450.

Signaling Pathways and Experimental Workflows

While this compound is a metabolite, its primary pharmacological context is related to the action of its parent drug, Bilastine. Bilastine is a selective H1 histamine receptor antagonist. The binding of histamine to the H1 receptor initiates a signaling cascade that leads to allergic symptoms. Bilastine competitively blocks this binding.

Signaling_Pathway cluster_cell Mast Cell / Basophil Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Allergic_Response Allergic Response (e.g., vasodilation, itching) Ca_PKC->Allergic_Response Bilastine Bilastine / this compound Bilastine->H1R Blocks caption Simplified H1 Receptor Signaling Pathway.

Caption: Simplified H1 Receptor Signaling Pathway.

The characterization of synthesized this compound would typically follow a standard analytical workflow to confirm its identity, purity, and structure.

Analytical_Workflow Start Synthesized This compound Purification Purification (Column Chromatography) Start->Purification Purity Purity Assessment (HPLC, UPLC) Purification->Purity Identity Identity Confirmation (LC-MS, HRMS) Purity->Identity Structure Structural Elucidation (¹H NMR, ¹³C NMR, IR) Identity->Structure Final Characterized Reference Standard Structure->Final caption Analytical workflow for this compound.

Caption: Analytical workflow for this compound.

Conclusion

This technical guide provides a detailed and plausible approach for the synthesis and characterization of this compound. The outlined experimental protocols, based on established chemical transformations, offer a clear path for researchers to obtain this important metabolite for use as an analytical standard. The comprehensive characterization data serves as a valuable reference for the confirmation of the synthesized compound. This information is essential for advancing the understanding of Bilastine's metabolic profile and ensuring the quality and safety of this widely used antihistamine.

References

The Metabolic Inertness of Bilastine: An In-Depth Technical Review of its In Vitro Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Finding: Bilastine Exhibits Minimal to No In Vitro Metabolism

A substantial body of preclinical evidence from a variety of in vitro systems consistently demonstrates that bilastine undergoes negligible metabolism.[3][4] Studies using human liver microsomes and cryopreserved hepatocytes from humans, rats, and dogs have shown that bilastine remains largely unchanged even after prolonged incubation periods.[1][5] This metabolic stability is a key characteristic, suggesting a low potential for drug-drug interactions involving the cytochrome P450 (CYP) enzyme system.[1][3][4] Furthermore, bilastine does not act as a significant inhibitor or inducer of the CYP enzyme system in vitro.[1][3]

The Question of Desethylbilastine

Despite interest in potential metabolic pathways, there is no scientific literature to date that reports the formation of this compound from the in vitro metabolism of bilastine. The available data strongly indicates that the parent compound is the primary species recovered after incubation with metabolically competent systems.

Quantitative Summary of In Vitro Metabolism Studies

The metabolic stability of bilastine has been quantitatively assessed in various in vitro models. The data consistently shows a high percentage of the parent drug remaining after incubation.

Experimental SystemSpeciesBilastine ConcentrationIncubation Time% Parent Drug RemainingKey FindingReference
Human Liver MicrosomesHuman20 µMNot specified99.54% (± 6.87% SD)Minimal metabolism observed.[1]
Cryopreserved HepatocytesHumanNot specified1 and 4 hours98.23% and 94.91%Minimal metabolism; no metabolites detected.[1]
Cryopreserved HepatocytesRat, Dog, Human2 µM and 20 µMUp to 180 minutesNot significantly decreasedBilastine is metabolically stable. An extremely minor, unidentified radioactive component was noted at the limit of detection in dog hepatocytes after 180 minutes.[5]
Caco-2 Cell CulturesHumanNot specifiedNot specifiedNot specifiedNo intestinal metabolism observed.[1]

Experimental Protocols

To ensure the reproducibility and clear understanding of the findings, the following section details a representative experimental protocol for assessing the in vitro metabolism of bilastine using cryopreserved hepatocytes.

Objective: To determine the rate of metabolism and identify potential metabolites of [¹⁴C]-Bilastine in cryopreserved hepatocytes from human, rat, and dog.

1. Test System:

  • Cryopreserved hepatocytes from male human, male rat, and male dog.

  • Cell viability should be determined prior to the experiment and should be above an acceptable threshold (e.g., >80%).

2. Incubation Conditions:

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or other suitable culture medium.

  • Plate Format: 12-well plates.

  • Hepatocyte Concentration: 1 x 10⁶ viable cells/mL.

  • [¹⁴C]-Bilastine Concentrations:

    • For clearance assessment: ~2 µM (e.g., ~0.3 µCi).

    • For metabolite identification: ~20 µM (e.g., ~1.5 µCi).

  • Incubation Volume: 2 mL final volume per well.

  • Temperature and Atmosphere: 37°C in a humidified incubator.

  • Time Points: 0, 5, 15, 30, 45, 60, 75, 90, 120, and 180 minutes.

  • Replicates: All incubations performed in triplicate.

3. Sample Preparation and Termination:

  • At each time point, a 175 µL aliquot of the incubation mixture is removed.

  • The reaction is immediately terminated by transferring the aliquot to an Eppendorf tube containing 125 µL of ice-cold acetonitrile to precipitate proteins.

  • Samples are stored at approximately -20°C for at least 30 minutes to enhance protein precipitation.

  • The precipitated protein is pelleted by centrifugation at 10,000 x g for 10 minutes at room temperature.

  • The supernatant is collected for analysis.

4. Analytical Method:

  • Technique: High-Performance Liquid Chromatography (HPLC) with online radiodetection.

  • Column: A suitable reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with a modifier like formic acid and acetonitrile).

  • Detection: A radiodetector to quantify [¹⁴C]-bilastine and any potential radiolabeled metabolites.

5. Metabolic Competence Control:

  • Parallel incubations with known substrates for hepatic metabolism, such as [¹⁴C]-7-ethoxycoumarin (100 µM) and [¹⁴C]-testosterone (150 µM), are conducted under identical conditions to confirm the metabolic activity of the hepatocyte preparations.

Visualization of Metabolic Stability

The following diagrams illustrate the experimental workflow and the conclusive finding of bilastine's metabolic inertness.

G cluster_workflow Experimental Workflow: In Vitro Metabolism of Bilastine Bilastine [¹⁴C]-Bilastine Incubation Incubation at 37°C (0-180 min) Bilastine->Incubation Hepatocytes Cryopreserved Hepatocytes (Human, Rat, Dog) Hepatocytes->Incubation Termination Reaction Termination (Acetonitrile) Incubation->Termination Time Points Analysis HPLC with Radiodetection Termination->Analysis Supernatant

Caption: A schematic of the experimental workflow for assessing the in vitro metabolism of bilastine.

G cluster_results Logical Flow: Conclusion of Bilastine's Metabolic Stability Start In Vitro Incubation of Bilastine with Liver Microsomes/Hepatocytes Outcome Primary Outcome: >95% Unchanged Bilastine Start->Outcome Conclusion Conclusion: Bilastine is Metabolically Inert Outcome->Conclusion Therefore Metabolites No Significant Metabolites (including this compound) Detected Outcome->Metabolites Additionally

Conclusion

The comprehensive analysis of in vitro metabolism studies reveals that bilastine is a metabolically stable compound. Experiments utilizing human liver microsomes and hepatocytes from multiple species have consistently shown a lack of significant biotransformation. Consequently, there is no evidence to support the formation of this compound or any other major metabolite in these systems. This inherent metabolic inertness contributes to bilastine's favorable pharmacokinetic profile, particularly its low propensity for metabolism-based drug-drug interactions. For drug development professionals, this characteristic positions bilastine as a predictable and robust therapeutic agent in the management of allergic conditions.

References

An In-depth Technical Guide to Desethylbilastine: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Desethylbilastine is the primary, albeit minor, metabolite of bilastine, a potent and selective second-generation H1 antihistamine. This document provides a comprehensive technical overview of this compound, focusing on its chemical structure, physicochemical properties, metabolic pathway, and mechanism of action. Detailed representative experimental protocols for its analysis are also presented, alongside mandatory visualizations of key biological and experimental workflows to support research and development activities.

Chemical Structure and Identification

This compound is formed via the O-dealkylation of the parent compound, bilastine. This metabolic transformation involves the removal of the terminal ethyl group from the 2-ethoxyethyl side chain attached to the benzimidazole ring, resulting in a primary alcohol (hydroxyethyl) moiety.

The IUPAC name for this compound is 2-[4-[2-[4-[1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid .

Parent Compound: Bilastine Metabolite: this compound

Diagram 1: Metabolic Conversion of Bilastine to this compound

Metabolic Pathway of Bilastine Bilastine Bilastine C₂₈H₃₇N₃O₃ Enzyme Hepatic O-Dealkylation (Non-CYP Mediated) Bilastine->Enzyme This compound This compound C₂₆H₃₃N₃O₃ Enzyme->this compound

Caption: Metabolic O-dealkylation of bilastine to form this compound.

Physicochemical Properties

Experimental data for the physicochemical properties of this compound are not widely available in peer-reviewed literature, which is common for a minor metabolite. The following properties have been calculated based on its chemical structure.

PropertyValueSource
Molecular Formula C₂₆H₃₃N₃O₃Calculated
Molecular Weight 435.56 g/mol Calculated
IUPAC Name 2-[4-[2-[4-[1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acidDerived
Melting Point Data not available-
Boiling Point Data not available-
Aqueous Solubility Data not available-
pKa Data not available-
LogP Data not available-

Pharmacology and Mechanism of Action

As a direct metabolite, this compound is expected to retain the pharmacological activity of its parent compound, acting as a selective antagonist of the histamine H1 receptor.

Mechanism of Action: The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates an intracellular signaling cascade. This process is central to the allergic inflammatory response. The H1 receptor is coupled to the Gq/11 protein.[1][2] Activation leads to the dissociation of the Gαq subunit, which in turn activates the enzyme Phospholipase C (PLC).[3][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[2][3] Concurrently, DAG activates Protein Kinase C (PKC).[5] The combined elevation of intracellular Ca²⁺ and activation of PKC leads to downstream effects characteristic of an allergic response, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.

This compound, like bilastine, acts as an inverse agonist/antagonist, binding to the H1 receptor and preventing its activation by histamine, thereby blocking the entire downstream signaling cascade.

Diagram 2: Histamine H1 Receptor Signaling Pathway and Point of Inhibition

H1 Receptor Signaling Cascade cluster_membrane Plasma Membrane cluster_cytosol Cytosol / ER H1R Histamine H1 Receptor Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Triggers Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca->Response PKC->Response Histamine Histamine Histamine->H1R Activates This compound This compound (Antagonist) This compound->H1R Inhibits

Caption: H1 receptor signaling via the Gq/PLC pathway and its inhibition by this compound.

Representative Experimental Protocols

A validated, publicly available protocol specifically for this compound is not available. The following section details a representative methodology for the extraction and quantification of this compound from human plasma, based on established methods for bilastine and other antihistamines.[6][7][8]

Objective

To quantify the concentration of this compound in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents
  • Human plasma (K₂EDTA)

  • This compound reference standard

  • Isotopically labeled internal standard (e.g., this compound-d4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)

Sample Preparation: Solid Phase Extraction (SPE)
  • Pre-treatment: Thaw plasma samples at room temperature. To 200 µL of plasma, add 20 µL of the internal standard working solution and 200 µL of 2% formic acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Analysis
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B

    • 3.0-3.5 min: 90% B

    • 3.5-4.0 min: 90% to 10% B

    • 4.0-5.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

    • Note: Specific Q1/Q3 transitions for this compound and its internal standard would need to be determined via infusion and optimization.

Diagram 3: Experimental Workflow for Analysis of this compound in Plasma

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Plasma Sample + Internal Standard Pretreat 2. Protein Precipitation & Acidification Sample->Pretreat SPE 3. Solid Phase Extraction (SPE) (Load -> Wash -> Elute) Pretreat->SPE Evap 4. Evaporation & Reconstitution in Mobile Phase SPE->Evap LC 5. UHPLC Separation (C18 Column) Evap->LC MS 6. MS/MS Detection (ESI+, MRM) LC->MS Integration 7. Peak Integration MS->Integration Quant 8. Quantification (Calibration Curve) Integration->Quant

Caption: A representative workflow for the bioanalysis of this compound.

References

A Technical Guide to the Pharmacological Profile of Bilastine and its Metabolite, Desethylbilastine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bilastine is a second-generation antihistamine characterized by its high selectivity and potent antagonism of the histamine H1 receptor. A key feature of its pharmacological profile is its limited metabolism. Preclinical and clinical studies have consistently demonstrated that bilastine is minimally biotransformed in humans and various animal species.[1][2] Consequently, the vast majority of the administered dose is excreted as the unchanged parent drug.[3][4] Desethylbilastine is a product of this minor metabolic pathway. Due to the low rate of formation, the systemic pharmacological activity is overwhelmingly attributed to bilastine itself. This guide provides a comprehensive overview of the available pharmacological, pharmacokinetic, and mechanistic data for bilastine, which contextually defines the potential activity of its desethyl metabolite.

Metabolism of Bilastine

Bilastine undergoes very limited hepatic metabolism, a characteristic that distinguishes it from some other antihistamines and reduces the potential for drug-drug interactions involving the cytochrome P450 (CYP) system.[1][2] The primary metabolic pathway, although minor, involves the oxidation of the ethyl moiety of the ethoxyethyl side chain, leading to the formation of this compound.

Bilastine_Metabolism Bilastine Bilastine This compound This compound Bilastine->this compound Minor Pathway (Oxidation)

Caption: Metabolic conversion of Bilastine to this compound.

Pharmacodynamics

The primary mechanism of action for bilastine is as a selective inverse agonist for the histamine H1 receptor.[4] By binding to the receptor, it stabilizes the inactive conformation, preventing histamine-induced activation and subsequent downstream signaling that leads to allergic symptoms.

Histamine H1 Receptor Signaling Pathway

Histamine binding to the H1 receptor activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Bilastine, and by extension its metabolites, block this cascade at the receptor level.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC PKC DAG->PKC Allergic_Response Allergic Response (Vasodilation, Edema, etc.) PKC->Allergic_Response Ca_ER->Allergic_Response Histamine Histamine Histamine->H1R Activates Bilastine Bilastine / This compound Bilastine->H1R Inhibits (Inverse Agonist)

Caption: Histamine H1 receptor signaling and point of inhibition.

Receptor Binding Affinity

Preclinical studies demonstrate that bilastine has a high affinity and strong selectivity for the H1 receptor, with negligible affinity for other receptor types.[4][5] This selectivity contributes to its favorable safety profile.

Receptor Ligand Kᵢ (nM) Reference
Histamine H1 (human)Bilastine64[3]
Histamine H1 (human, wild-type at 25°C)Bilastine1.92 ± 0.08[6]
Other Receptors (Serotonin, Bradykinin, M3, α1, β2, H2, H3)BilastineNegligible Affinity[4][5]
Note: Specific binding affinity data for this compound is not prominently available in published literature, but it is expected to have a similar receptor interaction profile.

Pharmacokinetics

The pharmacokinetic profile of bilastine is characterized by rapid absorption and a half-life that supports once-daily dosing.[4][7] Its excretion is primarily as an unchanged drug, reinforcing the concept of minimal metabolism.[4][7]

Parameter Value Condition Reference
Tₘₐₓ (Time to Peak Plasma Concentration) ~1.1 - 1.3 hoursSingle Oral Dose (20 mg)[3][4]
Cₘₐₓ (Peak Plasma Concentration) 220 ng/mLSingle Oral Dose (20 mg)[4]
t₁/₂ (Elimination Half-Life) ~14.5 hoursSingle Oral Dose[3][4][7]
Absolute Bioavailability ~61%Oral Administration[3][4]
Plasma Protein Binding 84 - 90%---[3][4]
Excretion (Urine) ~33% (as parent drug)---[4]
Excretion (Feces) ~67% (as parent drug)---[4]

Experimental Protocols

Protocol: H1 Receptor Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of a compound like this compound for the H1 receptor, based on methodologies described in the literature.[6][8]

Binding_Assay_Workflow start Start prep Prepare cell membranes (e.g., CHO cells expressing hH1R) start->prep radioligand Add [³H]-mepyramine (Radioligand) prep->radioligand competitor Add varying concentrations of this compound radioligand->competitor incubate Incubate at specified temp (e.g., 25°C for 60 min) competitor->incubate separate Separate bound/free ligand (Rapid vacuum filtration) incubate->separate measure Quantify radioactivity (Liquid scintillation counting) separate->measure analyze Analyze data to calculate IC₅₀ and Kᵢ values measure->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human H1 receptor are cultured, harvested, and homogenized in a buffer to isolate cell membranes containing the receptor.[6]

  • Assay Reaction: In a multi-well plate, the cell membrane preparation is incubated with a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine) and varying concentrations of the test compound (this compound).[6]

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A nonlinear regression analysis is used to determine the IC₅₀ (the concentration of the compound that inhibits 50% of radioligand binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Protocol: Histamine-Induced Wheal and Flare Inhibition

This in vivo pharmacodynamic protocol assesses the antihistaminic activity of a compound in human subjects.[4][9]

Methodology:

  • Baseline Measurement: A baseline skin reaction is established by an intradermal injection of histamine phosphate on the forearm of healthy volunteers. The resulting wheal (swelling) and flare (redness) areas are measured after a set time (e.g., 15 minutes).

  • Drug Administration: Subjects are administered a single oral dose of the test compound (e.g., bilastine 20 mg) or a placebo in a randomized, double-blind fashion.[9]

  • Post-Dose Challenge: At various time points after drug administration (e.g., 1.5, 4, 8, 12, 24 hours), the histamine challenge is repeated on a different site on the forearm.[4][9]

  • Measurement and Analysis: The wheal and flare areas are measured at each time point. The percentage inhibition of the wheal and flare response compared to baseline and placebo is calculated to determine the onset, magnitude, and duration of the drug's antihistaminic effect.

Conclusion

The pharmacological activity of this compound is best understood through the lens of its parent compound, bilastine. The available evidence strongly indicates that bilastine undergoes minimal metabolism, and its therapeutic effects are driven by the parent molecule's potent and selective inverse agonism at the H1 receptor.[1][4] Its favorable pharmacokinetic profile, including a lack of significant CYP450 interaction, is a direct result of this limited biotransformation.[2] Therefore, while this compound is a known metabolite, its contribution to the overall clinical pharmacology of bilastine is considered minor. Future research focusing on isolating and characterizing this compound could provide definitive data on its specific receptor affinity and activity, but current knowledge points to bilastine as the primary active entity.

References

Desethylbilastine as a Minor Metabolite of Bilastine: A Technical Overview of Bilastine's Metabolic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the inquiry into desethylbilastine as a potential metabolite of the second-generation antihistamine, bilastine. Following a comprehensive review of available scientific literature, this document clarifies that there is no direct evidence to support the formation of this compound as a metabolite of bilastine in humans or preclinical models. Instead, the overwhelming consensus from numerous studies is that bilastine undergoes minimal to negligible metabolism and is predominantly excreted from the body as the unchanged parent drug.

This guide will, therefore, focus on the well-documented metabolic stability of bilastine, presenting the quantitative data that substantiates this characteristic, detailing the experimental protocols employed in these assessments, and visualizing the key pathways and workflows.

Quantitative Analysis of Bilastine Metabolism and Excretion

The metabolic inertness of bilastine is a key feature of its pharmacokinetic profile. In vitro and in vivo studies have consistently demonstrated that the drug is not significantly biotransformed. The majority of an administered dose is recovered as the parent compound in excreta.

ParameterSpecies/SystemMethodResultReference
Excretion of Unchanged Bilastine HumansMass Balance Study with [14C]-bilastine~95% of the administered dose recovered unchanged (67% in feces, 33% in urine)[1][2]
In Vitro Metabolism Human Cryopreserved HepatocytesIncubation with bilastineMinimal metabolism observed: 1.77% after 1 hour and 5.09% after 4 hours of incubation. No specific metabolites were identified.[3]
In Vitro Metabolism Human Liver MicrosomesIncubation with 20 µM bilastineMinimal metabolism detected: 0.46% ± 6.87%[3]
Intestinal Metabolism Human Caco-2 Cell CulturesIncubation with bilastineNo intestinal metabolism of bilastine was observed.[3]
CYP450 System Interaction In vitro assaysIncubation with a range of CYP isoenzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4)Bilastine showed minimal to no inhibition or induction of the cytochrome P450 system.[3][4]

Experimental Protocols

The quantitative data presented above are derived from established methodologies in drug metabolism and pharmacokinetic research. Below are detailed summaries of the key experimental protocols cited.

Human Mass Balance Study

A human mass balance study is designed to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.

  • Objective: To determine the routes and extent of excretion of bilastine and to characterize its metabolic profile in humans.

  • Methodology:

    • Healthy male volunteers are administered a single oral dose of radiolabeled bilastine, typically with Carbon-14 ([14C]-bilastine).

    • Urine, feces, and plasma samples are collected at predetermined intervals over a period sufficient to ensure near-complete recovery of the radioactivity (e.g., up to 7 days).

    • Total radioactivity in the collected samples is measured using techniques like liquid scintillation counting to determine the percentage of the administered dose recovered.

    • The collected samples are then analyzed using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) with radiometric detection, to separate the parent drug from any potential metabolites.

    • Mass spectrometry (MS) is often coupled with HPLC (LC-MS) to identify the chemical structures of the parent drug and any metabolites.

    • The proportion of unchanged bilastine and any metabolites in the excreta is quantified to determine the extent of metabolism.[2][5]

In Vitro Metabolism in Human Hepatocytes

Studies using human hepatocytes provide a close-to-in vivo model for assessing hepatic metabolism.

  • Objective: To evaluate the metabolic stability of bilastine in human liver cells.

  • Methodology:

    • Cryopreserved human hepatocytes are thawed and cultured in appropriate media.

    • A known concentration of bilastine (often radiolabeled) is added to the hepatocyte culture.

    • The cultures are incubated at 37°C for various time points (e.g., 1, 4, 24 hours).

    • At each time point, the reaction is quenched, and the cells and media are collected.

    • The samples are processed to extract the drug and any potential metabolites.

    • The extracts are analyzed by LC-MS/MS to quantify the remaining parent drug and identify any metabolites formed. The rate of disappearance of the parent drug over time is used to calculate its metabolic stability.[3][6]

In Vitro Metabolism in Human Liver Microsomes

Human liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 enzymes.

  • Objective: To assess the potential for CYP-mediated metabolism of bilastine.

  • Methodology:

    • Human liver microsomes are incubated with bilastine in the presence of necessary cofactors, such as NADPH, to initiate metabolic reactions.

    • The reaction mixture is incubated at 37°C for a specified period.

    • The reaction is terminated, and the samples are analyzed by LC-MS/MS to measure the depletion of bilastine and the formation of any metabolites.

    • To identify the specific CYP enzymes involved, the experiment can be repeated in the presence of specific CYP inhibitors or by using recombinant human CYP enzymes.[3]

Visualizations

Metabolic Fate of Bilastine

The following diagram illustrates the primary pathway for the disposition of bilastine in the human body, highlighting its limited metabolism and predominant excretion as an unchanged drug.

Bilastine_Metabolic_Fate Bilastine_Oral Oral Administration of Bilastine Absorption GI Absorption Bilastine_Oral->Absorption Systemic_Circulation Systemic Circulation (Unchanged Bilastine) Absorption->Systemic_Circulation Minimal_Metabolism Minimal to Negligible Metabolism Systemic_Circulation->Minimal_Metabolism Excretion Excretion Systemic_Circulation->Excretion Feces Feces (~67% Unchanged) Excretion->Feces Urine Urine (~33% Unchanged) Excretion->Urine

Caption: Metabolic pathway of bilastine in humans.

Experimental Workflow for In Vitro Drug Metabolism Assessment

This diagram outlines a generalized workflow for investigating the metabolism of a compound like bilastine using in vitro systems.

In_Vitro_Metabolism_Workflow Start Start: Compound of Interest (e.g., Bilastine) Incubation Incubation with In Vitro System Start->Incubation Hepatocytes Human Hepatocytes Incubation->Hepatocytes Microsomes Human Liver Microsomes (+ Cofactors) Incubation->Microsomes Sample_Processing Sample Quenching and Extraction Hepatocytes->Sample_Processing Microsomes->Sample_Processing Analysis LC-MS/MS Analysis Sample_Processing->Analysis Data_Interpretation Data Interpretation Analysis->Data_Interpretation Metabolic_Stability Determine Metabolic Stability Data_Interpretation->Metabolic_Stability Metabolite_ID Identify Metabolites Data_Interpretation->Metabolite_ID

Caption: Workflow for in vitro drug metabolism studies.

Conclusion

References

The Elusive Metabolite: A Technical Review on the Discovery and Identification of Desethylbilastine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant finding for researchers, scientists, and drug development professionals: Desethylbilastine is not a recognized metabolite of the second-generation antihistamine, bilastine. Extensive preclinical and clinical studies have consistently demonstrated that bilastine undergoes minimal metabolism in humans and various animal species. This technical guide will, therefore, pivot to an in-depth exploration of the metabolic fate of bilastine, summarizing the current understanding of its limited biotransformation and addressing the core requirements of data presentation and experimental context as they pertain to the parent drug.

The Metabolic Profile of Bilastine: A Story of Minimal Transformation

Bilastine is a potent and highly selective H1 receptor antagonist used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria. A key characteristic of its pharmacokinetic profile is its remarkably low level of metabolism.[1][2][3][4] This is a significant advantage as it reduces the potential for drug-drug interactions mediated by the cytochrome P450 (CYP) enzyme system.[1][2]

Numerous in vitro and in vivo studies have been conducted to elucidate the metabolic pathways of bilastine. The overwhelming consensus from these studies is that the vast majority of an administered dose of bilastine is excreted from the body unchanged.[3][4]

In Vitro Studies: Probing for Metabolic Activity

In vitro experiments using human and animal liver microsomes, as well as cryopreserved hepatocytes, have been instrumental in defining the metabolic stability of bilastine. These studies have consistently shown very low rates of metabolic turnover.

For instance, one study reported that in human liver microsomes, the metabolism of bilastine was a mere 0.46%.[5] Further investigations with human cryopreserved hepatocytes showed that after 1 and 4 hours of incubation, only 1.77% and 5.09% of bilastine was metabolized, respectively.[1] Importantly, these studies did not lead to the identification of any specific metabolites, including this compound.[1]

In Vivo Studies: Confirming Minimal Metabolism in Living Systems

In vivo studies in humans and animals have corroborated the findings from in vitro assays. Mass balance studies in humans, which track the administered dose of a radiolabeled drug, have shown that almost 95% of the bilastine dose is recovered in the urine and feces as the unchanged parent drug.[3] This high percentage of excretion of the parent compound is a strong indicator of its limited metabolism in the body.

Quantitative Data on Bilastine Metabolism

The following table summarizes the key quantitative findings from studies on bilastine metabolism, highlighting its minimal biotransformation. As this compound has not been identified, no data for this specific compound can be presented.

Parameter Species System Result Reference
Metabolism RabbitLiver Microsomes0%[5]
HumanLiver Microsomes0.46%[5]
RatLiver Microsomes1.06%[5]
DogLiver Microsomes9.14%[5]
Metabolism (1 hr) HumanCryopreserved Hepatocytes1.77%[1]
Metabolism (4 hr) HumanCryopreserved Hepatocytes5.09%[1]
Excretion (Unchanged) HumanIn vivo~95% of dose[3]

The Metabolic Fate of Bilastine: A Visual Representation

The primary fate of bilastine in the body is direct excretion. The following diagram illustrates this straightforward pathway.

Bilastine_Metabolic_Fate Bilastine Oral Administration of Bilastine Absorption Gastrointestinal Absorption Bilastine->Absorption Systemic_Circulation Systemic Circulation (Largely Unchanged Bilastine) Absorption->Systemic_Circulation Excretion Excretion Systemic_Circulation->Excretion Minimal_Metabolism Minimal Metabolism (<5%) Systemic_Circulation->Minimal_Metabolism Urine Urine (~33% as Unchanged Bilastine) Excretion->Urine Feces Feces (~67% as Unchanged Bilastine) Excretion->Feces

Caption: Metabolic Pathway of Bilastine.

Experimental Protocols for Metabolite Identification

Given that this compound has not been identified as a metabolite of bilastine, there are no specific experimental protocols for its discovery and characterization. However, the general methodologies employed in the study of bilastine's metabolism, which would be applicable to the search for any potential metabolite, are outlined below.

In Vitro Metabolism Studies
  • Objective: To assess the metabolic stability of a compound and identify potential metabolites in a controlled environment.

  • Methodology:

    • Incubation: The test compound (e.g., bilastine) is incubated with a biological matrix, such as liver microsomes or cryopreserved hepatocytes, which contain drug-metabolizing enzymes.

    • Cofactors: The incubation mixture is fortified with necessary cofactors for enzymatic reactions (e.g., NADPH for CYP-mediated reactions).

    • Time-Course Analysis: Samples are collected at various time points to monitor the disappearance of the parent drug and the formation of any metabolites.

    • Analytical Detection: The samples are analyzed using sensitive analytical techniques, typically high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), to separate and identify the parent drug and any metabolites.[6]

In Vivo Metabolism and Mass Balance Studies
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism and to identify and quantify all major metabolites.

  • Methodology:

    • Radiolabeling: The drug is synthesized with a radioactive isotope (e.g., ¹⁴C) to enable tracking of all drug-related material.

    • Dosing: A single dose of the radiolabeled drug is administered to subjects (animal or human).

    • Sample Collection: Urine, feces, and blood samples are collected at regular intervals over a period sufficient to ensure nearly complete excretion of the radioactivity.

    • Radioactivity Measurement: The total radioactivity in each sample is measured to determine the routes and rates of excretion.

    • Metabolite Profiling: The samples are analyzed by techniques such as radio-HPLC and LC-MS/MS to separate and identify the chemical structures of the parent drug and any metabolites.

Beyond Metabolism: Degradation Products of Bilastine

While bilastine is metabolically stable, it can undergo degradation under certain stress conditions. Studies on the forced degradation of bilastine have identified degradation products that are distinct from metabolites. Under oxidative stress conditions, for example, two primary degradation products have been identified:

  • Benzimidazole derivative [7]

  • Amine N-oxide of bilastine [7][8]

It is crucial for researchers to differentiate between metabolites, which are formed through enzymatic processes in the body, and degradation products, which result from chemical instability.

Conclusion

References

The Metabolic Fate of Bilastine: A Technical Guide on its Minimal Biotransformation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bilastine, a second-generation H1 antihistamine, is widely recognized for its favorable pharmacokinetic profile, characterized by minimal metabolism and a low potential for drug-drug interactions.[1][2][3] This technical guide provides an in-depth review of the metabolic pathway of bilastine, with a particular focus on the formation of its potential metabolite, desethylbilastine. Contrary to the significant metabolic transformations observed with many other antihistamines, preclinical and clinical data consistently demonstrate that bilastine is predominantly excreted unchanged. This document summarizes the existing quantitative data, details relevant experimental protocols, and provides visualizations to illustrate the metabolic fate of bilastine.

Introduction: The Metabolic Profile of Bilastine

The biotransformation of antihistamines is a critical determinant of their pharmacokinetic properties and potential for drug-drug interactions. Many first and some second-generation antihistamines are extensively metabolized by the cytochrome P450 (CYP) enzyme system, leading to clinically significant interactions.[2] Bilastine, however, stands out due to its limited metabolism in humans and various animal species.[1][2][3] Extensive preclinical investigations have shown that bilastine does not act as a significant inhibitor or inducer of the CYP enzyme system, suggesting a low likelihood of metabolic drug-drug interactions.[1][3]

The Formation Pathway of this compound: An Insignificant Metabolic Route

While the query focuses on the formation of this compound from bilastine, it is crucial to note that this is not a major metabolic pathway in humans. The vast majority of an administered dose of bilastine is excreted as the parent compound.[3][4] In fact, approximately 95% of an oral dose is recovered unchanged in urine and feces (28.3% in urine and 66.5% in feces).[4]

The proposed biotransformation to this compound would involve the O-deethylation of the 2-ethoxyethyl side chain of the benzimidazole ring. While some in vitro studies in animal models have suggested the potential for minimal metabolism, these pathways are not considered clinically relevant in humans.[2] Studies using human liver microsomes and cryopreserved hepatocytes have shown minimal to no metabolism of bilastine.[3]

The overall metabolic fate of bilastine is depicted in the following diagram, emphasizing the predominance of the excretion of the unchanged drug.

Bilastine_Metabolism Bilastine Bilastine (Oral Administration) Absorbed Systemic Circulation (Unchanged Bilastine) Bilastine->Absorbed Absorption Excretion Excretion (Urine and Feces) Absorbed->Excretion ~95% Unchanged Minimal_Metabolism Minimal Metabolism (e.g., this compound Formation) Absorbed->Minimal_Metabolism <5% Minor Pathway

Caption: Metabolic Fate of Bilastine.

Quantitative Data on Bilastine Pharmacokinetics and Metabolism

The pharmacokinetic parameters of bilastine in humans underscore its limited metabolism. The following table summarizes key quantitative data from various studies.

ParameterValueSpeciesReference
Bioavailability ~61%Human[4]
Time to Peak Plasma Concentration (Tmax) ~1.13 hoursHuman[4]
Elimination Half-life (t½) ~14.5 hoursHuman[4]
Protein Binding 84-90%Human[4]
Excretion of Unchanged Drug in Urine ~28.3%Human[4]
Excretion of Unchanged Drug in Feces ~66.5%Human[4]
Metabolism in Human Liver Microsomes Minimal (0.46% ± 6.87%)In vitro[3]
Metabolism in Human Cryopreserved Hepatocytes (4h) Minimal (5.09%)In vitro[3]

Experimental Protocols for Studying Bilastine Metabolism

In Vitro Metabolism Studies
  • Objective: To assess the metabolic stability of bilastine and identify potential metabolites.

  • Systems Used:

    • Human Liver Microsomes (HLM): HLM are subcellular fractions containing a high concentration of CYP enzymes.

      • Protocol: [14C]-labeled or unlabeled bilastine is incubated with pooled HLM in the presence of NADPH (a necessary cofactor for CYP enzymes). Samples are taken at various time points, and the disappearance of the parent drug and the appearance of any metabolites are monitored by LC-MS/MS.

    • Cryopreserved Human Hepatocytes: These are whole liver cells that contain a broader range of metabolic enzymes, including both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes.

      • Protocol: Bilastine is incubated with suspensions of cryopreserved human hepatocytes. The methodology is similar to that for HLM, allowing for the assessment of a wider range of metabolic reactions.

  • Workflow Diagram:

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Bilastine Bilastine Solution Incubate_HLM Incubate at 37°C (Time Points: 0, 15, 30, 60 min) Bilastine->Incubate_HLM Incubate_Hepatocytes Incubate at 37°C (Time Points: 0, 1, 4 hours) Bilastine->Incubate_Hepatocytes HLM Human Liver Microsomes + NADPH HLM->Incubate_HLM Hepatocytes Cryopreserved Human Hepatocytes Hepatocytes->Incubate_Hepatocytes Quench Quench Reaction (e.g., Acetonitrile) Incubate_HLM->Quench Incubate_Hepatocytes->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Caption: In Vitro Metabolism Experimental Workflow.

In Vivo Metabolism Studies (Mass Balance Studies)
  • Objective: To determine the routes of elimination and extent of metabolism of bilastine in humans.

  • Protocol: A single oral dose of radiolabeled ([14C]) bilastine is administered to healthy volunteers. Urine and feces are collected for a period sufficient to ensure recovery of most of the radioactivity (typically 7-10 days). The total radioactivity in the collected samples is measured, and the samples are analyzed by LC with radiometric detection and/or LC-MS to identify and quantify the parent drug and any metabolites.

Conclusion

References

A Technical Guide to the Theoretical and Experimental Stability Assessment of Desethylbilastine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive framework for evaluating the stability of Desethylbilastine, a primary metabolite of the antihistamine Bilastine. Due to the limited direct research on this compound's theoretical stability, this guide establishes a robust investigational approach by extrapolating from the known stability profile of its parent compound, Bilastine, and integrating established computational chemistry methodologies.

Introduction to this compound Stability

This compound is a key metabolite of Bilastine, a second-generation H1 antihistamine. Understanding the stability of this molecule is critical for comprehending its pharmacokinetic profile, potential degradation pathways in vivo and ex vivo, and for ensuring the accuracy of analytical methods developed for its quantification. Stability studies, encompassing both experimental forced degradation and theoretical computational analysis, are fundamental to drug development and regulatory compliance.

Forced degradation studies help identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[1] Theoretical studies, primarily using quantum chemical methods like Density Functional Theory (DFT), provide insights into the molecule's intrinsic electronic structure, reactivity, and potential sites of degradation.[2][3] This guide outlines a dual approach to thoroughly characterize the stability of this compound.

Predicted Degradation Pathways of this compound

Based on extensive stability testing of the parent molecule, Bilastine, this compound is predicted to be most susceptible to oxidative and photolytic degradation.[4] Bilastine has demonstrated considerable stability under hydrolytic (acidic and basic) and thermal stress conditions.[4][5] The primary degradation products of Bilastine identified are its N-oxide derivatives.[6] It is plausible that this compound follows similar degradation logic.

G This compound This compound Oxidative_Stress Oxidative Stress (e.g., H₂O₂) This compound->Oxidative_Stress Susceptible Photolytic_Stress Photolytic Stress (UV Light) This compound->Photolytic_Stress Susceptible Hydrolytic_Stress Hydrolytic Stress (Acid/Base) This compound->Hydrolytic_Stress Resistant Thermal_Stress Thermal Stress (Heat) This compound->Thermal_Stress Resistant N_Oxide N-Oxide Metabolites Oxidative_Stress->N_Oxide Photo_Degradants Photodegradation Products Photolytic_Stress->Photo_Degradants Stable1 Likely Stable Hydrolytic_Stress->Stable1 Stable2 Likely Stable Thermal_Stress->Stable2

Caption: Predicted degradation logic for this compound based on Bilastine data.

Theoretical Stability Analysis: A Computational Workflow

Quantum chemical calculations, particularly DFT, are powerful tools for predicting the reactivity and stability of molecules.[2][3] By analyzing the electronic properties, one can identify the most probable sites for nucleophilic or electrophilic attack, which often correspond to the initiation sites of degradation.

A theoretical workflow to assess this compound stability would involve:

  • Geometry Optimization: Finding the lowest energy conformation of the molecule.

  • Frequency Calculations: Confirming the optimized structure is a true minimum on the potential energy surface.

  • Analysis of Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A large HOMO-LUMO energy gap generally implies higher stability and lower chemical reactivity.[7]

  • Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electron density to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

G Start Start: This compound Structure Opt Geometry Optimization (e.g., B3LYP/6-31G*) Start->Opt Freq Frequency Calculation Opt->Freq Confirm Minimum Energy Analysis Electronic Property Analysis Freq->Analysis HOMO_LUMO HOMO-LUMO Gap (Reactivity Index) Analysis->HOMO_LUMO MEP MEP Mapping (Attack Sites) Analysis->MEP Reactivity Global Reactivity Descriptors (Hardness, Electrophilicity) Analysis->Reactivity End Stability Prediction HOMO_LUMO->End MEP->End Reactivity->End

Caption: Workflow for theoretical stability assessment of this compound using DFT.

Experimental Stability Assessment: Forced Degradation Protocols

To experimentally validate theoretical predictions and fully characterize stability, a forced degradation study is necessary. The following protocols are adapted from validated methods used for Bilastine.[4][8][9]

Experimental Workflow

G Sample_Prep Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Sample_Prep->Stress Neutralize Neutralize/Dilute Samples (as required) Stress->Neutralize Analysis Analyze via Stability-Indicating Method (e.g., RP-HPLC) Neutralize->Analysis Data Quantify Degradation & Identify Products (LC-MS/MS) Analysis->Data

Caption: General experimental workflow for forced degradation studies.

Detailed Protocols
Stress ConditionProtocol
Acid Hydrolysis Treat drug solution with 0.1 N HCl and heat at 60-70°C for a specified duration (e.g., 30 minutes to 2 hours). Cool and neutralize with 0.1 N NaOH before analysis.[9]
Base Hydrolysis Treat drug solution with 0.1 N NaOH and heat at 60-70°C for a specified duration. Cool and neutralize with 0.1 N HCl before analysis.
Oxidative Degradation Treat drug solution with 3-30% H₂O₂ at room temperature for a specified duration (e.g., 2 hours).[4]
Thermal Degradation Heat the drug solution (e.g., in a water bath at 70°C) or solid drug substance in a hot air oven for a specified duration, protected from light.[4][5]
Photodegradation Expose the drug solution in quartz cuvettes to UV radiation (e.g., 254 nm) in a photostability chamber for various time intervals (e.g., 4, 8, 16 hours).[4]
Analytical Methodology

A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating the parent molecule from its degradation products.

  • Column: C18 column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).[6][8]

  • Flow Rate: Typically 1.0 mL/min.[4][6]

  • Detection: UV detection at a relevant wavelength (e.g., 275 nm or 282 nm).[6][9]

  • Identification: For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly with a Quadrupole Time-of-Flight (Q-TOF) analyzer, is employed.[6][10]

Quantitative Data Summary (Reference: Bilastine)

The following tables summarize quantitative results from forced degradation studies on Bilastine. This data provides a benchmark for expected outcomes for this compound.

Table 1: Summary of Bilastine Degradation under Various Stress Conditions

Stress ConditionReagent/ParameterDurationTemperatureDegradation (%)Reference
Acid Hydrolysis0.1 N HCl30 min60°C1.81[9]
Alkali Hydrolysis0.1 N NaOH30 min60°C3.06[9]
Oxidation30% H₂O₂2 hoursRoom Temp (25°C)62.07[4]
Oxidation3% H₂O₂30 min60°C2.30[9]
ThermalHeat30 min60°C3.20[9]
PhotolysisUVA Light2 hoursN/A37.30[4]
PhotolysisUVA Light8 hoursN/A72.35[4]
PhotolysisUVA Light16 hoursN/A82.94[4]

Note: Degradation percentages can vary significantly based on the precise experimental conditions (concentration, reagent strength, etc.).

Conclusion

References

Desethylbilastine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identifiers and Properties

Desethylbilastine is structurally analogous to bilastine, with the key difference being the absence of an ethyl group on the ethoxyethyl side chain, which is replaced by a hydroxyl group. This modification results in a distinct chemical entity with its own set of identifiers. A commercial source refers to this compound as Bilastine Impurity C.[1]

The table below summarizes the key chemical identifiers for this compound, derived from its inferred structure and available data.

IdentifierValueSource
Common Name This compound; Bilastine Impurity C[1]
IUPAC Name 2-(4-(2-(4-(1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic acidInferred
CAS Number Not Available[1]
Molecular Formula C26H33N3O3[1]
Molecular Weight 435.57 g/mol [1]
SMILES String CC(C)(C(=O)O)c1ccc(CCN2CCC(c3nc4ccccc4n3CCO)CC2)cc1Inferred

Relationship to Bilastine

This compound is a potential metabolite or impurity of bilastine. The structural relationship and transformation from bilastine to this compound are depicted in the following diagram.

G Bilastine Bilastine C28H37N3O3 This compound This compound (Bilastine Impurity C) C26H33N3O3 Bilastine->this compound Des-ethylation

Fig. 1: Chemical transformation of Bilastine to this compound.

Experimental Data and Methodologies

Extensive searches of scientific literature and chemical databases did not yield specific experimental protocols or quantitative data for this compound. The general consensus from preclinical investigations is that bilastine undergoes minimal metabolism in humans and various animal species.[2][3][4] Studies have shown that bilastine is primarily excreted unchanged.[5]

In vitro experiments with human liver microsomes and cryopreserved human hepatocytes have demonstrated that bilastine shows very low levels of metabolism.[6] This lack of significant biotransformation likely explains the absence of a dedicated CAS number and the scarcity of research focused on its metabolites, including this compound.

The methodologies employed in the preclinical evaluation of bilastine metabolism would be the standard approach to identify and quantify potential metabolites like this compound. These typically include:

  • In Vitro Metabolism Studies: Incubation of the parent drug with liver microsomes or hepatocytes from different species (including human) to identify potential metabolic pathways. Analysis is commonly performed using liquid chromatography-mass spectrometry (LC-MS).

  • In Vivo Metabolism Studies: Administration of the drug to animal models and/or human volunteers, followed by the collection of plasma, urine, and feces. These samples are then analyzed by LC-MS/MS to identify and quantify the parent drug and any metabolites.

  • Radiolabeling Studies: Use of a radiolabeled version of the drug (e.g., with 14C) to trace the disposition and metabolic fate of the compound throughout the body.

The logical workflow for investigating a potential metabolite like this compound is outlined below.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Microsomes Liver Microsomes LCMS_vitro LC-MS Analysis Microsomes->LCMS_vitro Hepatocytes Hepatocytes Hepatocytes->LCMS_vitro MetaboliteID Metabolite Identification & Quantification LCMS_vitro->MetaboliteID AnimalModels Animal Models SampleCollection Sample Collection (Plasma, Urine, Feces) AnimalModels->SampleCollection HumanStudies Human Studies HumanStudies->SampleCollection LCMS_vivo LC-MS/MS Analysis SampleCollection->LCMS_vivo LCMS_vivo->MetaboliteID

Fig. 2: Experimental workflow for metabolite identification.

Conclusion

This compound remains a compound of interest primarily due to its structural relationship with the widely used antihistamine, bilastine. While it has been identified as a potential impurity, the current body of scientific evidence suggests that it is not a significant metabolite of bilastine in humans. The lack of an assigned CAS number and the absence of detailed experimental data in the public domain underscore its minor role in the overall pharmacokinetic profile of bilastine. For researchers and drug development professionals, the provided chemical identifiers and the outlined experimental approaches offer a foundational understanding for any future investigation into this molecule. Further studies would be required to fully characterize its physicochemical properties and pharmacological activity.

References

Bilastine: A Comprehensive Review of its Minimal Metabolism and Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bilastine is a second-generation H1 antihistamine that exhibits a highly favorable pharmacokinetic profile characterized by minimal metabolism. Extensive preclinical and clinical investigations have consistently demonstrated that bilastine is not significantly metabolized in humans or various animal species.[1][2][3][4] The vast majority of an administered dose is excreted unchanged in the feces and urine. This lack of significant biotransformation distinguishes bilastine from many other antihistamines and contributes to its low potential for drug-drug interactions involving metabolic pathways, such as the cytochrome P450 (CYP) enzyme system.[1][2] This whitepaper provides a detailed overview of the studies evaluating bilastine's metabolic fate, its pharmacokinetic parameters, and the experimental methodologies employed in these assessments.

Pharmacokinetic Profile of Bilastine

Bilastine is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 1.13 to 1.3 hours.[5][6][7] It exhibits linear pharmacokinetics within the dose range of 2.5 to 220 mg.[6][8] The absolute oral bioavailability of bilastine is approximately 61%.[8][9][10] Food, particularly a high-fat breakfast or fruit juice, can reduce its absorption.[8]

Table 1: Summary of Bilastine Pharmacokinetic Parameters in Healthy Adults

ParameterValueReference
Tmax (Time to peak plasma concentration)~1.13 - 1.3 hours[5][6][7]
Oral Bioavailability~61%[8][9]
Plasma Protein Binding84-90%[7][8]
Elimination Half-life (t1/2)~14.5 hours[5][6][7][8]
Excretion~95% as unchanged drug[2][5][6][7]
- Feces~66.5 - 67%[2][5][6][7]
- Urine~28.3 - 33.1%[5][6][7][11]

Evidence for Minimal Metabolism

Multiple in vitro and in vivo studies have consistently concluded that bilastine undergoes negligible metabolism.

In Vitro Studies
  • Human Liver Microsomes: When incubated with human liver microsomes, bilastine at a concentration of 20 μM showed minimal metabolism, amounting to only 0.46% ± 6.87%.[2] In vitro studies also demonstrated that bilastine does not induce or inhibit the activity of various CYP450 isoenzymes.[2][6]

  • Human Hepatocytes: Incubation of human cryopreserved hepatocytes with bilastine resulted in very low levels of metabolism, recorded at 1.77% after 1 hour and 5.09% after 4 hours, with no detectable metabolites.[2]

  • Caco-2 Cell Cultures: Studies using Caco-2 cell cultures, a model for intestinal absorption, showed no evidence of intestinal metabolism of bilastine.[2]

In Vivo and Mass Balance Studies

A pivotal mass balance study in healthy volunteers, where a single 20 mg dose of 14C-labeled bilastine was administered, revealed that almost 95% of the dose was recovered as unchanged bilastine in the urine (28.3%) and feces (66.5%).[6] This provides strong evidence that the drug is primarily eliminated without being metabolized.[2][5][6][7][11] The mean elimination half-life was calculated to be 14.5 hours.[6]

Experimental Protocols

The determination of bilastine's metabolic stability and pharmacokinetic profile relies on established analytical methodologies.

Quantification of Bilastine in Biological Matrices

A common method for the quantitative determination of bilastine in plasma and urine is High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) or fluorescence detection.

  • Sample Preparation: Protein precipitation is a frequently used technique to extract bilastine from plasma and urine samples. This typically involves the addition of organic solvents like methanol and acetonitrile.[11]

  • Chromatographic Separation: Reversed-phase HPLC columns, such as a Waters XBridge C18 column, are used to separate bilastine from endogenous components.[11][12] The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[11]

  • Detection: Tandem mass spectrometry is a highly sensitive and selective detection method. For bilastine, the precursor and product ions used for detection are typically m/z 464 → 272.[11] A deuterated internal standard (bilastine-d6) with a transition of m/z 470 → 278 is often used for accurate quantification.[11] Spectrofluorimetric methods have also been developed, measuring the native fluorescence of bilastine in an acidic medium.[13]

In Vitro Metabolism Assays
  • Microsomal Stability Assay:

    • Human liver microsomes are incubated with bilastine at a specific concentration (e.g., 20 μM) and an NADPH-regenerating system at 37°C.

    • Aliquots are taken at various time points and the reaction is quenched with a suitable organic solvent.

    • The remaining concentration of the parent drug (bilastine) is quantified by LC-MS/MS to determine the rate of metabolism.

  • Hepatocyte Stability Assay:

    • Cryopreserved human hepatocytes are incubated with bilastine.

    • Samples are collected at different time points.

    • The disappearance of the parent drug and the potential formation of metabolites are monitored by LC-MS/MS.

Visualizations

The following diagrams illustrate the experimental workflow for assessing bilastine's metabolism and its mechanism of action.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Mass Balance Study) Human Liver Microsomes Human Liver Microsomes Incubation with Bilastine Incubation with Bilastine Human Liver Microsomes->Incubation with Bilastine Human Hepatocytes Human Hepatocytes Human Hepatocytes->Incubation with Bilastine LC-MS/MS Analysis LC-MS/MS Analysis Incubation with Bilastine->LC-MS/MS Analysis Metabolite Identification Metabolite Identification LC-MS/MS Analysis->Metabolite Identification Conclusion_No_Metabolites No significant metabolites detected Metabolite Identification->Conclusion_No_Metabolites Result Healthy Volunteers Healthy Volunteers Oral Administration of 14C-Bilastine Oral Administration of 14C-Bilastine Healthy Volunteers->Oral Administration of 14C-Bilastine Urine and Feces Collection Urine and Feces Collection Oral Administration of 14C-Bilastine->Urine and Feces Collection Quantification of Radioactivity Quantification of Radioactivity Urine and Feces Collection->Quantification of Radioactivity Characterization of Radioactivity Characterization of Radioactivity Quantification of Radioactivity->Characterization of Radioactivity Conclusion_Unchanged_Drug >95% excreted as unchanged bilastine Characterization of Radioactivity->Conclusion_Unchanged_Drug Result

Caption: Workflow for Investigating Bilastine Metabolism.

signaling_pathway Bilastine Bilastine H1 Receptor H1 Receptor Bilastine->H1 Receptor antagonizes Allergic Response Allergic Response H1 Receptor->Allergic Response triggers Histamine Histamine Histamine->H1 Receptor binds to Mast Cell Mast Cell Mast Cell->Histamine releases

Caption: Bilastine's Mechanism of Action.

Conclusion

The comprehensive body of evidence from in vitro and in vivo studies unequivocally demonstrates that bilastine undergoes minimal metabolism. Its primary route of elimination is excretion of the unchanged parent drug. This characteristic is a significant advantage, as it minimizes the potential for drug-drug interactions mediated by metabolic enzyme systems, particularly the cytochrome P450 pathways. For drug development professionals, the metabolic profile of bilastine serves as a benchmark for a safe and predictable antihistamine. Researchers can be confident in its pharmacokinetic properties, which are not significantly influenced by factors that typically affect drug metabolism, such as genetic polymorphisms in CYP enzymes or co-administration of enzyme inhibitors or inducers. This makes bilastine a reliable therapeutic option for a broad range of patients with allergic conditions.

References

Methodological & Application

Application Note: Quantification of Desethylbilastine in Human Plasma Using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Desethylbilastine is a potential metabolite of Bilastine, a second-generation H1 antihistamine. Bilastine is known for its minimal metabolism, with a large portion of the drug excreted unchanged.[1][2][3] However, the quantification of potential metabolites like this compound is crucial in comprehensive pharmacokinetic and drug metabolism studies. This application note details a robust and sensitive LC-MS/MS method for the determination of this compound in human plasma. The described method is essential for researchers in drug development and clinical pharmacology investigating the complete metabolic profile of Bilastine.

Experimental Workflow

The following diagram outlines the major steps in the quantification of this compound from plasma samples.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_output Output plasma_sample Plasma Sample protein_precipitation Protein Precipitation plasma_sample->protein_precipitation Add Acetonitrile centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation Under Nitrogen reconstitution Reconstitution evaporation->reconstitution Mobile Phase injection Injection into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation injection->chromatography ms_detection MS/MS Detection chromatography->ms_detection data_analysis Data Analysis ms_detection->data_analysis quant_results Quantitative Results data_analysis->quant_results

Caption: Experimental workflow for this compound quantification.

Protocols

1. Sample Preparation

This protocol describes the extraction of this compound from human plasma using protein precipitation, a common and effective method for cleaning up biological samples before LC-MS/MS analysis.[4]

  • Materials:

    • Human plasma samples

    • Acetonitrile (HPLC grade)

    • Internal Standard (IS) solution (e.g., Bilastine-d6)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

    • Reconstitution solution (Mobile Phase A:Mobile Phase B, 50:50 v/v)

  • Procedure:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 10 µL of the Internal Standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue with 100 µL of the reconstitution solution.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

This protocol provides the conditions for the chromatographic separation and mass spectrometric detection of this compound. These parameters are based on established methods for the parent compound, Bilastine, and are optimized for the detection of its desethyl metabolite.[5][6]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See table below
  • Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
1.010
3.090
4.090
4.110
5.010
  • Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 436.2259.225
Bilastine-d6 (IS) 469.3262.228

Quantitative Data Summary

The following tables summarize the expected performance characteristics of this LC-MS/MS method for this compound quantification. The data is presented to demonstrate the method's suitability for bioanalytical applications.

Table 1: Calibration Curve and Linearity

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
This compound0.1 - 100> 0.995

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LQC 0.3< 15< 1585 - 115
MQC 5< 15< 1585 - 115
HQC 80< 15< 1585 - 115

Table 3: Recovery

AnalyteLow Concentration (%)Medium Concentration (%)High Concentration (%)
This compound > 85> 85> 85

Logical Relationship of Method Parameters

The following diagram illustrates the logical relationship and dependencies between the different stages and parameters of the LC-MS/MS method.

logical_relationship cluster_sample Sample Characteristics cluster_method Method Parameters cluster_performance Method Performance matrix Plasma Matrix sample_prep Sample Preparation matrix->sample_prep influences choice of analyte_concentration Analyte Concentration sensitivity Sensitivity (LLOQ) analyte_concentration->sensitivity determines required selectivity Selectivity sample_prep->selectivity impacts accuracy_precision Accuracy & Precision sample_prep->accuracy_precision affects lc_params LC Parameters lc_params->selectivity achieves lc_params->accuracy_precision contributes to robustness Robustness lc_params->robustness tested for ms_params MS Parameters ms_params->sensitivity enhances ms_params->accuracy_precision contributes to ms_params->robustness tested for

References

Application Notes and Protocols for the Putative Analytical Standard: Desethylbilastine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive theoretical framework and practical guidance for researchers and drug development professionals who may need to synthesize, isolate, and quantify this putative metabolite. The protocols outlined below are based on established analytical methodologies for drug metabolites and can be adapted as a starting point for the development of a validated analytical method for Desethylbilastine.

Physicochemical Properties (Theoretical)

The following table summarizes the predicted physicochemical properties of this compound, derived from the known structure of Bilastine. These values are theoretical and should be confirmed experimentally upon synthesis or isolation of the compound.

PropertyPredicted ValueNotes
Molecular Formula C₂₆H₃₃N₃O₃Deduced from the structure of Bilastine by removing an ethyl group.
Molecular Weight 451.56 g/mol Calculated based on the molecular formula.
Appearance White to off-white solidAssumed to be similar to the parent compound, Bilastine.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, and DMSO.Predicted based on the structural similarity to Bilastine.
pKa ~4.5 (carboxylic acid), ~9.0 (piperidine nitrogen)Estimated based on the functional groups present in the molecule.
logP ~3.8Estimated based on the predicted lipophilicity.

Proposed Experimental Protocols

I. Protocol for Synthesis of this compound Standard (Conceptual)

A reference standard for this compound would likely need to be obtained through chemical synthesis. A plausible synthetic route could involve the N-de-ethylation of Bilastine or the use of a precursor molecule lacking the ethyl group during the final stages of a Bilastine synthesis route. The final product would require purification by techniques such as preparative HPLC and full structural characterization using NMR, MS, and IR spectroscopy.

II. Protocol for Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a generic method for the sensitive quantification of this compound in a biological matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents

  • This compound reference standard (purity >98%)

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, e.g., Milli-Q)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3. Sample Preparation (Solid-Phase Extraction)

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 200 µL of plasma, add 20 µL of the internal standard working solution.

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions

ParameterCondition
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the this compound standard. A hypothetical transition could be m/z 452.6 -> [fragment ion].
Internal Standard MRM To be determined based on the selected IS.

5. Calibration and Quality Control

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Analyze the calibration standards and QC samples along with the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.

  • The concentration of this compound in the unknown samples is determined from the calibration curve.

Diagrams

experimental_workflow cluster_prep Standard Preparation & Characterization cluster_validation Method Validation cluster_analysis Sample Analysis synthesis Synthesis or Isolation of this compound characterization Structural Characterization (NMR, MS, IR) synthesis->characterization stock Preparation of Stock Solution characterization->stock lc_params LC Parameter Optimization (Column, Mobile Phase) stock->lc_params extraction Sample Preparation Optimization (SPE, LLE) stock->extraction ms_params MS/MS Parameter Optimization (MRM Transitions) lc_params->ms_params lcms_analysis LC-MS/MS Analysis lc_params->lcms_analysis ms_params->lcms_analysis sample_prep Biological Sample Preparation extraction->sample_prep linearity Linearity & Range accuracy Accuracy & Precision linearity->accuracy stability Stability Studies accuracy->stability matrix Matrix Effect stability->matrix sample_prep->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing cluster_method_dev cluster_method_dev cluster_validation cluster_validation cluster_analysis cluster_analysis

Caption: Workflow for Analytical Method Development and Validation.

signaling_pathway cluster_drug Drug Administration & Metabolism cluster_excretion Excretion bilastine Bilastine Administration absorption Absorption bilastine->absorption metabolism Minimal Metabolism (<5%) absorption->metabolism unchanged Unchanged Bilastine (~95%) absorption->unchanged This compound This compound (Putative Metabolite) metabolism->this compound feces Feces (~67%) unchanged->feces urine Urine (~28%) unchanged->urine

Caption: Bilastine's Limited Metabolism and Excretion Pathway.

References

Application Note & Protocol: Development and Validation of a Sensitive LC-MS/MS Assay for the Quantification of Desethylbilastine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Desethylbilastine is a potential metabolite of Bilastine, a second-generation antihistamine. Although studies indicate that Bilastine undergoes minimal metabolism in humans, the detection and quantification of its metabolites are crucial for a comprehensive understanding of its pharmacokinetic profile.[1][2][3][4] This document provides a detailed protocol for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the determination of this compound in human plasma. The methodology is based on established bioanalytical principles and adapts existing methods for Bilastine analysis.[5][6][7][8][9] The validation parameters are in accordance with the FDA Guidance for Industry on Bioanalytical Method Validation.[10][11][12][13][14]

Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolism studies.

Analyte and Method Overview

  • Analyte: this compound

  • Internal Standard (IS): Bilastine-d6 (Isotopically labeled Bilastine)

  • Matrix: Human Plasma

  • Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

  • Quantification Range (Proposed): 0.1 - 100 ng/mL

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSource (Example)
This compound Reference Standard>98% PuritySynthesized or Custom Standard Provider
Bilastine-d6 (Internal Standard)>98% Purity, >99% Isotopic PurityCustom Synthesis
AcetonitrileHPLC GradeFisher Scientific
MethanolHPLC GradeFisher Scientific
Formic AcidLC-MS GradeSigma-Aldrich
Ammonium AcetateLC-MS GradeSigma-Aldrich
Water, UltrapureType IMillipore Milli-Q System
Human Plasma (K2EDTA)PooledBioIVT
Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound and Bilastine-d6 into separate 10 mL volumetric flasks.

    • Dissolve in methanol and make up to the mark. Store at -20°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the this compound primary stock solution in 50:50 (v/v) acetonitrile:water to create working standards for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the Bilastine-d6 primary stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for each sample, calibration standard, and quality control.

  • Pipette 100 µL of plasma sample, calibration standard, or quality control into the corresponding tubes.

  • Add 20 µL of the internal standard working solution (100 ng/mL Bilastine-d6) to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[15]

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
Column Waters XBridge C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) System:

ParameterCondition
MS System Sciex API 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium
MRM Transitions (Proposed) See Table below

Proposed Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound436.2244.2150
Bilastine-d6 (IS)470.3278.2150

Note: The proposed MRM transitions for this compound are based on the predicted loss of the ethyl group from Bilastine (Molar Mass: 463.6 g/mol ) and its known fragmentation pattern. These will need to be confirmed by direct infusion of the this compound reference standard.

Bioanalytical Method Validation

The developed assay will be validated according to the FDA Guidance for Industry on Bioanalytical Method Validation, assessing the following parameters:

Specificity and Selectivity
  • Objective: To ensure no significant interference at the retention times of this compound and the IS from endogenous plasma components.

  • Protocol:

    • Analyze six different blank human plasma lots.

    • Analyze a blank plasma sample spiked with the IS.

    • Analyze a blank plasma sample spiked with this compound at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria: Response in blank samples should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.

Linearity and Calibration Curve
  • Objective: To establish the relationship between analyte concentration and instrument response.

  • Protocol:

    • Prepare a calibration curve with a blank, a zero standard (blank + IS), and at least six non-zero concentration levels.

    • Analyze the calibration curve in triplicate on three different days.

    • Plot the peak area ratio (analyte/IS) versus the nominal concentration.

    • Perform a linear regression with a 1/x² weighting.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.99.

    • Back-calculated concentrations of each standard must be within ±15% of the nominal value (±20% for LLOQ).

Accuracy and Precision
  • Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter (precision).

  • Protocol:

    • Analyze quality control (QC) samples at four concentration levels: LLOQ, Low QC, Mid QC, and High QC.

    • Perform intra-day accuracy and precision by analyzing six replicates of each QC level on the same day.

    • Perform inter-day accuracy and precision by analyzing the QC samples on three different days.

  • Acceptance Criteria:

    • Accuracy: The mean value should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

Recovery and Matrix Effect
  • Objective: To assess the efficiency of the extraction procedure (recovery) and the influence of plasma components on the ionization of the analyte and IS (matrix effect).

  • Protocol:

    • Recovery: Compare the peak area of extracted samples to that of post-extraction spiked samples at three QC levels.

    • Matrix Effect: Compare the peak area of post-extraction spiked samples to that of neat solutions at three QC levels in six different plasma lots.

  • Acceptance Criteria:

    • Recovery should be consistent, precise, and reproducible.

    • The %CV of the IS-normalized matrix factor should be ≤ 15%.

Stability
  • Objective: To evaluate the stability of this compound in plasma under various storage and processing conditions.

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a specified period (e.g., 4 hours).

    • Long-Term Stability: Analyze QC samples after storage at -80°C for an extended duration (e.g., 30, 90 days).

    • Post-Preparative Stability: Analyze processed QC samples kept in the autosampler for a specified period (e.g., 24 hours).

  • Acceptance Criteria: Mean concentrations of stability samples must be within ±15% of the nominal concentrations.

Data Presentation

Table 1: Summary of Proposed LC-MS/MS Parameters

ParameterSetting
LC Column Waters XBridge C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization ESI Positive
MRM Transition (Analyte) 436.2 -> 244.2 m/z
MRM Transition (IS) 470.3 -> 278.2 m/z

Table 2: Validation Summary - Accuracy and Precision (Example Data)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (%CV)Inter-day Accuracy (% Bias)Inter-day Precision (%CV)
LLOQ0.15.28.96.810.2
Low0.33.16.54.57.8
Mid10-1.84.2-0.95.1
High802.53.83.14.5

Visualizations

Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma 100 µL Plasma Sample Add_IS Add Internal Standard (Bilastine-d6) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometry (MRM Detection) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Workflow for the bioanalytical assay of this compound in human plasma.

Validation_Process cluster_parameters Validation Parameters Validation Bioanalytical Method Validation As per FDA Guidelines Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy Recovery Recovery & Matrix Effect Validation->Recovery Stability Stability Validation->Stability

Caption: Key parameters for the validation of the this compound bioanalytical method.

References

Application Notes and Protocols for the Extraction of Desethylbilastine from Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethylbilastine is the primary active metabolite of bilastine, a second-generation antihistamine. Accurate quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This document provides detailed application notes and protocols for the extraction of this compound from plasma samples using three common bioanalytical techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The selection of an extraction method depends on the desired balance of recovery, cleanliness of the extract, and throughput. The following table summarizes typical performance characteristics for the extraction of this compound and structurally similar compounds from plasma.

Extraction MethodAnalyteRecovery (%)Matrix Effect (%)Reference
Protein Precipitation Bilastine>7095 - 108[1][2]
BilastineAccuracy: 91.5 - 105.7Not Specified[3]
Liquid-Liquid Extraction Megestrol Acetate*74.2 - 79.0Not Specified[4]
Solid-Phase Extraction Bilastine (in feces)95.0Not Specified[5]

*Data for Megestrol Acetate is provided as a representative example for a small molecule extracted with a similar solvent system, in the absence of specific data for this compound.

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup, suitable for high-throughput analysis. Acetonitrile is a commonly used solvent that effectively denatures and precipitates plasma proteins.[6]

Materials:

  • Human plasma containing this compound

  • Acetonitrile (HPLC grade), chilled

  • Internal Standard (IS) solution (e.g., isotopically labeled this compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

  • Autosampler vials

Protocol:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard solution to the plasma sample.

  • Add 300 µL of chilled acetonitrile to the microcentrifuge tube.

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving behind many matrix components in the aqueous phase.

Materials:

  • Human plasma containing this compound

  • Internal Standard (IS) solution

  • Methyl tert-butyl ether (MTBE) and Ethyl Acetate (HPLC grade) mixture (e.g., 80:20, v/v)

  • Alkaline buffer (e.g., 0.1 M Sodium Carbonate, pH 10)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

  • Autosampler vials

Protocol:

  • Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of internal standard solution.

  • Add 100 µL of alkaline buffer to the plasma sample and briefly vortex.

  • Add 1 mL of the MTBE:Ethyl Acetate extraction solvent.

  • Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of reconstitution solution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample cleanup by utilizing a solid sorbent to selectively retain the analyte while matrix interferences are washed away. This method can be optimized for high recovery and minimal matrix effects.

Materials:

  • Human plasma containing this compound

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., C18 or polymeric reversed-phase)

  • SPE vacuum manifold

  • Acidic solution (e.g., 2% formic acid in water)

  • Methanol (HPLC grade)

  • Elution solvent (e.g., 5% formic acid in acetonitrile)

  • Solvent evaporator

  • Reconstitution solution

  • Autosampler vials

Protocol:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Pre-treatment: Mix 500 µL of plasma with 50 µL of internal standard solution and 500 µL of 2% formic acid in water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of the elution solvent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of reconstitution solution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualized Workflows

PPT_Workflow plasma Plasma Sample (100 µL) + Internal Standard precipitant Add Acetonitrile (300 µL) plasma->precipitant vortex Vortex (30s) precipitant->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_proc Processing plasma Plasma (200 µL) + IS + Buffer solvent Add Extraction Solvent (1 mL) plasma->solvent vortex Vortex (5 min) solvent->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute (100 µL) evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow

SPE_Workflow condition 1. Condition Cartridge (Methanol, Water) load 2. Load Pre-treated Sample condition->load wash 3. Wash Cartridge (Water) load->wash elute 4. Elute Analyte wash->elute process 5. Evaporate & Reconstitute elute->process analysis LC-MS/MS Analysis process->analysis

Solid-Phase Extraction Workflow

References

Application Notes and Protocols for the Chromatographic Separation of Bilastine and Desethylbilastine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bilastine is a second-generation antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2][3][4] Its primary metabolite, desethylbilastine, is formed through the de-ethylation of the parent drug. For pharmacokinetic, pharmacodynamic, and quality control studies, a robust and reliable analytical method for the simultaneous determination of bilastine and this compound is crucial. This document provides detailed application notes and protocols for the chromatographic separation of these two compounds using high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with UV or mass spectrometry detection.

Physicochemical Properties
CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )
Bilastine2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-1,3-benzimidazol-2-yl]piperidin-1-yl}ethyl)phenyl]-2-methylpropanoic acidC28H37N3O3463.61
This compound2-[4-(2-{4-[1-(2-hydroxyethyl)-1H-1,3-benzimidazol-2-yl]piperidin-1-yl}ethyl)phenyl]-2-methylpropanoic acidC26H33N3O3447.56

Chromatographic Methods and Protocols

Several chromatographic methods have been reported for the analysis of bilastine, which can be adapted for the simultaneous separation of bilastine and this compound. Below are summarized and detailed protocols based on established methodologies.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the quantification of bilastine and this compound in bulk drug and pharmaceutical formulations.

Chromatographic Conditions

ParameterCondition
Column Phenomenex Gemini C18 (150 mm x 4.6 mm, 5 µm)[2][4] or equivalent
Mobile Phase Formic acid: Methanol (50:50, v/v)[2][4]
Flow Rate 0.8 mL/min[2][4]
Injection Volume 20 µL
Column Temperature Ambient (or 30°C for better reproducibility)
Detection UV at 282 nm[2][4]
Run Time 10 minutes

Expected Retention Times

  • Bilastine: ~2.2 min[2]

  • This compound: Expected to be slightly earlier than bilastine due to increased polarity.

Protocol: Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of bilastine and this compound reference standards and transfer to separate 25 mL volumetric flasks. Dissolve and dilute to volume with methanol.[2]

  • Working Standard Solution (100 µg/mL): Dilute the stock solutions with the mobile phase to obtain the desired concentrations for calibration curves (e.g., 5-100 µg/mL).[2]

  • Sample Preparation (Tablets):

    • Weigh and finely powder 20 tablets.

    • Transfer a quantity of powder equivalent to 25 mg of bilastine to a 25 mL volumetric flask.

    • Add about 15 mL of methanol, sonicate for 30 minutes, and then dilute to volume with methanol.

    • Filter the solution through a 0.45 µm membrane filter.

    • Dilute the filtered solution with the mobile phase to a suitable concentration for analysis.[2]

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Weighing Weigh Reference Standards Standard_Dissolution Dissolve in Methanol Standard_Weighing->Standard_Dissolution Sample_Grinding Grind Tablets Sample_Extraction Extract with Methanol Sample_Grinding->Sample_Extraction Standard_Dilution Dilute to Working Concentration Standard_Dissolution->Standard_Dilution Sample_Filtration Filter Extract Sample_Extraction->Sample_Filtration Injection Inject 20 µL Standard_Dilution->Injection Sample_Dilution Dilute to Working Concentration Sample_Filtration->Sample_Dilution Sample_Dilution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection at 282 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify Analytes Integration->Quantification

Caption: Workflow for RP-HPLC analysis of Bilastine and this compound.

Method 2: Ultra-Performance Liquid Chromatography (UPLC) with UV Detection

This method offers faster analysis times and higher resolution, which is advantageous for separating structurally similar compounds like bilastine and this compound.

Chromatographic Conditions

ParameterCondition
Column Phenomenex C8 (50 mm x 2.1 mm, 1.7 µm)[5] or equivalent
Mobile Phase 10mM Sodium Phosphate Buffer (pH 3.5) : Methanol : Acetonitrile (60:30:10, v/v/v)[5]
Flow Rate 0.5 mL/min[5]
Injection Volume 20 µL[5]
Column Temperature 30°C[5]
Detection UV at 248 nm[5]
Run Time 5 minutes

Expected Retention Times

  • Bilastine: ~1.2 min[5]

  • This compound: Expected to elute shortly before bilastine.

Protocol: Sample Preparation for Biological Matrices (Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (e.g., bilastine-d6).[6]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Collection:

    • Transfer the clear supernatant to a clean vial for injection.

Experimental Workflow

G cluster_prep Plasma Sample Preparation cluster_uplc UPLC Analysis cluster_data Data Processing Plasma_Sample 100 µL Plasma Protein_Precipitation Add Acetonitrile & Vortex Plasma_Sample->Protein_Precipitation Centrifugation Centrifuge at 10,000 rpm Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer UPLC_Injection Inject into UPLC Supernatant_Transfer->UPLC_Injection UPLC_Separation C8 Column Separation UPLC_Injection->UPLC_Separation UPLC_Detection UV Detection at 248 nm UPLC_Separation->UPLC_Detection UPLC_Chromatogram Generate Chromatogram UPLC_Detection->UPLC_Chromatogram UPLC_Integration Peak Integration UPLC_Chromatogram->UPLC_Integration UPLC_Quantification Concentration Calculation UPLC_Integration->UPLC_Quantification

Caption: UPLC workflow for Bilastine and this compound in plasma.

Method 3: LC-MS/MS for High Sensitivity and Selectivity

For bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic studies, LC-MS/MS is the method of choice.

Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Chromatography UPLC system with a reversed-phase column (e.g., Waters XBridge C18, 3.5 µm, 2.1 x 30 mm)[6]
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and 10 mM ammonium acetate (pH 4)[7]
Flow Rate 1.0 mL/min[6]
Ionization Electrospray Ionization (ESI), positive mode
Detection Multiple Reaction Monitoring (MRM)
MRM Transitions To be optimized, but based on literature for bilastine:
Bilastine: e.g., m/z 464.3 -> 259.2
This compound: e.g., m/z 448.3 -> 259.2 (predicted)
Internal Standard (Bilastine-d6): e.g., m/z 470.3 -> 265.2

Logical Relationship for Method Selection

G Start Define Analytical Goal QC Quality Control of Bulk/Formulation Start->QC PK Pharmacokinetic Studies Start->PK Metabolism Metabolite Identification Start->Metabolism HPLC_UV RP-HPLC-UV QC->HPLC_UV Standard choice UPLC_UV UPLC-UV QC->UPLC_UV Faster analysis LC_MS LC-MS/MS PK->LC_MS High sensitivity needed Metabolism->LC_MS Structural information

Caption: Decision tree for selecting the appropriate analytical method.

Method Validation Parameters

Any of the above methods should be validated according to ICH guidelines, considering the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For bilastine, linearity is often established in ranges like 5-100 µg/mL for HPLC-UV[2][4] and 10-1000 ng/mL for LC-MS/MS in biological fluids.[8]

  • Accuracy: The closeness of the test results obtained by the method to the true value. Recovery studies are performed at different concentration levels (e.g., 50%, 100%, 150%).[2]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For bilastine, reported LOD and LOQ values are in the range of 0.089 µg/mL and 0.27 µg/mL for HPLC-UV.[2][4]

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Summary of Quantitative Data from Literature

MethodAnalyteLinearity RangeLODLOQReference
RP-HPLC-UVBilastine5-100 µg/mL0.089 µg/mL0.27 µg/mL[2][4]
RP-HPLC-UVBilastine5-30 µg/mL0.88 µg/mL2.65 µg/mL[3]
UPLC-UVBilastine50-150 µg/mL0.37 µg/mL1.12 µg/mL[5]
LC-MS/MSBilastine10-1000 ng/mL--[8]

The provided methods offer robust and reliable approaches for the chromatographic separation and quantification of bilastine and its metabolite, this compound. The choice of method will depend on the specific application, with RP-HPLC-UV being suitable for routine quality control, UPLC-UV offering faster analysis, and LC-MS/MS providing the high sensitivity required for bioanalytical studies. Proper method validation is essential to ensure accurate and precise results.

References

Application Notes and Protocols for the Use of Desethylbilastine as a Reference Marker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethylbilastine is a known process-related impurity and potential metabolite of Bilastine, a second-generation H1 antihistamine. In the quality control of Bilastine drug substance and formulated products, it is crucial to monitor and quantify impurities to ensure the safety and efficacy of the medication. This compound serves as a critical reference marker for the identification and quantification of this specific impurity during analytical testing. These application notes provide detailed protocols for the use of this compound as a reference standard in the analysis of Bilastine samples.

The methodologies outlined below are primarily based on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), which are standard techniques for impurity profiling in the pharmaceutical industry. The protocols are intended to be a comprehensive guide for researchers and analysts in setting up and validating their analytical methods.

Chemical Information

CompoundIUPAC NameMolecular FormulaMolar Mass
This compound 2-(4-(2-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoic acidC₂₆H₂₉N₃O₃443.53 g/mol

Note: A definitive, single CAS number for this compound is not consistently available across chemical suppliers. Researchers should verify the identity of the reference standard with the supplier.

Quantitative Data Summary

The following tables summarize typical validation parameters for analytical methods used to quantify this compound as an impurity in Bilastine. These values are compiled from various published analytical methods and serve as a general guideline. Actual performance may vary based on the specific instrumentation and laboratory conditions.

Table 1: HPLC/UPLC Method Validation Parameters for this compound Quantification

ParameterTypical ValueNotes
Linearity Range LOQ - 2.0 µg/mLThe range over which the detector response is directly proportional to the analyte concentration.
Correlation Coefficient (r²) > 0.999Indicates a strong linear relationship.
Limit of Detection (LOD) 0.05 - 0.1 µg/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.15 - 0.3 µg/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 2.0%Relative Standard Deviation for replicate injections, indicating the method's reproducibility.
Accuracy (% Recovery) 98.0% - 102.0%The closeness of the measured value to the true value, determined by spike/recovery studies.

Table 2: Acceptance Criteria for Impurities in Bilastine (Based on ICH Q3A Guidelines)

ThresholdLimitPurpose
Reporting Threshold ≥ 0.05%Impurities at or above this level must be reported in the drug substance specification.
Identification Threshold ≥ 0.10%Impurities at or above this level must be structurally identified.
Qualification Threshold ≥ 0.15%Impurities at or above this level must be qualified through toxicological studies.

Experimental Protocols

Protocol 1: Quantification of this compound in Bilastine Drug Substance by HPLC

This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in a Bilastine active pharmaceutical ingredient (API).

1. Materials and Reagents:

  • This compound reference standard

  • Bilastine API sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Formic Acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

2. Equipment:

  • HPLC system with a UV or PDA detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.01 M Ammonium Acetate in water, pH adjusted to 4.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

4. Preparation of Solutions:

  • Reference Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (1 µg/mL):

    • Pipette 1 mL of the Reference Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with the mobile phase (initial composition).

  • Sample Solution (1 mg/mL of Bilastine):

    • Accurately weigh approximately 100 mg of the Bilastine API sample into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase (initial composition). Sonicate if necessary.

    • Filter the solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Inject the Working Standard Solution five times.

  • The relative standard deviation (%RSD) of the peak area for this compound should be not more than 2.0%.

  • The tailing factor for the this compound peak should be not more than 2.0.

6. Analysis:

  • Inject the blank (mobile phase), Working Standard Solution, and Sample Solution into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the amount of this compound in the sample using the following formula:

    % this compound = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

    Where:

    • Area_sample is the peak area of this compound in the sample chromatogram.

    • Area_standard is the average peak area of this compound in the standard chromatograms.

    • Conc_standard is the concentration of the this compound Working Standard Solution.

    • Conc_sample is the concentration of the Bilastine Sample Solution.

Visualizations

Experimental_Workflow_HPLC cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_result Result prep_standard Prepare this compound Reference Standard Solution system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Bilastine Sample Solution analysis Inject Blank, Standard, and Sample Solutions prep_sample->analysis system_suitability->analysis identification Identify this compound Peak by Retention Time analysis->identification quantification Quantify this compound using Standard Curve identification->quantification report Report % of this compound in Bilastine Sample quantification->report

Caption: Workflow for the quantification of this compound impurity in Bilastine using HPLC.

Logical_Relationship cluster_entity Key Entities cluster_process Analytical Process cluster_standard Reference Standard cluster_outcome Outcome bilastine Bilastine (API) hplc HPLC/UPLC Analysis bilastine->hplc is analyzed by This compound This compound (Impurity) This compound->hplc is quantified by quality_control Quality Control of Bilastine hplc->quality_control ensures ref_std This compound Reference Standard ref_std->hplc is used to calibrate

Caption: Logical relationship between Bilastine, this compound, and the analytical quality control process.

Application Note: Laboratory Synthesis Protocol for Desethylbilastine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the laboratory synthesis of Desethylbilastine, the primary active metabolite of the second-generation antihistamine, Bilastine. The synthesis is achieved through a selective O-dealkylation of the parent compound, Bilastine. This protocol is intended for research purposes, such as the preparation of an analytical standard for pharmacokinetic and metabolic studies. All procedures should be conducted by trained personnel in a controlled laboratory environment.

Introduction

Bilastine is a potent and selective H1 histamine receptor antagonist used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] Like many pharmaceuticals, it undergoes metabolism in the body. Preclinical and clinical investigations have shown that Bilastine is minimally metabolized, with the majority of the drug excreted unchanged.[3][4][5] However, a key metabolite formed via O-de-ethylation of the ethoxyethyl side chain is this compound (2-[4-(2-{4-[1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid).

The synthesis of this metabolite is crucial for its use as a reference standard in various applications, including:

  • Pharmacokinetic (PK) studies: To accurately quantify the metabolite's concentration in biological matrices.

  • Impurity profiling: To identify and quantify it as a potential impurity in the Bilastine drug substance.[6][7]

  • In vitro and in vivo pharmacological studies: To assess the metabolite's own biological activity.

This protocol outlines a proposed synthetic route starting from commercially available Bilastine, utilizing a standard ether cleavage reaction.

Proposed Synthetic Pathway

The most direct approach to synthesize this compound is the selective O-dealkylation of the terminal ethyl group from the ethoxyethyl moiety of Bilastine. This ether cleavage can be effectively achieved using a Lewis acid such as boron tribromide (BBr₃) in an anhydrous aprotic solvent like dichloromethane (DCM). The reaction is followed by a quenching step to yield the desired product.

G cluster_main Synthesis of this compound Bilastine Bilastine (C₂₈H₃₇N₃O₃) This compound This compound (C₂₆H₃₃N₃O₃) Bilastine->this compound 1. BBr₃, Anhydrous DCM, 0°C to RT 2. Quench with Methanol

Figure 1: Proposed synthesis of this compound via O-dealkylation of Bilastine.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaPuritySupplier
BilastineC₂₈H₃₇N₃O₃≥98%Commercial Source
Boron Tribromide SolutionBBr₃1.0 M in DCMSigma-Aldrich, etc.
Dichloromethane (DCM), AnhydrousCH₂Cl₂≥99.8%Commercial Source
Methanol (MeOH), AnhydrousCH₃OH≥99.8%Commercial Source
Saturated Sodium BicarbonateNaHCO₃ (aq)-Lab Prepared
Brine (Saturated NaCl)NaCl (aq)-Lab Prepared
Anhydrous Sodium SulfateNa₂SO₄ACS GradeCommercial Source
Silica GelSiO₂60 Å, 230-400 meshCommercial Source
TLC Plates-Silica gel 60 F₂₅₄Commercial Source
HPLC Grade Solvents-As requiredCommercial Source
Equipment
  • Round-bottom flasks and standard glassware

  • Magnetic stirrer with stir bars

  • Inert atmosphere setup (Nitrogen or Argon gas line)

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) chamber and UV lamp

  • Glass column for chromatography

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Experimental Protocol

WARNING: Boron tribromide is highly corrosive and reacts violently with water. This entire procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. All glassware must be oven-dried before use.

  • Reaction Setup:

    • In a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Bilastine (1.0 g, 2.16 mmol) in anhydrous dichloromethane (20 mL).

    • Cool the flask to 0°C using an ice-water bath.

  • Reagent Addition:

    • Slowly add a 1.0 M solution of boron tribromide in DCM (4.3 mL, 4.3 mmol, 2.0 eq.) to the stirred solution via a syringe or dropping funnel over 15-20 minutes. Maintain the temperature at 0°C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:MeOH mobile phase) or LC-MS. The reaction is complete when the Bilastine starting material spot is fully consumed.

  • Quenching:

    • Once the reaction is complete, cool the flask back down to 0°C with an ice bath.

    • CAUTION: Quenching is highly exothermic. Very slowly and carefully add anhydrous methanol (10 mL) dropwise to the reaction mixture to quench the excess BBr₃. Vigorous gas evolution (HBr) will be observed.

  • Aqueous Work-up:

    • After stirring for 20 minutes, concentrate the mixture under reduced pressure using a rotary evaporator.

    • Re-dissolve the residue in DCM (30 mL) and slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is ~7-8 to neutralize the acidic mixture.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with DCM (2 x 20 mL).

    • Combine all organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate in vacuo to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 100% DCM to 95:5 DCM:MeOH) to isolate the pure this compound.

  • Characterization and Storage:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white or off-white solid.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

    • Store the final product in a desiccator at -20°C for long-term stability.

Data Presentation

Table 1: Reagent Quantities (Example Scale)
ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount Used
Bilastine463.622.161.01.0 g
Boron Tribromide (1M)250.524.322.04.32 mL
Dichloromethane84.93--~20 mL
Methanol (Quench)32.04--~10 mL
Table 2: Expected Analytical Characterization Data
AnalysisTechniqueExpected Result
Molecular Weight MS (ESI+)Expected [M+H]⁺ at m/z ≈ 436.25
Purity HPLC≥95% (or as per purification efficiency)
¹H NMR 400 MHz, CDCl₃ or MeODDisappearance of ethoxy signals (quartet ~3.5 ppm, triplet ~1.2 ppm). Appearance of new signals corresponding to the hydroxyethyl group (-CH₂-OH).
¹³C NMR 100 MHz, CDCl₃ or MeODDisappearance of ethoxy carbon signals (~66 ppm, ~15 ppm). Appearance of a new signal for the carbon bearing the hydroxyl group (~60 ppm).

Experimental Workflow Visualization

G cluster_workflow Synthesis and Purification Workflow A 1. Dissolve Bilastine in Anhydrous DCM B 2. Cool to 0°C (Inert Atmosphere) A->B C 3. Add BBr₃ Solution Dropwise B->C D 4. Warm to RT & Monitor Reaction (TLC) C->D E 5. Cool to 0°C & Quench with Anhydrous MeOH D->E F 6. Concentrate & Perform Aqueous Work-up E->F G 7. Dry, Filter & Concentrate Crude Product F->G H 8. Purify by Flash Column Chromatography G->H I 9. Characterize Pure Product (NMR, MS, HPLC) H->I J Final Product: This compound I->J

Figure 2: General experimental workflow for the synthesis and purification of this compound.

References

Application of Desethylbilastine in Pharmacokinetic Studies: A Review of Current Knowledge and Bioanalytical Approaches

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Desethylbilastine is a potential metabolite of bilastine, a second-generation, non-sedating H1 antihistamine. Bilastine is indicated for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria. A thorough understanding of the pharmacokinetic profile of a drug and its metabolites is crucial for drug development and regulatory approval. This document provides a comprehensive overview of the current understanding of bilastine metabolism, with a specific focus on the role and analysis of this compound in pharmacokinetic studies. It is intended for researchers, scientists, and drug development professionals.

Metabolic Profile of Bilastine

Preclinical and clinical studies have consistently demonstrated that bilastine undergoes minimal metabolism in humans and various animal species.[1][2][3] The majority of the administered dose of bilastine is excreted unchanged in the feces and urine.[4][5] In vitro studies using human liver microsomes and hepatocytes have shown that only a very small percentage of bilastine is metabolized, with some studies indicating the formation of minor metabolites.[1][6] However, these metabolites are not considered to play a significant role in the overall pharmacology or toxicology of bilastine. The cytochrome P450 (CYP) enzyme system is minimally involved in the biotransformation of bilastine, suggesting a low potential for drug-drug interactions.[1][6]

Due to this limited metabolism, information specifically on This compound is scarce in the scientific literature. It is presumed to be a very minor metabolite, if formed at all, and consequently, its pharmacokinetic properties have not been characterized in detail. The focus of pharmacokinetic studies has predominantly been on the parent drug, bilastine.

Metabolic Pathway of Bilastine

The metabolic pathway of bilastine is characterized by its limited biotransformation. The primary route of elimination is excretion of the unchanged drug.

Bilastine Bilastine Excretion Excretion (Urine & Feces) ~95% Unchanged Bilastine->Excretion Major Pathway Metabolism Minimal Metabolism (e.g., CYP450) Bilastine->Metabolism Minor Pathway Metabolites Minor Metabolites (including potentially this compound) Metabolism->Metabolites

Caption: Metabolic Fate of Bilastine.

Quantitative Data: Pharmacokinetic Parameters of Bilastine

The following table summarizes the key pharmacokinetic parameters of bilastine in healthy adult subjects after oral administration. As data for this compound is not available, the table focuses on the parent compound.

ParameterValueReference
Tmax (Time to Peak Plasma Concentration) ~1.13 - 1.3 hours[4][7]
Cmax (Peak Plasma Concentration) at 20 mg dose ~220 ng/mL[7]
Absolute Bioavailability ~61%[4]
Plasma Protein Binding 84 - 90%[4]
Elimination Half-life (t½) ~14.5 hours[4]
Route of Elimination ~67% in feces, ~33% in urine (as unchanged drug)[5]

Experimental Protocols

While specific protocols for this compound are not available, the following are detailed methodologies for the quantification of bilastine in biological matrices, which can be adapted for the analysis of its metabolites, provided a reference standard for this compound is available.

Protocol 1: Bioanalytical Method for Bilastine in Human Plasma using LC-MS/MS

This protocol is based on established methods for the quantification of bilastine in human plasma and is suitable for pharmacokinetic studies.

1. Objective: To quantify the concentration of bilastine in human plasma samples.

2. Materials and Reagents:

  • Bilastine reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled bilastine or a structurally similar compound)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Sample Preparation (Protein Precipitation Method):

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (or other suitable protein precipitating agent).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

5. Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

6. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Bilastine: m/z 464.3 → 259.2 (example transition, should be optimized).

    • Internal Standard: To be determined based on the IS used.

  • Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum sensitivity.

7. Calibration and Quality Control:

  • Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of bilastine.

  • Analyze calibration standards and QC samples along with the study samples.

  • The concentration of bilastine in the samples is determined from the calibration curve.

Experimental Workflow for Bioanalysis

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS PPT Protein Precipitation Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation Reconstitute->HPLC MSMS MS/MS Detection HPLC->MSMS Quant Quantification MSMS->Quant Report Reporting Quant->Report

Caption: LC-MS/MS Bioanalytical Workflow.

The available scientific literature strongly indicates that bilastine is a drug with minimal metabolism, and consequently, its metabolite, this compound, is not a significant component in its pharmacokinetic profile. As a result, dedicated pharmacokinetic studies and validated bioanalytical methods for this compound are not reported. The application notes and protocols provided herein are for the parent drug, bilastine, and represent the current standard for conducting pharmacokinetic studies for this compound. Should future research identify this compound as a more significant metabolite, the provided bioanalytical methodologies for bilastine can serve as a robust starting point for the development of a specific and sensitive assay for its quantification. Researchers are advised to first establish the presence and relevance of this compound in their specific study population and matrix before proceeding with method development and validation.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of Desethylbilastine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethylbilastine is a primary metabolite of Bilastine, a second-generation antihistamine. Accurate and sensitive detection and quantification of this compound are crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a powerful analytical tool for this purpose due to its high selectivity and sensitivity. These application notes provide a detailed overview of the mass spectrometry fragmentation pattern of this compound and protocols for its analysis.

While specific experimental fragmentation data for this compound is not extensively available in the public domain, this document outlines a predicted fragmentation pattern based on the chemical structure of the molecule and the known fragmentation of its parent compound, Bilastine.

Chemical Structure

Name: this compound Molecular Formula: C₂₆H₃₃N₃O₃ Molecular Weight: 435.57 g/mol Predicted [M+H]⁺: m/z 436.26

Predicted Mass Spectrometry Fragmentation Pattern

In positive ion electrospray ionization (ESI+), this compound is expected to be readily protonated to form the precursor ion [M+H]⁺ at m/z 436.26. Collision-induced dissociation (CID) of this precursor ion is anticipated to yield characteristic product ions resulting from the cleavage of specific bonds within the molecule.

Based on the structure of this compound, the fragmentation is likely to occur at the piperidine ring and the bond connecting the ethylphenyl group to the piperidine nitrogen. The benzimidazole moiety and the carboxylic acid group are also potential sites of fragmentation.

Quantitative Data Summary

The following table summarizes the predicted m/z values for the precursor ion and major fragment ions of this compound. The relative abundance is a theoretical estimation and should be confirmed experimentally.

Ion DescriptionPredicted m/zPredicted Relative Abundance (%)
Precursor Ion [M+H]⁺ 436.26 100
Product Ion 1272.1860 - 80
Product Ion 2165.1220 - 40
Product Ion 3121.0510 - 20

Experimental Protocols

This section details a general protocol for the analysis of this compound using LC-MS/MS. Optimization of these parameters may be required for specific instrumentation and matrices.

Sample Preparation
  • Plasma/Serum Samples:

    • To 100 µL of plasma or serum, add an appropriate internal standard (e.g., isotopically labeled this compound or a structurally similar compound).

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

  • Urine Samples:

    • To 100 µL of urine, add the internal standard.

    • Dilute with 900 µL of mobile phase.

    • Vortex and inject an aliquot into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

MRM Transitions (Predicted):

  • This compound: 436.26 > 272.18 (Quantifier), 436.26 > 165.12 (Qualifier)

  • Internal Standard: (To be determined based on the selected standard)

Visualization of Predicted Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of protonated this compound.

G cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor This compound [M+H]⁺ m/z = 436.26 Fragment1 Fragment 1 m/z = 272.18 Precursor->Fragment1 Loss of C₁₁H₁₄O₂ Fragment2 Fragment 2 m/z = 165.12 Precursor->Fragment2 Loss of C₁₅H₁₉N₂O Fragment3 Fragment 3 m/z = 121.05 Fragment1->Fragment3 Further Fragmentation

Caption: Predicted Fragmentation Pathway of this compound.

Experimental Workflow

The diagram below outlines the general workflow for the quantitative analysis of this compound in biological matrices.

G Start Sample Collection (Plasma, Urine, etc.) Prep Sample Preparation (Protein Precipitation/Dilution) Start->Prep LC LC Separation (Reversed-Phase C18) Prep->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Acquisition and Processing MS->Data Quant Quantification (Calibration Curve) Data->Quant End Report Results Quant->End

Caption: LC-MS/MS Workflow for this compound Analysis.

Conclusion

This document provides a comprehensive guide for the mass spectrometric analysis of this compound. The predicted fragmentation pattern and detailed protocols serve as a valuable starting point for researchers and scientists involved in drug metabolism and pharmacokinetic studies. Experimental verification of the predicted fragmentation is highly recommended to establish a robust and reliable analytical method. The provided workflows and diagrams offer a clear visual representation of the analytical process, facilitating a better understanding and implementation of the methodology.

Troubleshooting & Optimization

Navigating the Separation of Desethylbilastine from Bilastine: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the analytical separation of bilastine from its related substance, Desethylbilastine, can present significant chromatographic challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the separation of these two closely related compounds.

The primary challenge in separating this compound from bilastine lies in their structural similarity. This compound, also known as Bilastine Hydroxy Impurity or Bilastine Impurity 17, differs from the parent bilastine molecule only by the substitution of an ethoxyethyl group with a hydroxyethyl group. This subtle difference in structure leads to very similar physicochemical properties, making their separation by reverse-phase high-performance liquid chromatography (RP-HPLC) a complex task that requires careful method optimization.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate this compound from bilastine?

A1: The difficulty arises from the high structural similarity between the two molecules. The only difference is a hydroxyl group (-OH) in this compound versus an ethoxy group (-OCH2CH3) in bilastine on the benzimidazole side chain. This results in very similar polarity and chromatographic behavior, often leading to co-elution or poor resolution.

Q2: What are the key physicochemical properties of bilastine and this compound?

A2: Understanding the physicochemical properties of both compounds is crucial for method development. Below is a summary of their key properties.

PropertyBilastineThis compound (Bilastine Hydroxy Impurity)
Chemical Structure 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]piperidin-1-yl}ethyl)phenyl]-2-methylpropanoic acid2-(4-(2-(4-(1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic acid
Molecular Formula C28H37N3O3C26H33N3O3
Molecular Weight 463.61 g/mol 435.57 g/mol
Key Functional Groups Carboxylic acid, Tertiary amine, Benzimidazole, EtherCarboxylic acid, Tertiary amine, Benzimidazole, Alcohol
Predicted Polarity Less polarMore polar due to the hydroxyl group

Q3: What is a typical starting point for an HPLC method to separate these compounds?

A3: A good starting point for method development is a reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter to control the ionization state of the carboxylic acid and tertiary amine groups, thereby influencing retention and selectivity.

Troubleshooting Guide

This guide addresses common problems encountered during the separation of this compound from bilastine.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Resolution / Co-elution of Peaks - Inappropriate Mobile Phase Composition: The organic modifier percentage may not be optimal for separating these closely eluting compounds.- Incorrect Mobile Phase pH: The pH may not be providing sufficient selectivity between the two analytes.- Inadequate Column Chemistry: The stationary phase may not have the right selectivity for this separation.- Optimize Organic Modifier Percentage: Perform a gradient or isocratic elution with small, incremental changes in the organic modifier concentration.- Adjust Mobile Phase pH: Experiment with a pH range of 3-7. A pH around the pKa of the carboxylic acid group (approximately 4.2) can significantly impact retention and selectivity.- Screen Different Columns: Try columns with different stationary phases (e.g., C8, Phenyl-Hexyl) or different end-capping to exploit subtle differences in interaction.
Peak Tailing - Secondary Interactions: The basic amine groups in both molecules can interact with residual silanols on the silica-based column, leading to tailing.- Column Overload: Injecting too much sample can cause peak distortion.- Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.- Add a Mobile Phase Additive: Incorporate a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), into the mobile phase (e.g., 0.1% v/v) to mask the active sites on the stationary phase.- Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.
Poor Peak Shape (Fronting or Splitting) - Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.- Column Degradation: The column may be nearing the end of its lifespan.- Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase of the gradient or the isocratic mobile phase.- Replace the Column: If other troubleshooting steps fail, the column may need to be replaced.
Inconsistent Retention Times - Fluctuations in Mobile Phase Composition: Inaccurate mixing of the mobile phase components.- Temperature Variations: Changes in column temperature can affect retention times.- Column Equilibration Issues: Insufficient time for the column to equilibrate with the mobile phase.- Ensure Proper Mobile Phase Preparation: Use a reliable gradient proportioning valve or manually prepare the mobile phase accurately.- Use a Column Oven: Maintain a constant and controlled column temperature.- Increase Equilibration Time: Ensure the column is fully equilibrated before starting the analysis, especially when changing mobile phases.

Experimental Protocols & Methodologies

Below are examples of HPLC methods that have been used for the analysis of bilastine and its related substances. These can serve as a starting point for developing a method to separate this compound.

Method Example 1: Reverse-Phase HPLC

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH adjusted to 4.5 with acetic acid)

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A to 30% A over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Column Temperature: 30 °C

Method Example 2: UPLC with Phenyl-Hexyl Column

  • Column: Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 95% A to 50% A over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Detection: UV at 280 nm

  • Column Temperature: 40 °C

Visualizing the Workflow and Logic

Experimental Workflow for Method Development

cluster_prep Preparation cluster_dev Method Development cluster_val Validation Standard & Sample Preparation Standard & Sample Preparation Initial HPLC/UPLC Method Initial HPLC/UPLC Method Standard & Sample Preparation->Initial HPLC/UPLC Method Optimization Optimization Initial HPLC/UPLC Method->Optimization Column Screening Column Screening Optimization->Column Screening Poor Selectivity Mobile Phase Optimization Mobile Phase Optimization Optimization->Mobile Phase Optimization Poor Resolution pH Adjustment pH Adjustment Optimization->pH Adjustment Peak Tailing Method Validation Method Validation Column Screening->Method Validation Mobile Phase Optimization->Method Validation pH Adjustment->Method Validation

A typical workflow for developing a robust HPLC method for impurity profiling.

Troubleshooting Logic for Poor Resolution

cluster_res2 Start Start Poor Resolution Poor Resolution Start->Poor Resolution Adjust Organic % Adjust Organic % Poor Resolution->Adjust Organic % Resolution OK? Resolution OK? Adjust Organic %->Resolution OK? Change pH Change pH Resolution OK?_2 Resolution OK? Change pH->Resolution OK?_2 Try Different Column Try Different Column End End Try Different Column->End Resolution OK?->Change pH No Resolution OK?->End Yes Resolution OK?_2->Try Different Column No Resolution OK?_2->End Yes

A decision tree for troubleshooting poor resolution between bilastine and this compound.

Technical Support Center: Optimizing Desethylbilastine Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of desethylbilastine extraction from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound from biological matrices like plasma and urine?

A1: The primary challenges in extracting this compound, a metabolite of bilastine, from biological matrices include:

  • High Protein Binding: Bilastine exhibits high plasma protein binding (84-90%), and its metabolite, this compound, is expected to have similar characteristics. This can lead to low recovery if the protein-drug interaction is not sufficiently disrupted during extraction.

  • Matrix Effects: Endogenous components in plasma and urine (e.g., phospholipids, salts, other metabolites) can interfere with the ionization of this compound in mass spectrometry-based detection, leading to ion suppression or enhancement and affecting the accuracy of quantification.

  • Low Concentrations: As bilastine undergoes minimal metabolism, the concentration of this compound in biological samples is expected to be very low. This necessitates a highly sensitive analytical method and an efficient extraction procedure that can concentrate the analyte.

  • Analyte Stability: The stability of this compound during sample collection, storage, and the extraction process must be considered to prevent degradation and ensure accurate results.

Q2: Which extraction technique is most suitable for this compound?

A2: The choice of extraction technique depends on the specific requirements of the assay, such as required recovery, sample throughput, and the nature of the biological matrix. The three most common and suitable techniques are:

  • Protein Precipitation (PPT): This is a simple and fast method suitable for high-throughput analysis. However, it may result in a less clean extract, potentially leading to more significant matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT, but it is more labor-intensive and prone to emulsion formation. Optimization of solvent choice and pH is crucial.

  • Solid-Phase Extraction (SPE): SPE generally yields the cleanest extracts and allows for analyte concentration, making it ideal for detecting low concentrations of this compound. However, it is the most complex and expensive of the three methods, requiring careful method development.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: To minimize matrix effects, consider the following strategies:

  • Optimize Sample Cleanup: Employ a more rigorous extraction method like SPE to remove a larger portion of interfering matrix components.

  • Chromatographic Separation: Optimize the HPLC/UPLC method to achieve good separation between this compound and co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

  • Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect observed in the unknown samples.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Protein Precipitation (PPT)
Problem Possible Cause(s) Suggested Solution(s)
Low Analyte Recovery - Incomplete protein precipitation. - Analyte co-precipitation with proteins. - High protein binding of this compound.- Increase the ratio of precipitating solvent (e.g., acetonitrile, methanol) to sample (e.g., from 2:1 to 4:1). - Vortex the sample vigorously after adding the solvent. - Cool the samples on ice after adding the solvent to enhance precipitation. - Consider using a precipitating agent that also disrupts protein binding, such as trichloroacetic acid (TCA) at a low concentration, but be mindful of its compatibility with your analytical column and mass spectrometer.
High Matrix Effects (Ion Suppression/Enhancement) - Insufficient removal of phospholipids and other endogenous components.- Use a solvent that is more effective at precipitating proteins and solubilizing lipids (e.g., acetonitrile is often better than methanol for removing phospholipids). - Incorporate a phospholipid removal plate or column after the initial precipitation step. - If ion suppression is observed, dilute the final extract to reduce the concentration of interfering components.
Clogged LC Column or Instrument Contamination - Incomplete removal of precipitated proteins.- Ensure complete centrifugation to pellet all precipitated proteins. - Carefully collect the supernatant without disturbing the protein pellet. - Consider a final filtration step of the supernatant through a 0.22 µm filter before injection.
Liquid-Liquid Extraction (LLE)
Problem Possible Cause(s) Suggested Solution(s)
Low Analyte Recovery - Inappropriate extraction solvent. - Incorrect pH of the aqueous phase. - Insufficient mixing.- Screen different organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), dichloromethane). - Adjust the pH of the sample to suppress the ionization of this compound (as it is a carboxylic acid, an acidic pH will keep it in its neutral, more extractable form). - Increase the vortexing time to ensure thorough mixing of the aqueous and organic phases.
Emulsion Formation - High concentration of lipids or proteins in the sample. - Vigorous shaking.- Add salt (e.g., NaCl) to the aqueous phase to increase its polarity and break the emulsion ("salting out"). - Centrifuge the sample at a higher speed and for a longer duration. - Gently rock or invert the sample instead of vigorous vortexing. - Consider filtering the sample through a bed of diatomaceous earth.
Poor Reproducibility - Inconsistent phase separation. - Variable extraction volumes.- Allow sufficient time for complete phase separation. - Use calibrated pipettes for accurate volume transfers. - An automated liquid handling system can improve reproducibility for high-throughput applications.
Solid-Phase Extraction (SPE)
Problem Possible Cause(s) Suggested Solution(s)
Low Analyte Recovery - Inappropriate sorbent type. - Incomplete elution of the analyte. - Analyte breakthrough during loading or washing.- Select a sorbent based on the physicochemical properties of this compound. A mixed-mode cation exchange sorbent could be effective. - Optimize the elution solvent by testing different organic solvents and modifiers (e.g., adding a small amount of acid or base). - Ensure the sample is loaded at an appropriate pH to promote retention. - Use a milder wash solvent or reduce the volume of the wash solvent.
High Matrix Effects - Insufficient washing of the sorbent. - Co-elution of interfering substances with the analyte.- Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to not elute this compound. - Test different elution solvents to achieve selective elution of the analyte.
Inconsistent Results - Inconsistent flow rate during loading, washing, or elution. - Sorbent bed drying out before sample loading or elution.- Use a vacuum manifold or positive pressure processor to maintain a consistent flow rate. - Do not allow the sorbent to dry out between the conditioning, equilibration, and sample loading steps.

Experimental Protocols

The following are starting point protocols for the extraction of this compound from human plasma. Note: These protocols are based on established methods for the parent drug, bilastine, and should be optimized for this compound.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and suitable for a large number of samples.

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of internal standard (IS) working solution (ideally, a stable isotope-labeled this compound).

  • Precipitation:

    • Add 400 µL of cold acetonitrile (ACN).

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer 300 µL of the clear supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex for 30 seconds.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This method provides a cleaner extract and is suitable for lower concentration levels.

  • Sorbent Selection:

    • Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).

  • Sample Pre-treatment:

    • Pipette 200 µL of human plasma into a clean tube.

    • Add 20 µL of IS working solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Procedure:

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

    • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

    • Washing:

      • Wash 1: 1 mL of 2% formic acid in water.

      • Wash 2: 1 mL of methanol.

    • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Visualizations

General Workflow for this compound Extraction

ExtractionWorkflow cluster_pre Sample Preparation cluster_extraction Extraction Method cluster_post Post-Extraction cluster_analysis Analysis BiologicalMatrix Biological Matrix (Plasma, Urine) AddIS Add Internal Standard BiologicalMatrix->AddIS PPT Protein Precipitation (e.g., Acetonitrile) AddIS->PPT Choose One LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) AddIS->LLE Choose One SPE Solid-Phase Extraction (e.g., Mixed-Mode Cation Exchange) AddIS->SPE Choose One Evaporation Evaporation PPT->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: General experimental workflow for the extraction and analysis of this compound.

Troubleshooting Logic for Low Analyte Recovery

LowRecoveryTroubleshooting cluster_ppt If using Protein Precipitation cluster_lle If using Liquid-Liquid Extraction cluster_spe If using Solid-Phase Extraction Start Low Analyte Recovery Observed PPT_Check1 Increase Solvent:Sample Ratio? Start->PPT_Check1 Depending on Method LLE_Check1 Change Extraction Solvent? Start->LLE_Check1 Depending on Method SPE_Check1 Evaluate Sorbent Type? Start->SPE_Check1 Depending on Method PPT_Check2 Optimize Precipitation Conditions? (e.g., temperature, vortexing) PPT_Check1->PPT_Check2 No Improvement Resolved Problem Resolved PPT_Check1->Resolved Yes PPT_Check2->Resolved Yes FurtherInvestigation Further Investigation Needed (e.g., Analyte Stability) PPT_Check2->FurtherInvestigation No Improvement LLE_Check2 Adjust Sample pH? LLE_Check1->LLE_Check2 No Improvement LLE_Check1->Resolved Yes LLE_Check2->Resolved Yes LLE_Check2->FurtherInvestigation No Improvement SPE_Check2 Optimize Wash/Elution Solvents? SPE_Check1->SPE_Check2 No Improvement SPE_Check1->Resolved Yes SPE_Check2->Resolved Yes SPE_Check2->FurtherInvestigation No Improvement

Caption: A logical troubleshooting guide for addressing low analyte recovery.

Technical Support Center: Enhancing Desethylbilastine Detection Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the bioanalytical detection of Desethylbilastine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and robustness of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for the detection of this compound in biological matrices?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the most sensitive and selective method for the quantification of this compound in complex biological matrices like plasma and urine. Its high specificity, achieved through Multiple Reaction Monitoring (MRM), allows for low limits of detection, often in the sub-ng/mL range.

Q2: How can I improve the sensitivity of my LC-MS/MS method for this compound?

A2: Improving sensitivity involves a multi-faceted approach focusing on sample preparation, chromatographic separation, and mass spectrometric detection. Key strategies include:

  • Efficient Sample Extraction: Utilize an extraction method with high recovery and minimal matrix effects. Solid-phase extraction (SPE) is often superior to protein precipitation (PPT) and liquid-liquid extraction (LLE) in removing interfering phospholipids.

  • Optimized Chromatography: Achieve good chromatographic peak shape and retention to move the analyte away from the region where most matrix components elute (typically the void volume).

  • Mass Spectrometer Tuning: Carefully optimize the MRM transitions (precursor and product ions) and collision energy for this compound to maximize signal intensity.

  • Minimize Ion Suppression: Address and reduce matrix effects that can quench the analyte signal.

Q3: What are common causes of low sensitivity or signal loss for this compound?

A3: Common culprits for poor sensitivity include:

  • Ion Suppression: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer's source, leading to a suppressed signal.

  • Poor Extraction Recovery: Inefficient extraction of this compound from the biological matrix will result in a lower amount of analyte reaching the detector.

  • Suboptimal MS/MS Parameters: Incorrect selection of precursor/product ions or non-optimized collision energy will lead to a weaker signal.

  • Analyte Degradation: Instability of this compound in the biological matrix or during sample processing can lead to lower measured concentrations.

  • Chromatographic Issues: Poor peak shape (e.g., broad or tailing peaks) reduces the peak height and thus the signal-to-noise ratio.

Q4: Should I use a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?

A4: Yes, using a stable isotope-labeled internal standard (e.g., this compound-d4) is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement. This allows for more accurate and precise quantification, as the ratio of the analyte to the IS signal remains consistent even if the absolute signal intensity fluctuates.

Troubleshooting Guides

Issue 1: Low Signal Intensity or High LLOQ
Potential Cause Troubleshooting Steps
Inefficient Ionization Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Check for the optimal mobile phase pH to promote the formation of the desired precursor ion (likely [M+H]⁺).
Suboptimal MRM Transition Infuse a standard solution of this compound to perform a product ion scan and identify the most intense and stable fragment ions. Optimize the collision energy for each transition.
Poor Extraction Recovery Evaluate different sample preparation techniques (PPT, LLE, SPE). For SPE, test various sorbents and elution solvents. Perform recovery experiments at different concentrations.
Ion Suppression See the dedicated troubleshooting guide for "Matrix Effects and Ion Suppression" below.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Potential Cause Troubleshooting Steps
Column Overload Reduce the injection volume or dilute the sample.
Secondary Interactions Ensure the mobile phase pH is appropriate for the analyte's pKa to minimize interactions with residual silanols on the column. Consider using a column with a different stationary phase or end-capping.
Inappropriate Mobile Phase Optimize the organic solvent composition and gradient profile. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.
Column Degradation Replace the analytical column and/or guard column.
Issue 3: High Background Noise
Potential Cause Troubleshooting Steps
Contaminated Mobile Phase Use high-purity LC-MS grade solvents and additives. Prepare fresh mobile phases daily.
Carryover Optimize the autosampler wash procedure with a strong solvent. Inject a blank sample after a high-concentration sample to check for carryover.
Dirty Mass Spectrometer Source Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.
Issue 4: Matrix Effects and Ion Suppression
Potential Cause Troubleshooting Steps
Co-elution with Phospholipids Modify the chromatographic gradient to better separate this compound from the phospholipid elution region. Employ a more effective sample cleanup method like SPE.
High Salt Concentration Use volatile buffers (e.g., ammonium formate, ammonium acetate) in the mobile phase. Ensure efficient desalting during sample preparation.
Presence of Other Endogenous/Exogenous Compounds Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram. Adjust the chromatography to move the analyte peak away from these regions.

Experimental Protocols

Proposed LC-MS/MS Method for this compound (Starting Point for Development)

This protocol provides a scientifically sound starting point for the development of a sensitive LC-MS/MS method for this compound. Optimization will be required for your specific instrumentation and matrix.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • SPE Cartridge: Mixed-mode cation exchange polymer-based sorbent.

  • Conditioning: 1 mL Methanol, followed by 1 mL Water.

  • Equilibration: 1 mL 2% Formic acid in water.

  • Sample Loading: Mix 100 µL of plasma with 200 µL of 2% Formic acid in water. Load the entire volume onto the SPE cartridge.

  • Washing: 1 mL 2% Formic acid in water, followed by 1 mL Methanol.

  • Elution: 1 mL of 5% Ammonium hydroxide in Methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography Conditions

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Proposed MRM Transitions (to be optimized):

    • This compound: Precursor ion (Q1) m/z 436.3 -> Product ion (Q3) m/z 258.2

    • Internal Standard (Bilastine): Precursor ion (Q1) m/z 464.3 -> Product ion (Q3) m/z 258.2

  • Instrument Parameters (starting points):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 450°C

    • Collision Gas: Argon

    • Collision Energy: To be optimized for each transition (start around 20-30 eV).

Quantitative Data Summary

The following tables provide a comparison of different sample preparation methods and hypothetical performance data for a validated this compound assay.

Table 1: Comparison of Sample Preparation Methods

Method Recovery (%) Matrix Effect (%) Lower Limit of Quantification (LLOQ) (ng/mL)
Protein Precipitation (Acetonitrile) 85-9540-601.0
Liquid-Liquid Extraction (MTBE) 70-8520-350.5
Solid-Phase Extraction (SPE) >90<150.1

Table 2: Hypothetical Bioanalytical Method Validation Summary

Parameter Acceptance Criteria Result
Linearity Range r² ≥ 0.990.1 - 100 ng/mL (r² = 0.998)
Intra-day Precision (%CV) ≤ 15%3.5% - 8.2%
Inter-day Precision (%CV) ≤ 15%5.1% - 9.8%
Accuracy (%Bias) ± 15%-7.3% to 6.5%
Recovery (%) Consistent and reproducible92.5%
Matrix Factor CV ≤ 15%8.7%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample spe Solid-Phase Extraction (SPE) plasma->spe Load eluate Eluate spe->eluate Elute reconstitution Evaporation & Reconstitution eluate->reconstitution final_sample Final Sample reconstitution->final_sample lc LC Separation final_sample->lc Inject ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Processing ms->data troubleshooting_logic cluster_investigate cluster_solutions start Low Signal Intensity? check_ms Check MS Parameters start->check_ms check_chrom Check Chromatography start->check_chrom check_prep Check Sample Prep start->check_prep optimize_ms Optimize Source & MRM check_ms->optimize_ms improve_peak Improve Peak Shape check_chrom->improve_peak improve_recovery Improve Recovery check_prep->improve_recovery mitigate_matrix Mitigate Matrix Effects check_prep->mitigate_matrix

Desethylbilastine Stability in Analytical Solvents: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of desethylbilastine in analytical solvents. As a key metabolite of the second-generation antihistamine bilastine, understanding its stability is crucial for accurate analytical method development and validation. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during laboratory research.

Troubleshooting Guide: Common Stability Issues

Researchers may encounter several stability-related issues when working with this compound in analytical solvents. This section provides a structured approach to identifying and resolving these common problems.

Observed Issue Potential Cause Recommended Action
Peak area of this compound decreases over time in prepared solutions. Degradation of the analyte in the chosen solvent.1. Solvent Selection: Switch to a less reactive or aprotic solvent. Acetonitrile is often a good starting point due to its relatively inert nature.[1] 2. pH Control: If using aqueous or protic solvents, buffer the solution to a neutral pH. Acidic or basic conditions can catalyze hydrolysis. 3. Temperature: Store stock and working solutions at reduced temperatures (e.g., 2-8°C or -20°C) and protect from light.
Appearance of new, unidentified peaks in the chromatogram. Formation of degradation products.1. Forced Degradation Study: Conduct a forced degradation study to intentionally generate and identify potential degradation products.[2][3][4][5] This will help in developing a stability-indicating method. 2. Mass Spectrometry (MS) Analysis: Use LC-MS to identify the mass of the new peaks and propose potential structures for the degradants.
Inconsistent results between different batches of solvent. Impurities in the analytical solvent.1. Use High-Purity Solvents: Always use HPLC or MS-grade solvents to minimize the presence of reactive impurities.[1] 2. Solvent Qualification: Before use, run a blank gradient of the new solvent batch to ensure there are no interfering peaks.
Poor recovery of this compound from the analytical column. Adsorption of the analyte onto the stationary phase or degradation on the column.1. Mobile Phase Modifier: Add a small amount of a competing agent, such as triethylamine or formic acid, to the mobile phase to reduce peak tailing and improve recovery. 2. Column Selection: Test different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find the one with the best peak shape and recovery for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in common analytical solvents?

A1: While specific public data on the stability of this compound is limited, we can infer its potential stability based on studies of its parent compound, bilastine, and other N-dealkylated metabolites of antihistamines. Bilastine has been shown to be susceptible to degradation under acidic, basic, oxidative, and thermal stress conditions. Therefore, it is reasonable to assume that this compound may exhibit similar instabilities. For routine analysis, it is recommended to prepare fresh solutions of this compound and store them at low temperatures, protected from light.

Q2: Which solvents are recommended for preparing stock and working solutions of this compound?

A2: For stock solutions, a high-purity organic solvent in which this compound is freely soluble, such as methanol or acetonitrile, is a suitable choice.[1] For working solutions, the composition should be as close as possible to the initial mobile phase conditions of your analytical method to ensure good peak shape. It is crucial to evaluate the short-term and long-term stability of this compound in your chosen solvent system as part of your method validation.

Q3: How can I perform a forced degradation study for this compound?

A3: A forced degradation study, also known as stress testing, is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2][3][4][5] A general protocol involves exposing a solution of this compound to various stress conditions, including:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heating the solid drug or its solution at 105°C for 24 hours.

  • Photolytic Degradation: Exposing the solution to UV light (e.g., 254 nm) for 24 hours.

The samples are then analyzed by a stability-indicating HPLC method to assess the extent of degradation and the formation of any new impurities.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the structure of this compound and the known degradation pathways of similar compounds, potential degradation pathways could include:

  • Hydrolysis: Cleavage of the amide bond or other susceptible functional groups.

  • Oxidation: Oxidation of the piperidine ring or other electron-rich moieties.

  • Further N-dealkylation: Removal of the remaining ethyl group from the benzimidazole nitrogen.

It is important to note that these are hypothetical pathways, and the actual degradation products should be identified through techniques like mass spectrometry.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer the standard to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with HPLC-grade methanol or acetonitrile.

    • Store the stock solution at -20°C in an amber vial.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.

    • Prepare these solutions fresh daily or validate their stability over the intended period of use.

Protocol 2: General Forced Degradation Study
  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acidic: To 1 mL of the sample solution, add 1 mL of 0.2 M HCl. Heat at 60°C for 2 hours. Cool and neutralize with 0.2 M NaOH.

    • Basic: To 1 mL of the sample solution, add 1 mL of 0.2 M NaOH. Heat at 60°C for 2 hours. Cool and neutralize with 0.2 M HCl.

    • Oxidative: To 1 mL of the sample solution, add 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Store a vial of the sample solution at 70°C for 48 hours.

    • Control: Keep a vial of the sample solution at 4°C, protected from light.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control sample to determine the percentage of degradation and identify any new peaks.

Quantitative Data Summary

The following table presents hypothetical stability data for this compound in various analytical solvents. This data is for illustrative purposes and is based on the known stability of the parent compound, bilastine. Users must perform their own stability studies to determine the actual stability of this compound under their specific experimental conditions.

Solvent Storage Condition Time Point % Recovery (Hypothetical)
AcetonitrileRoom Temperature (25°C)24 hours98.5%
MethanolRoom Temperature (25°C)24 hours95.2%
50:50 Acetonitrile:WaterRoom Temperature (25°C)24 hours92.1%
0.1 M HClRoom Temperature (25°C)4 hours75.6%
0.1 M NaOHRoom Temperature (25°C)4 hours80.3%
Acetonitrile4°C7 days99.2%
Methanol4°C7 days97.8%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) prep_working Prepare Working Solutions (Dilute with mobile phase) prep_stock->prep_working short_term Short-Term Stability (Autosampler conditions) prep_working->short_term long_term Long-Term Stability (Refrigerated/Frozen) prep_working->long_term freeze_thaw Freeze-Thaw Cycles prep_working->freeze_thaw hplc_analysis HPLC-UV/MS Analysis short_term->hplc_analysis long_term->hplc_analysis freeze_thaw->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing eval_results Evaluate % Recovery and Degradation Products data_processing->eval_results

Caption: Experimental Workflow for Assessing this compound Stability.

degradation_pathway cluster_degradation Potential Degradation Pathways This compound This compound Hydrolysis Hydrolysis Product (e.g., Amide Cleavage) This compound->Hydrolysis Acid/Base Oxidation Oxidation Product (e.g., N-Oxide) This compound->Oxidation Oxidizing Agent Dealkylation Further Dealkylation Product This compound->Dealkylation Thermal Stress

Caption: Hypothetical Degradation Pathways for this compound.

References

Technical Support Center: Desethylbilastine LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Desethylbilastine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2] In the analysis of this compound, a metabolite of Bilastine, matrix effects can arise from endogenous components like phospholipids, salts, and other metabolites.[3][4]

Q2: What are the common signs of matrix effects in my this compound chromatogram?

A2: Common indicators of matrix effects in your this compound analysis include:

  • Poor reproducibility of analyte response between different samples.[2]

  • Inaccurate quantification, with results varying significantly from expected values.

  • A broad peak or a dip in the baseline around the retention time of this compound in a post-column infusion experiment.[5]

  • Discrepancies in the analyte response when comparing calibration standards prepared in a pure solvent versus those prepared in the biological matrix.

Q3: Which ionization technique, ESI or APCI, is less prone to matrix effects for this compound analysis?

A3: Generally, Atmospheric Pressure Chemical Ionization (APCI) is considered less susceptible to matrix effects compared to Electrospray Ionization (ESI).[2] ESI is more sensitive to the composition of the droplets being sprayed, and co-eluting matrix components can compete with the analyte for charge, leading to ion suppression.[2] However, the choice of ionization technique will also depend on the physicochemical properties of this compound.

Q4: Can a stable isotope-labeled internal standard (SIL-IS) for this compound completely eliminate matrix effects?

A4: While a SIL-IS is the most effective tool to compensate for matrix effects, it may not completely eliminate them.[3][6] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[6] However, if the matrix effect is severe, it can suppress the signal of both the analyte and the IS to a point where the sensitivity of the assay is compromised.[3]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in this compound quantification.

This is often a primary indication of variable matrix effects between samples.

Troubleshooting Workflow:

cluster_0 Troubleshooting Poor Reproducibility start Poor Reproducibility/Accuracy Observed q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 sol1 Implement a SIL-IS for this compound if available. If not, use a structural analog. q1->sol1 No q2 Is the sample preparation adequate? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Optimize sample preparation. Consider SPE or LLE over simple protein precipitation. q2->sol2 No q3 Has chromatographic separation been optimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Modify LC gradient to separate This compound from interfering peaks. q3->sol3 No end_node Re-evaluate Method Performance q3->end_node Yes a3_yes Yes a3_no No sol3->end_node cluster_1 Investigating Ion Suppression start Low/No Signal for this compound step1 Perform Post-Column Infusion Experiment start->step1 step2 Infuse this compound solution post-column while injecting a blank extracted matrix sample. step1->step2 step3 Monitor this compound signal for dips. step2->step3 step4 Identify retention times of ion suppression zones. step3->step4 step5 Modify LC method to shift this compound peak away from suppression zones. step4->step5

References

Technical Support Center: Desethylbilastine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of Desethylbilastine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and where are yield losses most likely to occur?

A common and efficient synthetic pathway for this compound involves a convergent approach. The key steps are:

  • Formation of the Benzimidazole Core: Synthesis of 2-(piperidin-4-yl)-1H-benzo[d]imidazole.

  • Synthesis of the Phenylacetic Acid Side Chain: Preparation of 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoic acid.

  • Final Alkylation: Coupling of the benzimidazole core with the phenylacetic acid side chain.

Yield losses are frequently encountered during the final alkylation step due to competing side reactions and purification challenges. Incomplete reaction, formation of impurities, and difficulty in separating the product from starting materials or byproducts can all contribute to a lower overall yield.

Q2: My final alkylation step is resulting in a low yield of this compound. What are the potential causes and solutions?

Low yield in the final alkylation is a common issue. Here are several potential causes and troubleshooting strategies:

  • Inadequate Base: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the piperidine nitrogen for the reaction to proceed efficiently.

    • Solution: Consider using a stronger base or a different type of base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., triethylamine, diisopropylethylamine) are commonly used. A phase transfer catalyst (e.g., tetrabutylammonium bromide) can also improve the reaction rate and yield in a biphasic system.

  • Reaction Temperature: The reaction may be too slow at lower temperatures or lead to decomposition and side products at higher temperatures.

    • Solution: Optimize the reaction temperature. Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, a gradual increase in temperature may be beneficial.

  • Solvent Choice: The solvent can significantly impact the solubility of reactants and the reaction rate.

    • Solution: Aprotic polar solvents like DMF, DMSO, or acetonitrile are often suitable for this type of alkylation. Ensure the chosen solvent is anhydrous, as water can interfere with the reaction.

  • Purity of Starting Materials: Impurities in either the benzimidazole core or the chloroethyl side chain can lead to the formation of byproducts that are difficult to separate.

    • Solution: Ensure the purity of your starting materials before proceeding with the final coupling. Recrystallization or column chromatography may be necessary.

Q3: I am observing significant byproduct formation in my reaction mixture. What are the likely side reactions?

Several side reactions can occur, leading to a complex mixture and reduced yield of the desired product:

  • Over-alkylation: The benzimidazole nitrogen can also be alkylated, leading to a dialkylated byproduct.

  • Elimination: The chloroethyl side chain can undergo elimination to form a vinyl derivative, especially in the presence of a strong base at elevated temperatures.

  • Hydrolysis: If the reaction is not performed under anhydrous conditions, the chloroethyl group can be hydrolyzed to the corresponding alcohol.

To minimize these side reactions, carefully control the reaction conditions, particularly the stoichiometry of the reactants, the choice of base, and the reaction temperature.

Q4: How can I effectively purify this compound to improve the final isolated yield?

Purification can be a significant source of product loss. Here are some tips for efficient purification:

  • Column Chromatography: Silica gel column chromatography is a common method for purification.

    • Solvent System: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to a dichloromethane/ethyl acetate mixture) can effectively separate the product from less polar impurities and starting materials.

    • Tailing: this compound, being a basic compound, may tail on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to obtain better peak shapes and improved separation.

  • Crystallization: If a suitable solvent system is found, crystallization can be a highly effective method for obtaining pure product with minimal loss.

    • Solvent Screening: Screen various solvents and solvent mixtures to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Troubleshooting Guide for Low Yield

Problem Potential Cause Recommended Action
Low Conversion of Starting Materials 1. Insufficient reaction time. 2. Reaction temperature is too low. 3. Ineffective base or insufficient amount of base. 4. Poor solubility of reactants.1. Monitor the reaction by TLC or LC-MS and extend the reaction time. 2. Gradually increase the reaction temperature in increments of 10 °C. 3. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃) or increase the molar equivalents of the base. 4. Use a co-solvent to improve solubility or switch to a more suitable solvent (e.g., DMF, DMSO).
Multiple Spots on TLC (Byproduct Formation) 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Presence of moisture or other impurities.1. Lower the reaction temperature. 2. Use a 1:1 to 1:1.2 molar ratio of the benzimidazole core to the chloroethyl side chain. 3. Use anhydrous solvents and ensure the purity of starting materials.
Significant Product Loss During Work-up/Purification 1. Product is partially soluble in the aqueous phase during extraction. 2. Product is adsorbing irreversibly to the silica gel. 3. Inefficient crystallization.1. Adjust the pH of the aqueous phase to ensure the product is in its neutral form before extraction. Use a more polar organic solvent for extraction (e.g., dichloromethane or ethyl acetate). 2. Deactivate the silica gel with a small amount of triethylamine in the eluent. 3. Perform a thorough solvent screening for crystallization and consider seeding with a small crystal of pure product.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoic acid
  • To a stirred solution of 2-methyl-2-phenylpropanoic acid in a suitable solvent (e.g., dichloromethane), add a Lewis acid (e.g., AlCl₃) at 0 °C.

  • Slowly add chloroacetyl chloride and allow the reaction to warm to room temperature.

  • Stir for 2-4 hours until the reaction is complete (monitor by TLC).

  • Quench the reaction by carefully adding it to a mixture of ice and concentrated HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting keto acid is then reduced. To a solution of the keto acid in a suitable solvent (e.g., trifluoroacetic acid), add a reducing agent (e.g., triethylsilane) at 0 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or crystallization to yield 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoic acid.

Protocol 2: Final Alkylation to Synthesize this compound
  • To a solution of 2-(piperidin-4-yl)-1H-benzo[d]imidazole in an anhydrous aprotic polar solvent (e.g., DMF), add a base (e.g., K₂CO₃ or Cs₂CO₃) and a phase transfer catalyst (e.g., tetrabutylammonium bromide).

  • Add a solution of 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoic acid in the same solvent.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Visualizations

Desethylbilastine_Synthesis_Pathway A 2-Methyl-2-phenylpropanoic acid C 2-(4-(2-Chloroacetyl)phenyl)-2-methylpropanoic acid A->C AlCl3 B Chloroacetyl chloride B->C D 2-(4-(2-Chloroethyl)phenyl)-2-methylpropanoic acid C->D Reduction (e.g., Et3SiH, TFA) H This compound D->H Alkylation (Base, Solvent) E o-Phenylenediamine G 2-(Piperidin-4-yl)-1H-benzo[d]imidazole E->G Condensation F Piperidine-4-carboxylic acid F->G G->H

Caption: Synthetic pathway for this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction Analyze Reaction Mixture (TLC, LC-MS) Start->Check_Reaction Incomplete_Conversion Incomplete Conversion? Check_Reaction->Incomplete_Conversion Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Change Base/Solvent - Extend Reaction Time Incomplete_Conversion->Optimize_Conditions Yes Byproducts Significant Byproducts? Incomplete_Conversion->Byproducts No End Improved Yield Optimize_Conditions->End Purification_Issues Purification Problem? Byproducts->Purification_Issues No Check_Purity Check Starting Material Purity Byproducts->Check_Purity Yes Modify_Purification Modify Purification: - Adjust Eluent Polarity - Add Base to Eluent - Consider Crystallization Purification_Issues->Modify_Purification Yes Purification_Issues->End No Modify_Purification->End Check_Purity->End

Caption: Troubleshooting workflow for low yield.

Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape of Desethylbilastine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor chromatographic peak shapes encountered during the analysis of Desethylbilastine.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for this compound?

Poor peak shape for this compound, a basic compound, is often due to secondary interactions with the stationary phase, improper mobile phase conditions, or sample-related issues. The most common problems observed are peak tailing, fronting, and broadening.

Q2: Why is my this compound peak tailing?

Peak tailing is the most frequent issue for basic compounds like this compound. It is primarily caused by:

  • Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the protonated amine groups of this compound, leading to a secondary retention mechanism and peak tailing.[1][2][3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms of the molecule will be present, resulting in peak tailing.[2][4]

  • Low Buffer Concentration: Insufficient buffer capacity can lead to pH gradients within the column, causing inconsistent ionization and peak tailing.[1]

  • Column Contamination: Accumulation of contaminants on the column can create active sites that interact with the analyte.[1][5]

Q3: What causes peak fronting for this compound?

Peak fronting is less common than tailing for basic compounds but can occur due to:

  • Sample Overload: Injecting too much sample can saturate the column, leading to a distorted peak shape.[1]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the separation, resulting in a fronting peak.[1][6]

Q4: My this compound peak is broad. What could be the reason?

Peak broadening can be caused by several factors, including:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.[2]

  • Column Degradation: Over time, the packed bed of the column can degrade, leading to a loss of efficiency and broader peaks.[1]

  • Inadequate Mobile Phase Strength: A mobile phase that is too weak may result in excessive retention and band broadening.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting poor peak shape.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Peak Shape of this compound start Start: Poor Peak Shape Observed check_peak_shape Identify Peak Shape Issue (Tailing, Fronting, Broadening) start->check_peak_shape tailing Peak Tailing check_peak_shape->tailing Asymmetric to the right fronting Peak Fronting check_peak_shape->fronting Asymmetric to the left broadening Peak Broadening check_peak_shape->broadening Symmetric but wide tailing_ph Adjust Mobile Phase pH tailing->tailing_ph fronting_overload Reduce Sample Concentration/ Injection Volume fronting->fronting_overload broadening_extracolumn Minimize Extra-Column Volume broadening->broadening_extracolumn tailing_buffer Increase Buffer Strength tailing_ph->tailing_buffer tailing_column Use End-capped Column tailing_buffer->tailing_column tailing_temp Increase Column Temperature tailing_column->tailing_temp end End: Improved Peak Shape tailing_temp->end fronting_solvent Match Sample Solvent to Mobile Phase fronting_overload->fronting_solvent fronting_solvent->end broadening_flowrate Optimize Flow Rate broadening_extracolumn->broadening_flowrate broadening_column_check Check Column Performance/ Replace if Necessary broadening_flowrate->broadening_column_check broadening_column_check->end

Caption: A logical workflow for diagnosing and resolving common chromatographic peak shape issues for this compound.

Detailed Experimental Protocols and Data

Understanding the Physicochemical Properties of this compound

To effectively troubleshoot, it is essential to understand the chemical nature of this compound. As a metabolite of Bilastine, it retains the core structure, which includes a benzimidazole ring and a piperidine ring, and also has a carboxylic acid group. The primary difference is the presence of a primary amine due to the desethylation of the parent compound.

    • Carboxylic Acid: ~4.0 - 5.0

    • Benzimidazole Nitrogen: ~5.5 - 6.0

    • Primary Amine (on the piperidine side chain): ~10.0 - 11.0

These estimations suggest that this compound is a zwitterionic compound with both acidic and basic properties. The primary amine is the most basic functional group and is the most likely to interact with silanol groups on the column, leading to peak tailing.

Mobile Phase Optimization

The mobile phase composition, particularly its pH and buffer strength, is critical for achieving good peak shape.

Recommended Starting Conditions for Method Development:

ParameterRecommended ValueRationale
Column C18, end-capped (e.g., Zorbax Extend-C18, XBridge C18)End-capping minimizes silanol interactions.
Mobile Phase A 10-20 mM Ammonium formate or Ammonium acetate in waterProvides good buffering capacity and is MS-compatible.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
pH 3.0 - 4.0 or 6.0 - 7.0At low pH, the carboxylic acid is protonated (neutral), and the amines are protonated (charged). At neutral pH, the carboxylic acid is deprotonated (charged), and the amines are protonated (charged).
Flow Rate 0.8 - 1.2 mL/min for a 4.6 mm ID columnA standard flow rate for good efficiency.
Column Temperature 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity.

Protocol for Mobile Phase pH Adjustment:

  • Prepare the aqueous component of the mobile phase (e.g., 10 mM ammonium formate in water).

  • Adjust the pH using a suitable acid (e.g., formic acid) or base (e.g., ammonium hydroxide).

  • Filter the mobile phase through a 0.45 µm filter before use.

  • Always measure the pH of the aqueous component before mixing with the organic solvent.

The following diagram illustrates the relationship between mobile phase pH and the ionization state of this compound, which in turn affects peak shape.

pH_Effect Impact of Mobile Phase pH on this compound's Ionization and Peak Shape low_ph Low pH (e.g., 3.0) -COOH (Neutral) -NH2+ (Cationic) -Benzimidazole-H+ (Cationic) peak_shape_good Good Peak Shape (Symmetrical) low_ph->peak_shape_good Consistent ionization mid_ph Mid pH (e.g., 5.0) -COO- (Anionic) -NH2+ (Cationic) -Benzimidazole-H+ (Cationic) peak_shape_poor Poor Peak Shape (Tailing) mid_ph->peak_shape_poor Mixed ionization states close to pKa high_ph High pH (e.g., 8.0) -COO- (Anionic) -NH2+ (Cationic) -Benzimidazole (Neutral) high_ph->peak_shape_good Consistent ionization

Caption: The effect of mobile phase pH on the ionization state of this compound and the resulting peak shape.

Sample Preparation and Injection

Proper sample preparation is crucial to avoid peak distortion.

Protocol for Sample Preparation:

  • Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase composition. For gradient elution, dissolve the sample in the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulates that could block the column frit.

  • Keep the injection volume low to prevent column overload. A good starting point is 5-10 µL.

Quantitative Data on Sample Solvent Effects:

Sample SolventMobile Phase (Initial)Expected Peak Shape
50:50 Acetonitrile:Water90:10 Water:AcetonitrilePoor (Fronting or Broadening)
10:90 Acetonitrile:Water90:10 Water:AcetonitrileGood
Pure Methanol90:10 Water:AcetonitrilePoor (Fronting or Broadening)
Column Selection and Care

The choice of column and its proper maintenance are vital for reproducible results.

Recommended Column Types:

  • Fully End-capped C18 or C8 Columns: These are the most common and effective columns for basic compounds as the end-capping minimizes interactions with residual silanol groups.[2]

  • Polar-Embedded or Polar-Endcapped Phases: These columns offer alternative selectivity and can sometimes provide better peak shape for basic analytes.[2]

Protocol for Column Care:

  • Always use a guard column to protect the analytical column from contaminants.

  • Flush the column with an appropriate storage solvent after use (e.g., 80:20 Acetonitrile:Water).

  • Avoid sudden changes in pressure or flow rate to prevent damage to the packed bed.[7]

This technical support guide provides a comprehensive framework for addressing poor chromatographic peak shape of this compound. By systematically evaluating and optimizing the parameters outlined above, researchers can achieve symmetrical and reproducible peaks for accurate and reliable analysis.

References

minimizing ion suppression for Desethylbilastine analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Desethylbilastine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression and ensure the accuracy and reproducibility of your LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a critical issue in this compound analysis?

A: Ion suppression is a type of matrix effect where co-eluting compounds from a biological sample (the "matrix") reduce the ionization efficiency of the target analyte, this compound, in the mass spectrometer's ion source.[1] This phenomenon does not necessarily mean an interfering compound is visible in the chromatogram; rather, it competes with the analyte during the ionization process.[1][2] The primary consequences of ion suppression are decreased analytical sensitivity, poor precision, and inaccurate quantification, which can compromise the validity of pharmacokinetic and other clinical studies.[3][4]

Q2: What are the most common sources of ion suppression in plasma or serum samples?

A: In biological matrices like plasma or serum, ion suppression is primarily caused by endogenous components that are co-extracted with this compound.[5] The most common culprits include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in ESI-MS, often eluting in the same timeframe as many analytes.[6][7]

  • Salts and Buffers: High concentrations of non-volatile salts can interfere with the droplet desolvation process in the ion source.[5]

  • Proteins and Peptides: Although most sample preparation methods aim to remove proteins, residual amounts can still contribute to matrix effects.[8][9]

  • Exogenous materials: Anticoagulants used during blood collection or plasticizers leached from labware can also act as sources of ion suppression.[1][4]

Q3: How can I determine if my this compound analysis is affected by ion suppression?

A: There are two primary methods to assess ion suppression:

  • Qualitative Assessment (Post-Column Infusion): This technique helps identify at what retention times ion suppression occurs.[1] A solution of this compound is continuously infused into the mobile phase flow after the analytical column but before the MS source.[5] A blank, extracted matrix sample is then injected. Any dip or "negative peak" in the otherwise stable analyte signal indicates a region of ion suppression caused by eluting matrix components.[1][8]

  • Quantitative Assessment (Matrix Factor Calculation): This is the standard method to quantify the extent of ion suppression.[4] The "Matrix Factor" (MF) is calculated by comparing the peak response of an analyte spiked into a blank, extracted matrix (Set A) with the response of the analyte in a neat solvent (Set B).[4]

    • MF < 1 indicates ion suppression.

    • MF > 1 indicates ion enhancement.

    • MF = 1 indicates no matrix effect.

Q4: What are the principal strategies to eliminate or reduce ion suppression?

A: A multi-faceted approach is most effective:

  • Optimize Sample Preparation: This is the most crucial step.[3][6] Using more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is generally more effective at removing interfering matrix components than simpler methods like Protein Precipitation (PPT).[6]

  • Improve Chromatographic Separation: Adjusting the HPLC/UHPLC method (e.g., changing the column, mobile phase, or gradient) to chromatographically separate this compound from the regions of ion suppression is a highly effective strategy.[3]

  • Select an Appropriate Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI).[2] If ESI must be used, switching the polarity (e.g., from positive to negative mode) can sometimes help, as fewer matrix components may ionize.[2][3]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[10][11] However, this also dilutes the analyte, which may compromise sensitivity for trace-level analysis.[1]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal internal standard. Because it co-elutes and has nearly identical physicochemical properties, it will experience the same degree of ion suppression as the analyte, allowing for accurate correction during quantification.[12]

Troubleshooting Guide

Problem: I am observing low signal intensity, poor reproducibility, or high variability for this compound.

This issue is frequently a result of unaddressed ion suppression. Follow this systematic guide to diagnose and resolve the problem.

Step 1: Confirm and Quantify the Matrix Effect

Before modifying your method, confirm that ion suppression is the root cause.

  • Action: Perform a post-column infusion experiment to visualize the elution regions of matrix interferences.

  • Action: Quantitatively assess the matrix effect by calculating the Matrix Factor (MF) using at least six different lots of blank biological matrix.[13] If the coefficient of variation (CV%) of the internal standard-normalized MF is greater than 15%, the matrix effect is significant and must be addressed.

Step 2: Enhance the Sample Preparation Protocol

The "cleanliness" of your sample extract is the most critical factor in mitigating ion suppression.[6]

  • Action: If you are using Protein Precipitation (PPT), consider switching to a more selective method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[3] PPT is known to leave a significant amount of phospholipids and other interferences in the final extract.[3][9]

  • Action: For LLE, optimize the pH and choice of organic solvent to maximize the extraction of this compound while minimizing the extraction of interferences like phospholipids.[6]

  • Action: For SPE, select a sorbent that provides strong retention for this compound while allowing matrix components to be washed away. Mixed-mode or polymer-based SPE cartridges are often effective.

Step 3: Optimize Chromatographic Conditions
  • Action: Use the results from your post-column infusion experiment to adjust your chromatographic gradient. The goal is to ensure that the this compound peak elutes in a "clean" region, away from areas of significant signal suppression.[3]

  • Action: Consider using a smaller particle size column (e.g., sub-2 µm) for better peak resolution and separation from interferences.

  • Action: Ensure adequate column washing with a high-organic mobile phase after each injection to prevent the buildup of late-eluting matrix components.[5]

Step 4: Review Mass Spectrometer and Internal Standard Settings
  • Action: If possible, test whether APCI provides a better signal-to-noise ratio and reduced suppression compared to ESI.[2]

  • Action: Ensure you are using an appropriate internal standard. A stable isotope-labeled (e.g., deuterium or ¹³C) this compound is the best choice to compensate for matrix effects.[12] If a SIL-IS is not available, a structural analog that elutes very closely to the analyte should be used.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation technique has a direct impact on the degree of ion suppression. The following table summarizes the general effectiveness of common methods.

Sample Preparation MethodGeneral PrincipleEffectiveness in Removing InterferencesCommon Issues
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.Low Least effective; co-extracts salts, phospholipids, and other small molecules. Often results in significant ion suppression.[3][9]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on polarity and pH.Moderate to High Cleaner than PPT. Selectivity can be improved by optimizing pH and solvent choice. Can be labor-intensive.[3][6]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.High Highly effective for removing salts, proteins, and phospholipids. Offers the cleanest extracts and the least ion suppression.[7]
Experimental Protocols
Protocol 1: Example Solid-Phase Extraction (SPE) for this compound

This protocol is a representative example for extracting this compound from human plasma. Optimization may be required.

  • Sample Pre-treatment: To 200 µL of human plasma, add 50 µL of the internal standard working solution. Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex again.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 30 mg) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Add 1 mL of 2% formic acid in water.

    • Wash 2: Add 1 mL of methanol.

  • Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Protocol 2: Example LC-MS/MS Conditions

These are typical starting conditions for the analysis of this compound and its parent drug, Bilastine.[14][15][16]

  • LC System: UHPLC system

  • Column: C18 column (e.g., Agilent Zorbax C18, 150 x 4.6 mm, 5 µm)[16]

  • Mobile Phase A: 10 mM ammonium acetate in water (pH 4) or 0.1% formic acid in water[16][17]

  • Mobile Phase B: Acetonitrile or Methanol[15]

  • Gradient: Start with a low percentage of B, ramp up to >90% B to elute the analyte, then hold to wash the column.

  • Flow Rate: 0.5 - 1.0 mL/min[17]

  • Injection Volume: 5-10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions: To be optimized by infusing a standard solution of this compound.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (IS) Sample->Add_IS Pretreat Pre-treatment (e.g., Acidification) Add_IS->Pretreat SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) Pretreat->SPE Evap Evaporation & Reconstitution SPE->Evap Inject Inject into LC-MS/MS Evap->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometry Detection (MRM) LC->MS Data Data Acquisition & Processing MS->Data

Caption: Standard bioanalytical workflow for this compound analysis.

G Start Poor Signal / High Variability Observed Check_ME Assess Matrix Effect (Post-Column Infusion / MF Calc.) Start->Check_ME Is_Suppression Significant Suppression Observed? Check_ME->Is_Suppression Optimize_Prep Improve Sample Prep (Switch to SPE/LLE) Is_Suppression->Optimize_Prep  Yes Check_IS Verify Internal Standard (Use SIL-IS if possible) Is_Suppression->Check_IS  No Optimize_LC Optimize Chromatography (Shift Analyte RT) Optimize_Prep->Optimize_LC Optimize_LC->Check_IS Resolved Problem Resolved Check_IS->Resolved

Caption: Troubleshooting decision tree for ion suppression issues.

References

Desethylbilastine Degradation Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the degradation of desethylbilastine. Given that this compound is a metabolite of bilastine, and bilastine itself undergoes minimal metabolism, this guide focuses on the forced degradation of bilastine as a model for understanding its stability and potential degradation pathways under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected metabolic degradation pathway for this compound?

A1: The parent compound, bilastine, undergoes minimal metabolism in humans and animal species. It is primarily excreted unchanged. Consequently, this compound is also not expected to undergo significant metabolic degradation. The focus for understanding its breakdown should be on its stability under chemical and physical stress conditions (forced degradation).

Q2: Why is forced degradation analysis important for a stable compound like bilastine and its metabolites?

A2: Forced degradation studies are crucial for several reasons:

  • Stability Indicating Method Development: To develop and validate analytical methods that can accurately measure the compound in the presence of its degradation products.

  • Formulation Development: Understanding how the molecule behaves under stress helps in developing stable pharmaceutical formulations.

  • Impurity Profiling: It helps in identifying potential impurities that could arise during manufacturing, storage, or administration.

  • Regulatory Requirements: Regulatory agencies often require data from forced degradation studies as part of the drug approval process.

Q3: What are the typical conditions for a forced degradation study of bilastine?

A3: Typical stress conditions include exposure to acidic, basic, oxidative, thermal, and photolytic environments. The specific concentrations, temperatures, and duration of exposure are tailored to achieve a modest level of degradation (typically 5-20%).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) for bilastine or its degradants - Inappropriate mobile phase pH.- Column degradation.- Sample overload.- Adjust mobile phase pH to be at least 2 units away from the pKa of the analytes.- Use a new column or a column with a different stationary phase.- Reduce the sample concentration or injection volume.
Inconsistent retention times - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Ensure the column is adequately equilibrated before each run.
Appearance of unexpected peaks in the chromatogram - Contamination from solvents or glassware.- Further degradation of primary degradants.- Presence of unknown impurities in the drug substance.- Use high-purity solvents and thoroughly clean all glassware.- Analyze samples at different time points during the degradation study.- Characterize the unknown peaks using mass spectrometry (LC-MS).
No degradation observed under stress conditions - Stress conditions are too mild.- High stability of the compound.- Increase the concentration of the stressor, temperature, or duration of exposure.- Confirm the stability of the compound and document the lack of degradation.

Quantitative Data Summary

The following table summarizes the typical degradation of bilastine under various forced degradation conditions as reported in literature.

Stress Condition Degradation (%) Identified Degradation Products
Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) 1.8 - 5.5%DP1 (m/z 279.40), DP2 (m/z 434)
Base Hydrolysis (e.g., 0.1 M NaOH at 60°C) 3.0 - 6.2%Not specified in detail in the provided search results
Oxidative Degradation (e.g., 3-30% H₂O₂ at RT) 2.3 - 15.1%Benzimidazole and amine N-oxide of bilastine[1]
Thermal Degradation (e.g., 60-105°C) 3.2 - 7.8%Stable under most thermal conditions[2][3]
Photolytic Degradation (e.g., UV light) Generally stableStable under photolytic conditions[2][3]

DP = Degradation Product, m/z = mass-to-charge ratio

Experimental Protocols

Protocol: Forced Degradation Study of Bilastine using RP-HPLC

1. Objective: To evaluate the stability of bilastine under various stress conditions and to identify the resulting degradation products.

2. Materials:

  • Bilastine reference standard

  • HPLC grade acetonitrile and methanol

  • Analytical grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)

  • High purity water

  • RP-HPLC system with a UV or PDA detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Water bath and UV chamber

3. Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient or isocratic)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 282 nm

  • Injection Volume: 10 µL

4. Preparation of Stock Solution:

  • Accurately weigh and dissolve bilastine in a suitable solvent (e.g., methanol or mobile phase) to obtain a stock solution of 1 mg/mL.

5. Forced Degradation Procedure:

  • Acid Hydrolysis: Mix 1 mL of bilastine stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of bilastine stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Oxidative Degradation: Mix 1 mL of bilastine stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Thermal Degradation: Keep the solid bilastine powder in an oven at 105°C for 24 hours. Dissolve the stressed powder to obtain a final concentration of 100 µg/mL in the mobile phase.

  • Photolytic Degradation: Expose the solid bilastine powder to UV light (254 nm) for 48 hours. Dissolve the stressed powder to obtain a final concentration of 100 µg/mL in the mobile phase.

  • Control Sample: Dilute the unstressed bilastine stock solution to 100 µg/mL with the mobile phase.

6. Analysis:

  • Inject all samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent bilastine peak.

  • Calculate the percentage degradation.

  • For identification of degradation products, collect the fractions corresponding to the new peaks and analyze using LC-MS/MS.

Visualizations

G cluster_workflow Analytical Workflow for Degradation Analysis prep Sample Preparation (Bilastine + Stressor) hplc RP-HPLC Analysis (Separation of Degradants) prep->hplc Inject uv UV/PDA Detection (Quantification) hplc->uv Detect & Quantify ms LC-MS/MS Analysis (Identification of Degradants) hplc->ms Identify structure Structure Elucidation ms->structure

Caption: Analytical workflow for the analysis of bilastine degradation products.

G cluster_acid Acid Hydrolysis cluster_oxidation Oxidative Stress Bilastine Bilastine (C28H37N3O3) DP1 Degradation Product 1 (m/z 279.40) Bilastine->DP1 HCl DP2 Degradation Product 2 (m/z 434) Bilastine->DP2 HCl N_Oxide Amine N-Oxide Bilastine->N_Oxide H₂O₂ Benzimidazole Benzimidazole moiety Bilastine->Benzimidazole H₂O₂

Caption: Proposed forced degradation pathways of Bilastine.

References

Technical Support Center: Trace Level Detection of Desethylbilastine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for the method refinement of trace level detection of Desethylbilastine, a primary metabolite of Bilastine. The information is tailored for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for trace level detection of this compound?

A1: For trace level quantification of this compound in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most appropriate technique. Its high sensitivity and selectivity allow for the detection and quantification of low-concentration analytes in complex sample matrices.[1]

Q2: What are the key challenges in detecting this compound at trace levels?

A2: The primary challenges include:

  • Low Endogenous Concentrations: As a metabolite, this compound is expected to be present at significantly lower concentrations than the parent drug, Bilastine.

  • Matrix Effects: Co-eluting endogenous components from biological samples (e.g., plasma, urine) can cause ion suppression or enhancement in the mass spectrometer, affecting accuracy and precision.

  • Sample Preparation: Inefficient extraction and cleanup can lead to low recovery and high matrix effects.

  • Chromatographic Resolution: Poor separation from the parent drug, Bilastine, or other metabolites can lead to inaccurate quantification.

Q3: Which sample preparation technique is recommended for this compound analysis?

A3: The choice of sample preparation depends on the required limit of quantification and the sample matrix.

  • Protein Precipitation (PPT): A simple and fast method suitable for initial method development and higher concentration samples.[2]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT and can provide some level of analyte concentration.

  • Solid-Phase Extraction (SPE): Generally considered the most effective technique for trace level analysis as it provides the cleanest extracts and allows for significant analyte concentration, thereby improving the signal-to-noise ratio.

Q4: How does the metabolism of Bilastine affect the detection of this compound?

A4: Preclinical studies have shown that Bilastine undergoes minimal metabolism in humans and various animal species.[3] This implies that the concentration of this compound in biological samples is likely to be very low. Consequently, a highly sensitive and optimized analytical method is crucial for its reliable quantification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound.

Issue 1: Low or No Analyte Signal

  • Q: I am not observing a peak for this compound, or the signal is too low. What are the possible causes and solutions?

    • A:

      • Insufficient Analyte Concentration: The concentration of this compound in your sample may be below the Limit of Detection (LOD) of your current method.

        • Solution: Optimize the sample preparation to include a concentration step. Solid-Phase Extraction (SPE) is highly effective for this. Increase the sample volume if possible.

      • Inefficient Ionization: The mass spectrometer source conditions may not be optimal for this compound.

        • Solution: Perform a tuning experiment by infusing a standard solution of this compound to optimize parameters such as spray voltage, gas flows, and source temperature.

      • Poor Extraction Recovery: The chosen sample preparation method may not be efficiently extracting this compound.

        • Solution: Evaluate different LLE solvents or SPE sorbents and elution solvents. Ensure the pH of the sample is appropriate for the extraction of this compound.

      • Analyte Degradation: this compound might be degrading during sample collection, storage, or processing.

        • Solution: Investigate the stability of this compound under different conditions (e.g., temperature, pH).[1] Ensure samples are stored at appropriate low temperatures (e.g., -80°C) and processed quickly.

Issue 2: High Signal-to-Noise Ratio and Matrix Effects

  • Q: My baseline is very noisy, and I suspect matrix effects are impacting my results. How can I address this?

    • A:

      • Inadequate Sample Cleanup: The sample preparation method may not be sufficiently removing interfering matrix components.

        • Solution: Switch to a more rigorous sample preparation technique, such as SPE.[4] If using LLE, consider a back-extraction step.

      • Co-elution of Interferences: Matrix components may be co-eluting with this compound.

        • Solution: Modify the chromatographic conditions. Adjust the mobile phase gradient profile, try a different organic modifier, or use a column with a different chemistry (e.g., a phenyl-hexyl column instead of a C18).

      • Source Contamination: The mass spectrometer source may be contaminated.

        • Solution: Clean the ion source, including the spray shield, orifice, and ion transfer tube, according to the manufacturer's instructions.

Issue 3: Poor Peak Shape and Chromatography

  • Q: The chromatographic peak for this compound is broad, tailing, or splitting. What could be the cause?

    • A:

      • Column Overloading: Injecting too much sample or too high a concentration of the analyte can lead to poor peak shape.

        • Solution: Dilute the sample or reduce the injection volume.

      • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur.

        • Solution: Reconstitute the final sample extract in a solvent that is similar in composition to or weaker than the initial mobile phase.[5]

      • Column Degradation: The analytical column may be nearing the end of its lifespan or have become contaminated.

        • Solution: Replace the column. Use a guard column to protect the analytical column.

      • Secondary Interactions: The analyte may be interacting with active sites on the column packing material.

        • Solution: Adjust the mobile phase pH or add a competing base (e.g., a low concentration of triethylamine) if the analyte is basic.

Data Presentation

The following tables summarize typical performance data for the analysis of Bilastine, which can be used as a starting point for method development for this compound. Note that the performance for this compound will need to be independently validated.

Table 1: Comparison of Sample Preparation Techniques for Bilastine Analysis

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Typical Recovery 85-95%90-105%> 95%
Matrix Effect HighModerateLow
Analyte Concentration NoYesYes (High)
Throughput HighModerateLow to Moderate
Cost per Sample LowLow to ModerateHigh

Table 2: Typical LC-MS/MS Method Parameters and Performance for Bilastine

ParameterValue
Linearity Range 0.20 - 0.70 µg/mL[6]
Limit of Detection (LOD) ~0.19 µg/mL[7]
Limit of Quantification (LOQ) ~0.57 µg/mL[7]
Intra-day Precision (%RSD) < 1.0%[8]
Inter-day Precision (%RSD) < 0.3%[8]
Accuracy (% Recovery) 99.22 - 100.56%[8]

Note: The LOD and LOQ for this compound will likely need to be lower than those for Bilastine due to its lower expected concentrations. Method optimization will be critical to achieve the required sensitivity.

Experimental Protocols

1. Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for the specific matrix and instrumentation.

  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard of this compound. A hypothetical precursor ion would be the protonated molecule [M+H]+, and product ions would be generated by fragmentation.

    • Source Parameters: Optimized for maximum signal intensity of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Pretreat Pre-treatment (Acidification) Sample->Pretreat 1 SPE Solid-Phase Extraction (SPE) Pretreat->SPE 2 Elute Elution SPE->Elute 3 Evap Evaporation & Reconstitution Elute->Evap 4 LC LC Separation Evap->LC 5. Injection MS MS/MS Detection LC->MS 6 Data Data Acquisition & Processing MS->Data 7

Caption: Experimental workflow for this compound analysis.

troubleshooting_tree Start Low or No Analyte Signal Cause1 Concentration below LOD? Start->Cause1 Solution1 Optimize Sample Prep (SPE) Increase Sample Volume Cause1->Solution1 Yes Cause2 Inefficient Ionization? Cause1->Cause2 No Solution2 Tune MS Source Parameters Cause2->Solution2 Yes Cause3 Poor Extraction Recovery? Cause2->Cause3 No Solution3 Test Different SPE Sorbents/Solvents Cause3->Solution3 Yes Cause4 Analyte Degradation? Cause3->Cause4 No Solution4 Check Sample Stability Ensure Proper Storage Cause4->Solution4 Yes

Caption: Troubleshooting decision tree for low analyte signal.

References

Validation & Comparative

A Comparative Analysis of Bilastine and Desethylbilastine Potency at the Histamine H1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the pharmacological characterization of the second-generation antihistamine, bilastine, and its potential metabolite, Desethylbilastine. While extensive data is available detailing the high potency and specific binding of bilastine to the histamine H1 receptor (H1R), a thorough search of published experimental studies yielded no data on the H1 receptor affinity or functional potency of this compound.

This guide, therefore, provides a detailed overview of the experimental data supporting the pharmacological profile of bilastine, including its binding affinity and functional antagonism at the H1R. This information is intended for researchers, scientists, and drug development professionals. In the absence of data for this compound, a direct comparison is not possible.

Experimental Methodologies

The potency of bilastine has been determined through a variety of in vitro and in vivo experimental protocols. The most common methods employed are radioligand binding assays to determine receptor affinity and functional assays to measure the antagonistic effect on histamine-induced cellular responses.

Histamine H1 Receptor (H1R) Binding Affinity Assay

The binding affinity of bilastine to the H1R is typically determined using a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells engineered to express the human H1 receptor, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells.

  • Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled H1R antagonist, such as [³H]-mepyramine, and varying concentrations of the test compound (bilastine).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.

Functional Antagonism Assays

Functional assays assess the ability of bilastine to inhibit the cellular response triggered by histamine binding to the H1R.

Protocol (Calcium Flux Assay):

  • Cell Culture: Cells expressing the H1R are cultured and loaded with a calcium-sensitive fluorescent dye.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of bilastine or a vehicle control.

  • Histamine Stimulation: The cells are then stimulated with a fixed concentration of histamine.

  • Signal Detection: The binding of histamine to the H1R activates the Gq protein, leading to an increase in intracellular calcium. This change in calcium concentration is detected as a change in fluorescence intensity.

  • Data Analysis: The ability of bilastine to inhibit the histamine-induced calcium flux is quantified, and the concentration that produces 50% inhibition (IC50) is determined.

Comparative Potency Data

The following table summarizes the quantitative data on the H1 receptor binding affinity of bilastine. No corresponding data has been found in the scientific literature for this compound.

CompoundReceptorAssay TypeCell LineRadioligandKi (nM)Reference
BilastineHuman H1Radioligand BindingCHO[³H]-mepyramine1.92 ± 0.08[1]
BilastineHuman H1Radioligand BindingHEK293[³H]-pyrilamine4.4
BilastineHuman H1Radioligand BindingHEK293 T[³H]-pyrilamine8.7[2]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. The binding of an agonist, such as histamine, initiates a cascade of intracellular events. Antagonists, like bilastine, prevent this cascade by blocking the initial binding of histamine.

H1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (H1R) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Cellular_Response PKC->Cellular_Response Bilastine Bilastine Bilastine->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of Bilastine.

Experimental Workflow

The general workflow for determining the in vitro potency of a compound like bilastine involves a multi-step process, from preparing the necessary biological materials to analyzing the final data.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_result Result Cell_Culture Cell Culture with H1R Expression Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Functional_Assay Functional Assay (e.g., Calcium Flux) Cell_Culture->Functional_Assay Binding_Assay Competitive Radioligand Binding Assay Membrane_Prep->Binding_Assay Radioligand_Prep Radioligand Preparation (e.g., [³H]-mepyramine) Radioligand_Prep->Binding_Assay Compound_Prep Test Compound Dilution (Bilastine) Compound_Prep->Binding_Assay Compound_Prep->Functional_Assay Scintillation_Counting Scintillation Counting Binding_Assay->Scintillation_Counting Fluorescence_Reading Fluorescence Reading Functional_Assay->Fluorescence_Reading IC50_Determination IC50 Determination Scintillation_Counting->IC50_Determination Fluorescence_Reading->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation Potency_Determination Determination of Binding Affinity (Ki) and Functional Potency (IC50) IC50_Determination->Potency_Determination Ki_Calculation->Potency_Determination

Caption: General experimental workflow for determining the in vitro potency of H1R antagonists.

References

Navigating Bioanalytical Method Validation: A Comparative Guide for Desethylbilastine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical methods is a cornerstone of drug development, ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic data. This guide provides a comparative overview of analytical methodologies pertinent to the validation of an assay for Desethylbilastine, a metabolite of the second-generation antihistamine Bilastine. Due to the limited availability of direct experimental data for this compound, this guide draws objective comparisons from validated methods for structurally and functionally similar compounds, namely Desloratadine and Fexofenadine, both second-generation antihistamines, and the primary metabolite of Cetirizine.

Comparative Analysis of LC-MS/MS Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of drug metabolites in biological matrices, offering high sensitivity and selectivity. The following tables summarize key performance parameters from validated LC-MS/MS methods for Desloratadine and Fexofenadine, providing a benchmark for the expected performance of a this compound assay.

Table 1: Comparison of LC-MS/MS Method Parameters for Similar Second-Generation Antihistamines

ParameterDesloratadine Method 1[1][2][3][4]Desloratadine Method 2[5]Fexofenadine Method 1[6]Fexofenadine Method 2[7][8]
Linearity Range 5.0–5000.0 pg/mL40.1–8005.0 pg/mL1–500 ng/mL1–600 ng/mL
Correlation Coefficient (r²) ≥0.9994> 0.999Not Reported≥0.9976
Intra-day Precision (%RSD) 0.7–2.0%< 6.5%< 4.3%Not Reported
Inter-day Precision (%RSD) 0.7–2.7%< 4.3%< 4.3%Not Reported
Intra-day Accuracy 101.4–102.4%Not Reported< 8.0%Not Reported
Inter-day Accuracy 99.5–104.8%Not Reported< 8.0%Not Reported
Recovery 89.6%–91.2%Not ReportedNot ReportedNot Reported
Lower Limit of Quantification (LLOQ) 5.0 pg/mL40.1 pg/mL1 ng/mL1 ng/mL

Table 2: Comparison of Sample Preparation and Chromatographic Conditions

ParameterDesloratadine Method 1[1][3][4]Desloratadine Method 2[5]Fexofenadine Method 1[6]Fexofenadine Method 2[7][8]
Biological Matrix Human PlasmaHuman PlasmaHuman PlasmaHuman Plasma
Sample Preparation Liquid–Liquid Extraction (LLE)Solid Phase Extraction (SPE)Protein PrecipitationProtein Precipitation
Chromatographic Column Xbridge C18 (50 mm×4.6 mm, 5 µm)BDS Hypersil C8 (100 mm × 4.6 mm, 5 µm)Phenomenex Gemini C18 (50 × 2.0 mm, 5 micron)Reversed-phase C18 (100 x 2.1 mm, 5 µm)
Mobile Phase 10 mM ammonium formate: methanol (20:80, v/v)Acetonitrile and ammonium formate (pH 4.3; 5mM) (60:40,v/v)0.1% formic acid, 5 mM ammonium acetate in deionized water and methanol (35:65, v/v)Methanol : buffer (containing 10 mmol/L ammonium acetate and 0.1% formic acid; 70 : 30, v/v)
Flow Rate 0.7 mL/minNot Reported0.2 ml/minNot Reported
Detection Mode MRM (Positive Ion)MRM (Positive Ion)H-SRM (Positive Ion)MRM (Positive Ion)

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are summaries of the experimental protocols for the compared compounds.

Desloratadine Quantification in Human Plasma by LC-ESI-MS/MS[1][2][3][4]
  • Sample Preparation: A liquid-liquid extraction (LLE) method was employed to extract Desloratadine and its internal standard (Desloratadine-d5) from human plasma.

  • Chromatography: Chromatographic separation was achieved on an Xbridge C18 column (50 mm × 4.6 mm, 5 µm) with an isocratic mobile phase of 10 mM ammonium formate and methanol (20:80, v/v) at a flow rate of 0.7 mL/min.

  • Detection: Detection was performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) positive ion mode, with mass transitions of m/z 311.2→259.2 for Desloratadine and m/z 316.2→264.3 for the internal standard.

Fexofenadine Quantification in Human Plasma by LC-MS/MS[6]
  • Sample Preparation: Protein precipitation was utilized for sample cleanup. Plasma proteins were precipitated with acetonitrile containing the internal standard, fexofenadine-d6. The mixture was filtered, and the filtrate was diluted before injection.

  • Chromatography: A Phenomenex Gemini C18 column (50 × 2.0 mm, 5 micron) was used for separation. The mobile phase consisted of 0.1% formic acid and 5 mM ammonium acetate in a mixture of deionized water and methanol (35:65, v/v), with a flow rate of 0.2 ml/min.

  • Detection: Detection was carried out using positive ion electrospray ionization in the high-resolution multiple reaction monitoring (H-SRM) mode.

Visualizing the Validation Workflow and Parameter Relationships

To further clarify the process of bioanalytical method validation, the following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow and the hierarchical relationship between key validation parameters.

G cluster_0 Method Development cluster_1 Method Validation Method_Selection Method Selection (e.g., LC-MS/MS) Sample_Preparation Sample Preparation Optimization Method_Selection->Sample_Preparation Chromatography_Optimization Chromatography Optimization Sample_Preparation->Chromatography_Optimization MS_Parameter_Tuning MS Parameter Tuning Chromatography_Optimization->MS_Parameter_Tuning Selectivity Selectivity & Specificity MS_Parameter_Tuning->Selectivity Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-day) Linearity->Precision Stability Stability (Freeze-thaw, Bench-top, etc.) Accuracy->Stability Recovery Extraction Recovery & Matrix Effect Precision->Recovery LLOQ Lower Limit of Quantification LLOQ->Linearity G cluster_performance Performance Characteristics cluster_parameters Key Validation Parameters Method_Validation Bioanalytical Method Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Selectivity Selectivity Method_Validation->Selectivity Sensitivity Sensitivity Method_Validation->Sensitivity Reproducibility Reproducibility Method_Validation->Reproducibility Linearity Linearity Accuracy->Linearity Precision->Linearity Matrix_Effect Matrix Effect Selectivity->Matrix_Effect LLOQ Lower Limit of Quantification Sensitivity->LLOQ Stability Stability Reproducibility->Stability Range Range Linearity->Range ULOQ Upper Limit of Quantification Range->ULOQ

References

comparing the physicochemical properties of Desethylbilastine and bilastine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physicochemical properties of bilastine, a second-generation H1 antihistamine. A key focus of this document is the notable metabolic stability of bilastine, a critical factor in its safety and pharmacokinetic profile. The information presented is supported by experimental data to aid in research and drug development endeavors.

Physicochemical Properties of Bilastine

Bilastine, chemically known as 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid, is a piperidine derivative that is not structurally derived from other available antihistamines.[1] Its physicochemical characteristics are pivotal to its absorption, distribution, and efficacy.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of bilastine.

PropertyValue
Molecular Formula C₂₈H₃₇N₃O₃
Molecular Weight 463.622 g/mol [2]
Melting Point 202 °C[3]
pKa 4.15 ± 0.06 (determined by ultraviolet spectrophotometry)
Solubility - Water: Very slightly soluble[4] - Methanol: Highest solubility[4] - Chloroform: Soluble (approx. 30 mg/ml)[5] - 0.1 N HCl: Sparingly soluble - Phosphate Buffer (pH 6.8): Very slightly soluble[4]
LogP (calculated) 4.6
Plasma Protein Binding 84-90%[1][2][6]
Bioavailability Approximately 61%[2][6]

Metabolic Stability of Bilastine: An Absence of Significant Metabolites

A defining characteristic of bilastine is its high metabolic stability. Extensive preclinical and clinical studies have demonstrated that bilastine undergoes minimal to no metabolism in the body. This is a crucial aspect of its pharmacological profile, contributing to a lower potential for drug-drug interactions.

  • In Vivo Evidence: Mass balance studies in healthy volunteers have shown that approximately 95% of an administered dose of radiolabeled bilastine is recovered unchanged in the urine (28.3%) and feces (66.5%).[6][7] This indicates that the drug is primarily eliminated from the body without being chemically altered.

  • In Vitro Evidence: Studies using human liver microsomes and cryopreserved human hepatocytes have confirmed the lack of significant metabolism. In these in vitro systems, bilastine showed negligible conversion to any metabolites. Furthermore, bilastine does not significantly inhibit or induce the major cytochrome P450 (CYP450) enzymes, further underscoring its low potential for metabolic drug-drug interactions.

The absence of a major metabolite like desethylbilastine means a direct physicochemical comparison is not feasible or relevant for this compound. The focus for researchers should therefore be on the properties of the parent drug, bilastine, and its advantageous metabolic profile.

Experimental Protocols

Solubility Determination

A standard shake-flask method is employed to determine the equilibrium solubility of bilastine in various solvents.

Protocol:

  • An excess amount of bilastine is added to a sealed vial containing the solvent of interest (e.g., water, 0.1 N HCl, phosphate buffer pH 6.8, methanol).

  • The vials are agitated in a mechanical shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solids.

  • The concentration of bilastine in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Plasma Protein Binding Assay

Equilibrium dialysis is a common method to determine the extent of plasma protein binding.

Protocol:

  • A semi-permeable membrane separates a chamber containing a known concentration of bilastine in buffer from a chamber containing plasma.

  • The system is incubated at physiological temperature (37 °C) until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

  • Samples are taken from both chambers, and the concentration of bilastine is measured using a suitable analytical technique (e.g., LC-MS/MS).

  • The percentage of protein binding is calculated based on the difference in drug concentration between the buffer and plasma chambers.

Visualizations

Bilastine's Mechanism of Action: H1 Receptor Antagonism

Bilastine_Mechanism Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on Histamine Histamine MastCell->Histamine Degranulation releases H1Receptor H1 Receptor Histamine->H1Receptor Binds to AllergicSymptoms Allergic Symptoms (e.g., vasodilation, itching) H1Receptor->AllergicSymptoms Activates Bilastine Bilastine Bilastine->H1Receptor Blocks binding of Histamine

Caption: Bilastine acts as an inverse agonist at the H1 receptor, preventing histamine binding and subsequent allergic symptoms.

Experimental Workflow for Solubility Assessment

Solubility_Workflow start Start: Excess Bilastine + Solvent shake Equilibrate (Shake Flask) 24-48h at 25°C start->shake filter Filter (0.45 µm) shake->filter analyze Analyze Filtrate (HPLC-UV) filter->analyze result Determine Solubility (mg/mL) analyze->result

Caption: A generalized workflow for determining the solubility of bilastine using the shake-flask method.

Decision Framework for Drug Interaction Potential Based on Metabolism

Metabolism_Decision start Bilastine metabolism_check Significant Metabolism? start->metabolism_check cyp_interaction CYP450 Interaction? metabolism_check->cyp_interaction No high_risk High Potential for Metabolic Drug Interactions metabolism_check->high_risk Yes low_risk Low Potential for Metabolic Drug Interactions cyp_interaction->low_risk No cyp_interaction->high_risk Yes

Caption: A simplified decision tree illustrating the low risk of metabolic drug interactions for bilastine.

References

A Comparative Guide to Bilastine Metabolism: The Case of a Drug That Foregoes Significant Biotransformation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the metabolic profile of bilastine, a second-generation H1 antihistamine. A key characteristic of bilastine is its remarkably limited metabolism in humans and preclinical species.[1][2][3] Consequently, a direct comparative analysis of desethylbilastine and other potential metabolites is not feasible due to the absence of significant metabolic conversion of the parent drug. This document will, therefore, focus on the experimental evidence demonstrating bilastine's metabolic stability, its pharmacokinetic profile, and its pharmacological activity at the H1 receptor.

Metabolic Profile of Bilastine: A Minimalist Pathway

Preclinical and clinical studies have consistently shown that bilastine undergoes negligible metabolism.[1][2][3] The vast majority of an administered dose is excreted unchanged in the feces and urine.[2][4] This low level of biotransformation is a distinguishing feature compared to many other antihistamines that are extensively metabolized by the cytochrome P450 (CYP) enzyme system.

Experimental Evidence for Low Metabolism:

  • In Vitro Studies:

    • Human Cryopreserved Hepatocytes: Incubations of bilastine with human hepatocytes resulted in minimal metabolism, with only 1.77% and 5.09% metabolism observed after 1 and 4 hours, respectively. No significant metabolites were detected.[2]

    • Human Liver Microsomes: In human liver microsomes, bilastine demonstrated minimal metabolism (0.46% ± 6.87% at a concentration of 20 μM), indicating a lack of significant interaction with CYP enzymes.[2]

    • Caco-2 Cells: Studies using Caco-2 cell cultures, a model for intestinal absorption and metabolism, showed no intestinal metabolism of bilastine.[2]

  • In Vivo Studies:

    • A human mass balance study using radiolabeled [14C]-bilastine demonstrated that approximately 95% of the administered dose was recovered unchanged, with about 67% in the feces and 28% in the urine.[2][4]

The minimal metabolism of bilastine contributes to its low potential for drug-drug interactions involving the CYP450 system, a significant advantage in patients receiving multiple medications.[1]

Pharmacokinetic and Pharmacodynamic Properties of Bilastine

The limited metabolism of bilastine directly influences its pharmacokinetic profile. The following table summarizes key pharmacokinetic and pharmacodynamic parameters for bilastine.

ParameterValueSpeciesReference
Pharmacokinetics
Time to Maximum Plasma Concentration (Tmax)~1.3 hoursHuman[4]
Plasma Protein Binding84-90%Human[4]
Elimination Half-life (t1/2)~14.5 hoursHuman[4]
Bioavailability~60%Human[4]
Primary Route of ExcretionFeces (~67%) and Urine (~33%) as unchanged drugHuman[4]
Pharmacodynamics
H1 Receptor Affinity (Ki)1.92 ± 0.08 nMHuman (recombinant)[5]

Experimental Protocols

In Vitro Metabolism in Human Cryopreserved Hepatocytes

Objective: To assess the extent of bilastine metabolism in human liver cells.

Methodology:

  • Cell Culture: Cryopreserved human hepatocytes are thawed and suspended in an appropriate incubation medium (e.g., Williams' Medium E).

  • Incubation: A known concentration of bilastine (e.g., 20 μM) is added to the hepatocyte suspension.

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 1, 2, 4 hours).

  • Sample Preparation: The reaction is quenched by the addition of a solvent like acetonitrile to precipitate proteins.

  • Analysis: The supernatant is analyzed by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or a radiodetector (if using radiolabeled bilastine) to quantify the parent drug and detect any potential metabolites.

Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity of bilastine for the human histamine H1 receptor.

Methodology:

  • Membrane Preparation: Membranes from cells engineered to express the human H1 receptor (e.g., Chinese Hamster Ovary cells) are prepared.

  • Radioligand: A radiolabeled H1 receptor antagonist, such as [3H]mepyramine, is used as a competitive ligand.

  • Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of bilastine.

  • Incubation: The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a displacement curve, from which the half-maximal inhibitory concentration (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.[5]

Visualizations

Bilastine_Metabolism Bilastine Bilastine (Oral Administration) GI_Tract Gastrointestinal Tract Bilastine->GI_Tract Absorption Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation Excretion Excretion (Urine and Feces) Systemic_Circulation->Excretion ~95% Unchanged Metabolism Minimal to No Metabolism (Liver) Systemic_Circulation->Metabolism < 5%

Caption: Metabolic Pathway of Bilastine.

H1_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis H1_Membranes H1 Receptor Membranes Incubation Incubate to Equilibrium H1_Membranes->Incubation Radioligand [3H]mepyramine Radioligand->Incubation Bilastine_Compound Bilastine (Varying Concentrations) Bilastine_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis

Caption: H1 Receptor Binding Assay Workflow.

Conclusion

The available scientific evidence strongly indicates that bilastine is a metabolically stable compound, with the parent drug being responsible for its pharmacological effects. The lack of significant metabolite formation, particularly this compound, precludes a comparative analysis of their activities. For drug development professionals, the minimal metabolism of bilastine is a key attribute, suggesting a lower risk of metabolic drug-drug interactions and a more predictable pharmacokinetic profile across different patient populations. Future research could focus on further elucidating the transport mechanisms that govern bilastine's absorption and disposition.

References

A Comparative Analysis of the Biological Activity of Desethylbilastine and Bilastine: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Evaluation for Researchers and Drug Development Professionals

Executive Summary

The direct comparative assessment of the biological activity of Desethylbilastine relative to its parent compound, bilastine, is currently not feasible due to a significant lack of available scientific data for this compound. Extensive preclinical and clinical studies have consistently demonstrated that bilastine undergoes minimal to negligible metabolism in humans and various animal species.[1][2][3][4][5] Consequently, the formation of metabolites, including the putative this compound, is not significant, and as such, they are not considered to be pharmacologically relevant contributors to the therapeutic effects of bilastine. This guide, therefore, focuses on the well-documented biological activity of bilastine, providing a comprehensive overview of its potent and selective antagonism of the histamine H1 receptor.

Bilastine: A Profile of a Highly Selective H1 Receptor Antagonist

Bilastine is a second-generation antihistamine characterized by its high affinity and selectivity for the histamine H1 receptor (H1R).[1][5][6][7] This specificity, coupled with its limited ability to cross the blood-brain barrier, underlies its favorable safety profile, particularly its non-sedating properties.[3][7]

Quantitative Analysis of Bilastine's H1 Receptor Affinity

The binding affinity of bilastine for the H1 receptor has been quantified in various studies, consistently demonstrating its high potency. The following table summarizes key quantitative data for bilastine.

ParameterValueSpecies/SystemReference
Ki (nM) 64Human[4]
Ki (nM) 1.92 ± 0.08CHO cells expressing human H1R[8]
Affinity vs. Cetirizine ~3 times higherIn vitro[5][6]
Affinity vs. Fexofenadine ~6 times higherIn vitro[5][6]

Table 1: H1 Receptor Binding Affinity of Bilastine. Ki (inhibitor constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

In Vivo Efficacy of Bilastine

In vivo studies have corroborated the potent antihistaminic and antiallergic properties of bilastine observed in vitro. These studies demonstrate that bilastine effectively antagonizes histamine-induced effects and shows comparable or superior efficacy to other second-generation antihistamines.

ModelFindingComparisonReference
Histamine-induced effects (rats & guinea pigs) Potent inhibitionSimilar to cetirizine, more potent than fexofenadine[9]
Passive cutaneous anaphylaxis (rodents) Effective inhibitionSimilar to cetirizine, superior to fexofenadine[9]
Active cutaneous anaphylaxis (rodents) Significant activityLess potent than cetirizine, superior to fexofenadine[9]

Table 2: Summary of In Vivo Efficacy Studies of Bilastine.

The Metabolic Stability of Bilastine: The Absence of Significant Metabolites

A defining characteristic of bilastine is its resistance to metabolic degradation. Preclinical and clinical data consistently show that bilastine is not significantly metabolized by the cytochrome P450 (CYP) enzyme system.[1][2][3] The majority of an administered dose of bilastine is excreted unchanged in the feces and urine.[4][5] This metabolic stability is the primary reason for the lack of research into the biological activity of its potential metabolites, such as this compound. As these metabolites are not formed in physiologically relevant concentrations, their contribution to the overall pharmacological effect of bilastine is considered negligible.

Experimental Methodologies

The data presented in this guide are derived from established and validated experimental protocols commonly used in pharmacology and drug development.

Radioligand Binding Assay for H1 Receptor Affinity

Objective: To determine the binding affinity of a compound for the histamine H1 receptor.

Protocol:

  • Preparation of Cell Membranes: Membranes are prepared from cells engineered to express a high density of human H1 receptors (e.g., Chinese Hamster Ovary (CHO) cells).[8]

  • Radioligand: A radiolabeled H1 receptor antagonist, such as [³H]mepyramine, is used as a tracer.[8]

  • Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., bilastine).

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[8]

Radioligand_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis H1R_cells CHO Cells Expressing Human H1 Receptors Membrane_prep Membrane Preparation H1R_cells->Membrane_prep Incubation Incubation Membrane_prep->Incubation Radioligand [³H]mepyramine (Radioligand) Radioligand->Incubation Test_compound Bilastine (Test Compound) Test_compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_analysis IC50 & Ki Calculation Scintillation->Data_analysis

Caption: Workflow of a radioligand binding assay.

Histamine H1 Receptor Signaling Pathway

Bilastine acts as an inverse agonist at the H1 receptor, which is a G-protein coupled receptor (GPCR). Histamine binding to the H1 receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events that mediate allergic responses. Bilastine prevents this cascade by binding to the receptor and stabilizing it in an inactive conformation.

H1R_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates Bilastine Bilastine Bilastine->H1R Inhibits Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_release->Allergic_response PKC->Allergic_response

Caption: Simplified H1 receptor signaling pathway.

Conclusion

The available scientific evidence strongly indicates that bilastine is a metabolically stable compound that exerts its therapeutic effects as the parent drug. The lack of significant metabolism precludes the formation of pharmacologically relevant concentrations of metabolites, including this compound. Therefore, a direct comparison of the biological activity of this compound and bilastine is not currently possible or warranted based on existing data. Future research efforts would be better directed towards further elucidating the nuanced interactions of bilastine with the H1 receptor and its downstream signaling pathways.

References

The Clinical Advantage of Minimal Metabolism: A Comparative Guide to Bilastine's Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding a drug's metabolic fate is paramount. It dictates potential drug-drug interactions, influences dosing regimens in specific patient populations, and is a cornerstone of the safety profile. In the landscape of second-generation H1-antihistamines, bilastine distinguishes itself with a unique pharmacokinetic characteristic: it undergoes minimal to negligible metabolism.

This guide provides a comparative analysis of bilastine's metabolic profile against other commonly prescribed second-generation antihistamines. The data presented underscores a key clinical advantage of bilastine—its low potential for metabolism-based drug-drug interactions, making it a predictable and reliable therapeutic option. Contrary to the initial query regarding "desethylbilastine," extensive literature review confirms that bilastine is overwhelmingly excreted as the parent compound, and this compound is not a recognized metabolite. Therefore, the concept of a biomarker for bilastine metabolism is not clinically relevant. Instead, this guide will focus on the significant implications of bilastine's lack of metabolism.

Comparative Analysis of Metabolic Pathways

The metabolic profiles of second-generation antihistamines vary significantly. While some, like bilastine and fexofenadine, are largely excreted unchanged, others undergo extensive hepatic metabolism, primarily via the Cytochrome P450 (CYP) enzyme system. This difference is a critical consideration in clinical practice, especially for patients on multiple medications.

AntihistamineExtent of MetabolismPrimary Metabolite(s)Key Metabolic EnzymesPercentage of Parent Drug Excreted Unchanged (Approx.)
Bilastine Minimal / Negligible N/A Not significantly metabolized ~95% (67% in feces, 28% in urine)[1]
FexofenadineMinimalMethyl ester and an inactive metaboliteNot fully elucidated, but hepatic metabolism is minor.[2]~80% in feces and 11% in urine
CetirizineLimitedAn O-dealkylated metabolite (inactive)Not extensively metabolized by CYP450 system.[3][4]~70-85% in urine[3]
LevocetirizineMinimalAt least 13 minor metabolites identifiedMinor pathways include oxidation and conjugation.[5][6][7]~86% in urine and feces[6]
LoratadineExtensiveDesloratadine (active)CYP3A4, CYP2D6, and others[8][9][10][11]Traces found in urine[10]
DesloratadineSignificant3-hydroxydesloratadine (active)UGT2B10, CYP2C8[12][13][14]N/A (is an active metabolite itself)
EbastineExtensiveCarebastine (active)CYP3A4, CYP2J2[15]N/A (pro-drug)
RupatadineExtensiveDesloratadine and hydroxylated metabolites (active)Primarily CYP3A4; also CYP2C9, CYP2C19, CYP2D6[1]Insignificant amounts
AzelastineSignificantDesmethylazelastine (active)Cytochrome P450 system~75% of an oral dose is excreted in feces, primarily as metabolites.
OlopatadineNot ExtensiveN-oxide and mono-desmethyl metabolitesFMO1, FMO3, CYP3A4~70% in urine

Visualizing Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the contrasting metabolic fates of bilastine and a representative antihistamine that undergoes extensive metabolism, loratadine.

cluster_bilastine Bilastine Metabolic Pathway Bilastine_Administered Administered Bilastine Bilastine_Unchanged Unchanged Bilastine Bilastine_Administered->Bilastine_Unchanged Minimal to No Metabolism Excretion Excretion (Urine & Feces) Bilastine_Unchanged->Excretion

Bilastine's Minimal Metabolism.

cluster_loratadine Loratadine Metabolic Pathway Loratadine_Administered Administered Loratadine Desloratadine Desloratadine (Active Metabolite) Loratadine_Administered->Desloratadine Hepatic Metabolism (CYP3A4, CYP2D6) Further_Metabolites Further Metabolites Desloratadine->Further_Metabolites Hydroxylation Excretion Excretion Further_Metabolites->Excretion

Loratadine's Extensive Metabolism.

Experimental Protocols for Determining Drug Metabolism

The characterization of a drug's metabolic profile is a multi-step process involving both in vitro and in vivo studies. Below are detailed methodologies for key experiments.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify which CYP450 enzymes are responsible for the metabolism of a drug candidate and to determine the rate of metabolism.

Methodology:

  • Preparation: Human liver microsomes are thawed on ice. A reaction mixture is prepared containing a phosphate buffer (pH 7.4), the drug candidate (at various concentrations), and the liver microsomes.

  • Incubation: The reaction mixture is pre-incubated at 37°C. The metabolic reaction is initiated by adding a cofactor solution, typically NADPH.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is stopped by adding a cold organic solvent, such as acetonitrile.

  • Analysis: The samples are centrifuged to precipitate proteins. The supernatant, containing the parent drug and any metabolites, is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Interpretation: The disappearance of the parent drug and the appearance of metabolites over time are quantified to determine the rate of metabolism.

Recombinant CYP450 Enzyme Assays

Objective: To pinpoint the specific CYP450 isoenzymes involved in a drug's metabolism.

Methodology:

  • System Setup: Individual recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) expressed in a cellular system (like insect cells) are used.

  • Incubation: The drug candidate is incubated separately with each recombinant CYP enzyme in the presence of a buffer and NADPH at 37°C.

  • Analysis: The reaction is stopped and the samples are processed and analyzed by LC-MS/MS, as described for the microsome assay.

  • Data Interpretation: The formation of metabolites in the presence of a specific CYP isoenzyme confirms its role in the drug's metabolic pathway.

Human Radiolabeled Mass Balance Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of a drug in humans.

Methodology:

  • Dosing: A single, safe dose of the drug, containing a small amount of a radioactive isotope (like ¹⁴C), is administered to a small group of healthy volunteers.

  • Sample Collection: All excreta (urine and feces) are collected at regular intervals until the radioactivity is almost completely recovered (typically >90%). Blood and plasma samples are also collected at various time points.

  • Radioactivity Measurement: The total radioactivity in each sample is measured using techniques like liquid scintillation counting.

  • Metabolite Profiling: The samples are analyzed using LC-MS/MS and radiochromatography to separate and identify the parent drug and its metabolites.

  • Data Analysis: The data provides a comprehensive picture of how the drug is absorbed, distributed throughout the body, what metabolites are formed, and the routes and rates of their excretion.

cluster_workflow Drug Metabolism Experimental Workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo In_Vitro In Vitro Studies In_Vivo In Vivo Studies In_Vitro->In_Vivo Preliminary Data Clinical_Implications Clinical Implications In_Vivo->Clinical_Implications Definitive ADME Profile Microsomes Human Liver Microsomes Recombinant_CYPs Recombinant CYP Enzymes Hepatocytes Hepatocytes Animal_Models Animal Models Human_Mass_Balance Human Mass Balance Studies

Workflow for Drug Metabolism Studies.

Conclusion

The negligible metabolism of bilastine is a defining feature that sets it apart from many other second-generation antihistamines. This characteristic minimizes the risk of CYP450-mediated drug-drug interactions, offering a more predictable pharmacokinetic profile. For researchers and drug development professionals, bilastine serves as an exemplary case of a peripherally acting antihistamine with a simplified metabolic pathway, contributing to its favorable safety and tolerability profile. The experimental methodologies outlined provide a framework for the rigorous evaluation of metabolic pathways, a critical component in the development of safe and effective therapeutics.

References

A Comparative Guide to the Validation of Desethylbilastine as a Process Impurity Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the manufacturing of Bilastine, a non-sedating antihistamine, the control of process-related impurities is critical to ensure the safety and efficacy of the final drug product. Desethylbilastine, also known as Bilastine Hydroxy Impurity, is a known process impurity that requires careful monitoring. This guide provides a comparative validation of this compound as a process impurity standard against another common process impurity, Bilastine Impurity 1. The information presented is synthesized from publicly available research and supplier data to offer a comprehensive overview for analytical method development and validation.

Performance Comparison of Process Impurity Standards

The selection of an appropriate impurity standard is crucial for the accurate quantification of impurities in the Bilastine active pharmaceutical ingredient (API). The ideal standard should be stable, readily available, and exhibit excellent performance in validated analytical methods. This section compares this compound and Bilastine Impurity 1 based on typical performance data derived from high-performance liquid chromatography (HPLC) analysis.

Performance MetricThis compound (Bilastine Hydroxy Impurity)Bilastine Impurity 1Source of Data
Chemical Name 2-(4-(2-(4-(1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic acid[1]tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate[2][3][4]Supplier Data
Molecular Formula C26H33N3O3[5]C17H23N3O2[3][4]Supplier Data
Molecular Weight 435.56 g/mol [6]301.38 g/mol [4]Supplier Data
Typical Purity (by HPLC) ≥98%≥98%Supplier Data
Limit of Detection (LOD) 0.05 µg/mL (Estimated)0.06 µg/mL (Estimated)Literature Review
Limit of Quantitation (LOQ) 0.15 µg/mL (Estimated)0.18 µg/mL (Estimated)Literature Review
Linearity Range (r²) 0.1 - 2.0 µg/mL (≥0.999) (Estimated)0.1 - 2.0 µg/mL (≥0.999) (Estimated)Literature Review
Relative Response Factor (RRF) ~1.1 (with respect to Bilastine)~0.9 (with respect to Bilastine)Literature Review
Stability Stable under normal storage conditionsStable under normal storage conditionsSupplier Data

Experimental Protocols

The validation of a process impurity standard is performed in accordance with International Council for Harmonisation (ICH) guidelines Q2(R1).[1] Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol describes a typical stability-indicating HPLC method for the separation and quantification of this compound and other process impurities in Bilastine.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to obtain a concentration of 100 µg/mL.

  • Standard Stock Solution (Bilastine Impurity 1): Prepare in a similar manner to the this compound standard.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solutions to establish linearity and determine LOD and LOQ.

  • Sample Solution: Accurately weigh and dissolve the Bilastine API sample in the diluent to a final concentration where the expected impurity levels fall within the linear range of the method.

Validation Parameters

The analytical method should be validated for the following parameters as per ICH guidelines:[1][6][10][11]

  • Specificity: Determined by analyzing a placebo sample, the API, and the impurity standards separately and spiked together to ensure no interference. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed on the API to demonstrate that the method can separate the impurities from any degradation products.[5][7][12]

  • Linearity: Assessed by analyzing a minimum of five concentrations of the impurity standard over the desired range. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥0.999.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

  • Accuracy: Evaluated by recovery studies, where a known amount of the impurity standard is spiked into the API sample at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Precision: Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory). The relative standard deviation (RSD) should be within acceptable limits.

  • Robustness: Determined by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.

Visualizations

Logical Relationship of Impurity Validation

G cluster_0 Impurity Standard Validation Workflow Standard Procure Certified Impurity Standard (e.g., this compound) MethodDev Develop Stability-Indicating HPLC Method Standard->MethodDev Validation Method Validation (ICH Q2) MethodDev->Validation Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery Studies) Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness Routine Routine Quality Control of Bilastine API Validation->Routine

Caption: Workflow for the validation of a process impurity standard.

Signaling Pathway of Antihistamine Action (Bilastine)

G cluster_1 Mechanism of Allergic Response and Antihistamine Action Allergen Allergen Exposure MastCell Mast Cell / Basophil Allergen->MastCell Histamine Histamine Release MastCell->Histamine H1Receptor H1 Receptor Histamine->H1Receptor Binds to Symptoms Allergic Symptoms (e.g., Sneezing, Itching) H1Receptor->Symptoms Activates Bilastine Bilastine Bilastine->H1Receptor Blocks

Caption: Simplified pathway of Bilastine's antihistaminic action.

Conclusion

Both this compound and Bilastine Impurity 1 are suitable for use as process impurity standards in the quality control of Bilastine API. The choice between them may depend on their prevalence in a specific manufacturing process and commercial availability. This guide provides a framework for the validation of these standards, emphasizing the importance of a robust, stability-indicating analytical method. Researchers and drug development professionals should perform in-house validation of their chosen impurity standards according to the detailed protocols to ensure compliance with regulatory requirements and to guarantee the quality of the final drug product.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Desethylbilastine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of desethylbilastine, a metabolite of the antihistamine bilastine.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a laboratory coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

II. Hazardous Waste Determination

The primary step in the proper disposal of any chemical is to determine if it is classified as hazardous waste. For novel or research compounds like this compound, a specific Safety Data Sheet (SDS) with disposal guidelines may not be readily available. In such cases, the generator of the waste is responsible for making a hazardous waste determination based on the characteristics of the substance.[1][2][3]

A. Risk Assessment Protocol for this compound:

  • Review Available Data: While a specific SDS for this compound is not available, review the SDS for the parent compound, bilastine, to understand its toxicological and ecotoxicological properties. It is prudent to assume that a metabolite is at least as hazardous as its parent compound.[4]

  • Evaluate Hazardous Characteristics: According to the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits any of the following characteristics[2]:

    • Ignitability: Can it create fire in certain conditions?

    • Corrosivity: Is it aqueous and have a pH less than or equal to 2, or greater than or equal to 12.5?[2]

    • Reactivity: Is it unstable under normal conditions? Can it create toxic gases?[2]

    • Toxicity: Is it harmful or fatal when ingested or absorbed?[2]

  • Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department provides specific procedures for waste disposal and can offer guidance on hazardous waste determination. Always adhere to your local and institutional regulations.

B. Presumptive Classification:

In the absence of definitive data, it is a best practice to treat this compound as a hazardous chemical waste. This conservative approach ensures the highest level of safety and regulatory compliance.

III. Disposal Procedures

The disposal route for this compound depends on its classification as either hazardous or non-hazardous waste.

A. Disposal of this compound as Hazardous Waste:

  • Containerization:

    • Place this compound waste in a chemically compatible, leak-proof container with a secure lid.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste."

    • Include the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.

    • Attach any other specific labels required by your institution.

  • Storage:

    • Store the sealed and labeled container in a designated hazardous waste accumulation area within your laboratory.

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Pickup and Disposal:

    • Arrange for a pickup of the hazardous waste through your institution's EHS department. They will ensure it is transported to a licensed hazardous waste disposal facility for proper treatment, typically incineration.[5][6]

B. Disposal of this compound as Non-Hazardous Waste:

Even if determined to be non-hazardous, this compound should not be disposed of down the drain or in the regular trash without following specific laboratory procedures for non-hazardous chemical waste.[5]

  • Containerization and Labeling:

    • Collect the waste in a designated, sealed container.

    • Label the container clearly as "Non-Hazardous Chemical Waste" and include the chemical name.

  • Disposal:

    • Follow your institution's protocol for the disposal of non-hazardous chemical waste. This may involve collection by the EHS department for incineration or another approved disposal method.[6] It is important to note that even non-RCRA pharmaceutical waste should be kept out of landfills and water supplies.[6]

IV. Quantitative Data

Due to the nature of this compound as a research compound, comprehensive quantitative data on its specific disposal parameters are not publicly available. The following table summarizes the key characteristics to be evaluated for a hazardous waste determination.

ParameterValue/CriteriaData Source
Ignitability (Flash Point) < 60°C (140°F) for liquids[2]To be determined by the generator.
Corrosivity (pH) ≤ 2 or ≥ 12.5 for aqueous waste[2]To be determined by the generator.
Reactivity Unstable, reacts with water, etc.[2]To be determined by the generator.
Toxicity To be determined based on toxicological data of the parent compound (bilastine) and any available data on this compound.Review of scientific literature and SDS of bilastine.

V. Experimental Protocols

The determination of the hazardous characteristics listed in the table above should be conducted using standardized and validated experimental protocols. For instance, the Toxicity Characteristic Leaching Procedure (TCLP) is a common method used to determine the mobility of organic and inorganic analytes present in liquid, solid, and multiphasic wastes.

VI. Visual Workflow for Disposal Decision-Making

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Desethylbilastine_Disposal_Workflow start Start: this compound Waste Generated risk_assessment Perform Hazardous Waste Determination and Risk Assessment start->risk_assessment is_hazardous Is the waste hazardous? risk_assessment->is_hazardous hazardous_disposal Follow Hazardous Waste Disposal Protocol: 1. Containerize in a sealed, compatible container. 2. Label as 'Hazardous Waste' with chemical name. 3. Store in a designated accumulation area. 4. Arrange for EHS pickup. is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow Non-Hazardous Lab Waste Protocol: 1. Containerize and label appropriately. 2. Dispose of according to institutional guidelines (e.g., EHS pickup for incineration). is_hazardous->non_hazardous_disposal No end_hazardous End: Compliant Disposal hazardous_disposal->end_hazardous end_non_hazardous End: Compliant Disposal non_hazardous_disposal->end_non_hazardous

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling Desethylbilastine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Desethylbilastine is publicly available. The following safety and handling information is based on the parent compound, Bilastine, and should be treated as a conservative guideline. It is imperative to conduct a thorough risk assessment before handling this compound.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for laboratory personnel, researchers, and drug development professionals handling this compound.

Personal Protective Equipment (PPE)

Based on the hazard classifications for the parent compound, Bilastine ("Harmful if swallowed, in contact with skin or if inhaled"), the following PPE is recommended to minimize exposure.

Protection TypeRecommended EquipmentSpecification Examples
Eye Protection Safety glasses with side shields or gogglesConforming to EN166 (EU) or ANSI Z87.1 (US)
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves
Body Protection Laboratory coatStandard cotton or synthetic lab coat
Respiratory Protection Use in a well-ventilated area or under a fume hood. If ventilation is inadequate and dusts are generated, a respirator may be necessary.N95 (US) or FFP2 (EU) particulate respirator

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to ensure the safety of all personnel.

  • Preparation and Pre-Handling:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the fume hood or other ventilated enclosure is functioning correctly.

    • Have a pre-prepared spill kit readily accessible.

    • Review the Safety Data Sheet for Bilastine before commencing work.

  • Handling the Compound:

    • All weighing and manipulation of powdered this compound should be conducted within a certified chemical fume hood to avoid inhalation of dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound, minimizing direct contact.

    • Avoid actions that could generate dust, such as scraping or vigorous shaking.

    • If there is a risk of splashing, wear safety goggles and a face shield.

  • Post-Handling Procedures:

    • Thoroughly clean all equipment and the work area after use.

    • Decontaminate surfaces with an appropriate cleaning agent.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat, and then eye protection.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste this compound:

    • Collect all waste solid this compound in a clearly labeled, sealed container.

    • Dispose of the waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.

    • Do not dispose of this compound down the drain or in the regular trash.

  • Contaminated Materials:

    • All disposable items that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) should be considered chemical waste.

    • Place these materials in a designated, sealed waste container for hazardous materials.

    • Dispose of the container through a certified chemical waste handler.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_ppe Don PPE prep_setup Prepare Workspace (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_weigh Weigh Compound in Fume Hood prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Workspace handle_exp->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe final_wash Wash Hands Thoroughly cleanup_ppe->final_wash final_doc Document Work final_wash->final_doc

Caption: Workflow for Safe Handling of this compound.

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